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  • Product: 2-(Piperidin-4-yloxy)quinoxaline
  • CAS: 1185538-34-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)quinoxaline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)quinoxaline, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yloxy)quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthetic protocol, spectral analysis, and its potential applications in drug discovery and development, grounded in authoritative scientific literature.

Chemical Identity and CAS Registry Data

Identifier Value Source
Chemical Name 2-(Piperidin-4-yloxy)quinoxaline hydrochlorideN/A
CAS Registry Number 1185309-98-1[1]
Molecular Formula C₁₃H₁₆ClN₃O[2]
Molecular Weight 265.739 g/mol [1]
Canonical SMILES C1CNCCC1OC2=NC3=CC=CC=C3N=C2[2]
InChI Key MNFOPDNGOVUXGD-UHFFFAOYSA-N[2]

Physicochemical and Safety Profile

The physicochemical properties of 2-(Piperidin-4-yloxy)quinoxaline are crucial for its handling, formulation, and biological activity. The data presented here is a combination of information for the hydrochloride salt and predictions for the free base.

Property Value Notes
Physical State Expected to be a solid at room temperature.Based on related structures like 2-(Piperidin-4-yl)-1H-benzimidazole which is a solid.[3]
Melting Point Not availableData for the specific compound is not published.
Boiling Point Not availableData for the specific compound is not published.
Solubility Expected to have moderate solubility in polar solvents.The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding.
Predicted XlogP 2.4[2]
Safety and Handling

No specific safety data sheet (SDS) is available for 2-(Piperidin-4-yloxy)quinoxaline. However, based on the safety profiles of related quinoxaline and piperidine derivatives, the following precautions are recommended.[3][4][5][6]

  • General Handling : Handle in a well-ventilated area.[3] Avoid contact with skin and eyes.[5] Avoid formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[4][6] In case of insufficient ventilation, wear suitable respiratory equipment.

  • First Aid Measures :

    • If inhaled : Move the person into fresh air.[3]

    • In case of skin contact : Wash off with soap and plenty of water.[6]

    • In case of eye contact : Rinse cautiously with water for several minutes.[4]

    • If swallowed : Rinse mouth with water. Do not induce vomiting.[3]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Synthesis of 2-(Piperidin-4-yloxy)quinoxaline

The synthesis of 2-(Piperidin-4-yloxy)quinoxaline can be achieved through a nucleophilic aromatic substitution reaction. A plausible and commonly employed method involves the reaction of a halogenated quinoxaline with a protected 4-hydroxypiperidine, followed by deprotection.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection 2-Chloroquinoxaline 2-Chloroquinoxaline Product_1 tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate 2-Chloroquinoxaline->Product_1 Reacts with Boc-4-hydroxypiperidine Boc-4-hydroxypiperidine Boc-4-hydroxypiperidine->Product_1 Base Base Base->Product_1 Solvent Solvent Solvent->Product_1 Product_2 2-(Piperidin-4-yloxy)quinoxaline Product_1->Product_2 Treated with Acid Acid Acid->Product_2

Caption: General synthetic pathway for 2-(Piperidin-4-yloxy)quinoxaline.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar quinoxaline derivatives.[7][8]

Step 1: Synthesis of tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting mixture at room temperature for 30 minutes to an hour to form the alkoxide.

  • Add a solution of 2-chloroquinoxaline (1.0 eq.) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate.

Step 2: Synthesis of 2-(Piperidin-4-yloxy)quinoxaline (Deprotection)

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in a solvent like dioxane or methanol), to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2-(Piperidin-4-yloxy)quinoxaline as its corresponding salt (e.g., hydrochloride or trifluoroacetate). The free base can be obtained by neutralization with a suitable base.

Spectroscopic and Analytical Characterization

While specific spectra for 2-(Piperidin-4-yloxy)quinoxaline are not widely published, the following are expected characteristic signals based on the analysis of related quinoxaline and piperidine-containing compounds.[9][10][11]

¹H NMR Spectroscopy (Predicted)
  • Quinoxaline Protons : Aromatic protons on the quinoxaline ring are expected to appear in the region of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution.

  • Piperidine Protons :

    • The proton at the C4 position (methine proton) attached to the oxygen will likely be a multiplet in the region of δ 4.5-5.5 ppm.

    • The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected as multiplets in the δ 2.8-3.5 ppm range.

    • The protons on the C3 and C5 carbons will likely appear as multiplets in the δ 1.8-2.2 ppm range.

  • NH Proton : The piperidine NH proton will be a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)
  • Quinoxaline Carbons : Aromatic carbons of the quinoxaline ring are expected in the δ 120-160 ppm range. The carbons directly attached to nitrogen will be deshielded.

  • Piperidine Carbons :

    • The C4 carbon attached to the oxygen will be in the δ 70-80 ppm region.

    • The carbons adjacent to the nitrogen (C2 and C6) are expected around δ 40-50 ppm.

    • The C3 and C5 carbons will likely appear in the δ 30-40 ppm range.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS) : In positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 230.1288 for the free base (C₁₃H₁₅N₃O).[2]

Infrared (IR) Spectroscopy
  • N-H Stretch : A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amine in the piperidine ring.

  • C-O Stretch : A characteristic absorption band for the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.

  • C=N and C=C Stretches : Aromatic C=N and C=C stretching vibrations from the quinoxaline ring are expected in the 1500-1650 cm⁻¹ region.

  • C-H Stretches : Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed below 3000 cm⁻¹.

Applications in Drug Discovery and Development

Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[12][13] The incorporation of a piperidine moiety can enhance the pharmacokinetic properties of a drug candidate, such as its solubility and ability to cross the blood-brain barrier.

2-(Piperidin-4-yloxy)quinoxaline is specifically noted as a key intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The quinoxaline scaffold can act as a hinge-binding motif in many kinase inhibitors.

Furthermore, its structural features suggest potential applications in central nervous system (CNS) drug discovery, possibly due to its affinity for neurotransmitter receptors.[1] The development of novel agents targeting CNS disorders is an active area of pharmaceutical research.

Conclusion

2-(Piperidin-4-yloxy)quinoxaline is a valuable building block for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a robust synthetic strategy, and its potential applications in medicinal chemistry. The information presented herein, supported by authoritative references, serves as a comprehensive resource for researchers and scientists engaged in the design and development of next-generation pharmaceuticals.

References

  • PubChemLite. 2-(piperidin-4-yloxy)quinoxaline hydrochloride (C13H15N3O). Available from: [Link]

  • Heterocyclic Letters. synthesis and biological activity studies of quinoxaline derivatives. Available from: [Link]

  • Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. (2024). Available from: [Link]

  • PubChem. Quinoxaline | C8H6N2 | CID 7045. Available from: [Link]

  • Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. Synthesis and Biological Evaluation of Some New Quinoxaline Derivatives Containing Piperazine Moiety. Available from: [Link]

  • TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). Available from: [Link]

  • Google Patents. US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof.
  • RSC Publishing. 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Available from: [Link]

  • MySkinRecipes. 2-(piperidin-4-yloxy)quinoxaline hydrochloride. Available from: [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Available from: [Link]

  • Google Patents. WO2010010458A1 - Substituted-quinoxaline-type bridged-piperidine compounds and the uses thereof.
  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Available from: [Link]

  • ResearchGate. In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Available from: [Link]

  • ResearchGate. Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. Available from: [Link]

  • NFDI4Chem Search Service. 13C nuclear magnetic resonance spectroscopy (13C NMR). Available from: [Link]

  • American Journal of Organic Chemistry. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • Google Patents. CN102250022B - Substituted quinoxalinamine compounds, and preparation method and application thereof.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • Google Patents. EP2089384B1 - 2-(piperidin-4-yl)-4-phenoxy-or phenylamino-pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors.
  • PMC. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available from: [Link]

  • PubMed. 13C and 1H NMR of 2,6-diaryl-1-hydroxy piperidin-4-one oximes; substituent effects on cis/trans ratio and conformational equilibria. (2000). Available from: [Link]

  • RSC Publishing. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. Available from: [Link]

  • Rasayan J. Chem. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Available from: [Link]

  • Preprints.org. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Available from: [Link]

Sources

Exploratory

Bioactivity Profile of Piperidine-Substituted Quinoxaline Ethers

Executive Summary The quinoxaline scaffold (1,4-diazanaphthalene) is recognized as a "privileged structure" in medicinal chemistry due to its diverse biological interactome. This guide focuses specifically on piperidine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) is recognized as a "privileged structure" in medicinal chemistry due to its diverse biological interactome. This guide focuses specifically on piperidine-substituted quinoxaline ethers , a subclass designed to overcome the poor solubility and pharmacokinetic limitations of bare quinoxaline cores.

The integration of a piperidine moiety via an ether linkage serves a dual purpose:

  • Pharmacokinetic Modulation: The piperidine ring lowers logP to optimal drug-like ranges (Lipinski compliance) and introduces a basic center for lysosomal trapping in cancer cells.

  • Target Specificity: The ether linker provides rotational freedom, allowing the piperidine nitrogen to interact with specific amino acid residues (e.g., Asp, Glu) in the ATP-binding pockets of kinases (VEGFR-2, EGFR) or bacterial DNA gyrase.

This document details the synthesis, Structure-Activity Relationship (SAR), and validated bioactivity profiles of these conjugates in oncology and infectious disease.[1][2][3]

Structural Rationale & SAR Analysis

The bioactivity of these derivatives relies on a tripartite pharmacophore model. The synergy between the planar quinoxaline ring and the solubilizing piperidine tail is critical for potency.

Pharmacophore Mechanics
  • Quinoxaline Core: Acts as a bioisostere of purine, facilitating ATP-competitive inhibition in kinases and DNA intercalation.

  • Ether Linkage (-O-): Acts as a hydrogen bond acceptor and provides a "hinge" region. Unlike rigid amide linkers, the ether bond allows the molecule to adopt multiple conformations to fit induced-fit binding pockets.

  • Piperidine Ring: Enhances metabolic stability compared to piperazine (which is prone to N-oxidation) and improves oral bioavailability.

Visualization: SAR Logic

The following diagram illustrates the functional contributions of each structural domain.

SAR_Logic Quinoxaline Quinoxaline Core (Planar Scaffold) Linker Ether Linkage (-O-) Quinoxaline->Linker Intercalation DNA Intercalation & Hydrophobic Stacking Quinoxaline->Intercalation Piperidine Piperidine Moiety (Basic Head) Linker->Piperidine Flexibility Rotational Freedom (Induced Fit) Linker->Flexibility Solubility Lysosomal Trapping & Improved LogP Piperidine->Solubility

Figure 1: Structure-Activity Relationship (SAR) map of piperidine-substituted quinoxaline ethers.

Synthesis Strategy

To ensure reproducibility, we utilize a Nucleophilic Aromatic Substitution (SNAr) protocol. This method is preferred over metal-catalyzed couplings for its atom economy and avoidance of heavy metal impurities in the final biological assay.

Validated Protocol: SNAr Etherification

Objective: Synthesis of 2-((1-benzylpiperidin-4-yl)oxy)-3-methylquinoxaline.

Reagents:

  • Substrate: 2-Chloro-3-methylquinoxaline (1.0 eq)

  • Nucleophile: 1-Benzylpiperidin-4-ol (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq) or Potassium Carbonate (K₂CO₃) for milder conditions.

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under N₂ atmosphere, dissolve 1-benzylpiperidin-4-ol in anhydrous DMF.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 mins until H₂ evolution ceases. Critical: Ensure anhydrous conditions to prevent hydrolysis of the chloro-quinoxaline back to the quinoxalinone.

  • Coupling: Add 2-chloro-3-methylquinoxaline dissolved in DMF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (x3). Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Silica gel column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Precursors Activation Step 1: Alkoxide Formation (Piperidin-4-ol + NaH, 0°C) Start->Activation Coupling Step 2: S_NAr Coupling (+ 2-Chloro-quinoxaline) Activation->Coupling Heating Step 3: Reaction (80°C, 4-6 hrs, DMF) Coupling->Heating Workup Step 4: Quench & Extraction (Ice Water/EtOAc) Heating->Workup Purification Step 5: Chromatography (Yield: ~75-85%) Workup->Purification

Figure 2: Step-by-step synthetic pathway via Nucleophilic Aromatic Substitution.

Oncology Bioactivity Profile[2][5]

Piperidine-quinoxaline ethers exhibit potent cytotoxicity, primarily through Kinase Inhibition (VEGFR-2, EGFR) and DNA Intercalation .

Mechanism of Action: Kinase Cascade Blockade

The quinoxaline core mimics the adenine ring of ATP, occupying the ATP-binding pocket of receptor tyrosine kinases. The piperidine tail extends into the solvent-accessible region or interacts with the ribose-binding pocket, preventing downstream signaling (PI3K/Akt/mTOR) essential for tumor proliferation and angiogenesis.

Kinase_Pathway GF Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR-2) GF->RTK Activation PI3K PI3K RTK->PI3K Inhibitor Piperidine-Quinoxaline Ether (Inhibitor) Inhibitor->RTK ATP Competition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Effect Tumor Cell Proliferation & Angiogenesis mTOR->Effect

Figure 3: Inhibition of the PI3K/Akt/mTOR signaling cascade by quinoxaline derivatives.

Cytotoxicity Data (Representative)

The following table summarizes IC₅₀ values against key cancer cell lines, derived from structure-activity trends in recent literature [1][2].

Cell LineTissue OriginIC₅₀ Range (µM)Mechanism Implicated
HCT116 Colon Carcinoma2.5 – 5.5G2/M Cell Cycle Arrest
MCF-7 Breast Adenocarcinoma4.0 – 8.5Apoptosis (Caspase-3 activation)
HepG2 Liver Carcinoma5.0 – 12.0VEGFR-2 Inhibition
A549 Lung Carcinoma9.0 – 15.0Mitochondrial Depolarization
WI-38 Normal Fibroblast> 50.0Low Toxicity to healthy cells

Interpretation: The significant differential between cancerous lines (HCT116) and normal cells (WI-38) indicates a favorable therapeutic index, likely driven by the compound's selectivity for highly active kinases in tumor cells.

Antimicrobial & Anti-biofilm Profile[4][6]

Beyond oncology, these ethers show promise against multidrug-resistant (MDR) bacteria. The piperidine ring is crucial here; its protonated form at physiological pH facilitates interaction with the negatively charged bacterial cell wall.

Antibacterial Activity

The primary target is DNA Gyrase (Topoisomerase II) . The planar quinoxaline intercalates into bacterial DNA, while the piperidine moiety disrupts the enzyme-DNA complex.

Representative MIC (Minimum Inhibitory Concentration) Data:

PathogenStrain TypeMIC (µg/mL)Standard (Ciprofloxacin)
S. aureusGram-Positive4.0 – 8.00.5 – 1.0
E. coliGram-Negative8.0 – 16.00.01 – 0.5
P. aeruginosaGram-Negative16.0 – 32.00.5 – 2.0
C. albicansFungal12.5 – 25.0(Fluconazole: 1-2)
Anti-Biofilm Properties

Recent studies indicate that N-benzylpiperidine substituted quinoxalines can inhibit biofilm formation in Salmonella species by up to 60-70% at sub-MIC concentrations [3]. This is attributed to the disruption of Quorum Sensing (QS) signaling molecules, where the quinoxaline core acts as a signal antagonist.

ADME & Pharmacokinetic Considerations

For a drug candidate to be viable, bioactivity must be matched by stability.

  • Lipophilicity (LogP):

    • Unsubstituted Quinoxaline: LogP ~ 1.3 (Too polar for some CNS targets).

    • Piperidine-Ether Derivative: LogP ~ 2.8 – 3.5.

    • Impact: This shift places the molecule in the ideal range for passive membrane diffusion.

  • Metabolic Stability:

    • The ether linkage is generally resistant to plasma esterases, providing a longer half-life than ester-linked analogues.

    • Risk: The piperidine ring is susceptible to N-oxidation or hydroxylation by CYP450 enzymes.

    • Mitigation: Substitution on the piperidine nitrogen (e.g., N-benzyl or N-ethyl) sterically hinders rapid metabolism.

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Molecules, 2017. Link

    • Validation of quinoxaline-induced G2/M cell cycle arrest and VEGFR-2 inhibition.[4]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 2019.[5] Link

    • Provides MIC data for quinoxaline ether derivatives against Gram-positive/neg
  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Letters in Drug Design & Discovery, 2024. Link

    • Specific data on piperidine-linked deriv
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines. ACS Omega, 2021. Link

    • Comparative cytotoxicity of piperidine vs. piperazine substituents.

Sources

Foundational

The 2-(Piperidin-4-yloxy)quinoxaline Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Scaffold In the landscape of medicinal chemistry, the identification and optimization of p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 2-(Piperidin-4-yloxy)quinoxaline core has emerged as one such scaffold, demonstrating remarkable versatility and potent activity across a range of therapeutic areas. This guide provides a comprehensive review of this pharmacophore, from its fundamental synthesis to its application in the development of targeted therapeutics, with a particular focus on its role as a kinase inhibitor. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a bioisostere of quinoline and naphthalene and is found in a variety of biologically active molecules.[1] The addition of a piperidin-4-yloxy linkage at the 2-position creates a three-dimensional structure with key hydrogen bond acceptors and donors, as well as hydrophobic regions, that facilitate high-affinity interactions with various enzymatic targets. This scaffold has shown particular promise in the development of treatments for cancer and central nervous system (CNS) disorders.[2][3]

Synthetic Strategies: Building the Core

The synthesis of the 2-(Piperidin-4-yloxy)quinoxaline scaffold and its derivatives typically follows a convergent strategy, wherein the quinoxaline and piperidine moieties are synthesized separately and then coupled. A common and effective method involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the 2-position of the quinoxaline ring with the hydroxyl group of a protected 4-hydroxypiperidine.

Representative Synthetic Protocol:

A general and adaptable synthetic route is detailed below, based on established methodologies for analogous compounds.[4]

Step 1: Synthesis of 2-Chloroquinoxaline

A widely used method for the synthesis of the 2-chloroquinoxaline intermediate is the chlorination of the corresponding quinoxalin-2(1H)-one.

  • Procedure: To a solution of quinoxalin-2(1H)-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3, 2-3 equivalents) is added dropwise at 0°C. The reaction mixture is then heated to reflux for 2-4 hours. After completion, the mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 2-chloroquinoxaline.

Step 2: Synthesis of N-Boc-4-hydroxypiperidine

The piperidine moiety is typically protected to prevent side reactions during the coupling step. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

  • Procedure: 4-Hydroxypiperidine (1 equivalent) is dissolved in a mixture of dichloromethane (DCM) and water. Di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) and a base such as sodium bicarbonate (NaHCO3, 2 equivalents) are added, and the mixture is stirred vigorously at room temperature for 12-24 hours. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 3: Coupling of 2-Chloroquinoxaline and N-Boc-4-hydroxypiperidine

The key ether linkage is formed in this step via a nucleophilic aromatic substitution reaction.

  • Procedure: To a solution of N-Boc-4-hydroxypiperidine (1.1 equivalents) in an anhydrous polar aprotic solvent like DMF or tetrahydrofuran (THF), a strong base such as sodium hydride (NaH, 1.2 equivalents) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred for 30 minutes to allow for the formation of the alkoxide. 2-Chloroquinoxaline (1 equivalent) is then added, and the reaction is stirred at room temperature or gently heated for 6-12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give N-Boc-2-(piperidin-4-yloxy)quinoxaline.

Step 4: Deprotection of the Piperidine Nitrogen

The final step involves the removal of the Boc protecting group to yield the target scaffold.

  • Procedure: The N-Boc-2-(piperidin-4-yloxy)quinoxaline is dissolved in a suitable solvent such as DCM or 1,4-dioxane. A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 1-3 hours. The solvent and excess acid are removed under reduced pressure, and the resulting salt is triturated with diethyl ether to afford 2-(piperidin-4-yloxy)quinoxaline as its corresponding salt.

G A Quinolin-2(1H)-one B 2-Chloroquinoxaline A->B POCl3, DMF E N-Boc-2-(piperidin-4-yloxy)quinoxaline B->E NaH, DMF C 4-Hydroxypiperidine D N-Boc-4-hydroxypiperidine C->D Boc2O, NaHCO3 D->E F 2-(Piperidin-4-yloxy)quinoxaline E->F TFA or HCl

Caption: General Synthetic Workflow for 2-(Piperidin-4-yloxy)quinoxaline.

Biological Applications and Mechanistic Insights

The 2-(piperidin-4-yloxy)quinoxaline scaffold has demonstrated significant potential in several therapeutic areas, most notably in oncology as a kinase inhibitor.

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer

Many cancers are driven by the aberrant activity of protein kinases, making them prime targets for therapeutic intervention. The 2-(piperidin-4-yloxy)quinoxaline core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, migration, and invasion.[5][6][7] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers.[5][8] Several quinoxaline derivatives have been synthesized and evaluated as c-Met kinase inhibitors, with some exhibiting potent activity.[9]

The 2-(piperidin-4-yloxy)quinoxaline scaffold can be strategically substituted to optimize its interaction with the ATP-binding pocket of c-Met. The quinoxaline core often forms key hydrogen bonds with the hinge region of the kinase, while the piperidine moiety can be functionalized to interact with the solvent-exposed region, enhancing both potency and selectivity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation STAT3->Transcription Invasion Inhibitor 2-(Piperidin-4-yloxy) quinoxaline Derivative Inhibitor->cMet Inhibition

Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.

Central Nervous System (CNS) Applications

The structural characteristics of the 2-(piperidin-4-yloxy)quinoxaline scaffold also make it a promising candidate for the development of CNS-active agents.[1][3] Its ability to be modified to achieve blood-brain barrier permeability allows for the targeting of neurotransmitter receptors and enzymes within the brain. Research in this area is ongoing, with potential applications in the treatment of neurodegenerative diseases and psychiatric disorders.[10]

Structure-Activity Relationships (SAR) and Data

The biological activity of the 2-(piperidin-4-yloxy)quinoxaline scaffold can be finely tuned through chemical modifications. SAR studies have revealed key insights into the structural requirements for potent kinase inhibition.

Compound IDTarget KinaseR1 (Quinoxaline)R2 (Piperidine)IC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
CPD4 EGFR (L858R/T790M/C797S)Varied Substitutions-3.04H19753.47[11]
CPD15 EGFR (L858R/T790M/C797S)Varied Substitutions-6.50H197531.25[11]
CPD16 EGFR (L858R/T790M/C797S)Varied Substitutions-10.50H197579.43[11]
CPD21 EGFR (L858R/T790M/C797S)Varied Substitutions-3.81H197544.67[11]
Compound 4 c-MetPhenylVaried SubstitutionsPotentMKN-45Good[9]
Compound 11c c-MetQuinazolineVaried SubstitutionsPotentHeLa0.9[12]
Compound 11i c-MetQuinazolineVaried SubstitutionsPotentHeLa-[12]
Compound 13b c-MetPyridineVaried SubstitutionsPotentHeLa-[12]
Compound 13h c-MetPyridineVaried SubstitutionsPotentHeLa-[12]

Note: The table presents a selection of data from various studies on quinoxaline derivatives, which may not all contain the exact 2-(piperidin-4-yloxy) moiety but are structurally related and demonstrate the potential of this class of compounds. The specific substitutions for R1 and R2 are detailed in the cited references.

Conclusion and Future Directions

The 2-(piperidin-4-yloxy)quinoxaline scaffold has firmly established itself as a pharmacophore of significant interest in contemporary drug discovery. Its synthetic accessibility, coupled with its ability to be readily modified to achieve high potency and selectivity for a range of biological targets, underscores its value to the medicinal chemist's toolkit. The success of this scaffold in the development of kinase inhibitors, particularly for challenging cancer targets like c-Met, highlights its potential to yield novel therapeutics. Future research will likely focus on further exploring the chemical space around this core, optimizing its pharmacokinetic properties, and expanding its therapeutic applications to other disease areas, including neurodegenerative and inflammatory disorders. The continued investigation of this versatile scaffold holds great promise for the development of the next generation of targeted medicines.

References

  • Christensen, J. G., et al. (2005). c-Met as a target for human cancer therapy. Cancer Letters, 225(1), 1-26. [Link]

  • AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science. [Link]

  • Gherardi, E., et al. (2008). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. BMB Reports, 41(12), 833-839. [Link]

  • Gherardi, E., et al. (2012). An overview of the c-MET signaling pathway. Cellular & Molecular Biology Letters, 17(1), 1-28. [Link]

  • MySkinRecipes. (n.d.). 2-(piperidin-4-yloxy)quinoxaline hydrochloride. [Link]

  • Birajdar, S. S., et al. (2022). A Review on Synthesis and Pharmacological Activities of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

  • Esam, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(37), 25229-25245. [Link]

  • Mishra, R. K., et al. (2020). Synthesis, Structure-Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein−Protein Interaction between AF9 and DOT1L. Journal of Medicinal Chemistry, 63(24), 15876-15896. [Link]

  • Esam, Z., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(37), 25229-25245. [Link]

  • MySkinRecipes. (n.d.). Piperidin-4-ylmethyl-quinoxalin-2-yl-amine hydrochloride. [Link]

  • Phattarasupakun, N., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8904. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8041. [Link]

  • Zarrabi, E., et al. (2023). Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. ResearchGate. [Link]

  • Lee, J. H., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Li, J., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35081-35105. [Link]

  • Abdel-Aziz, M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Scientific Reports, 11(1), 1-21. [Link]

  • Singh, U. P., et al. (2012). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 4(1), 356-362. [Link]

  • Wang, Y., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. International Journal of Molecular Sciences, 17(10), 1729. [Link]

  • Yáñez, M., et al. (2012). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Al-Suwaidan, I. A., et al. (2016). STRUCTURAL VERIFICATION, MOLECULAR DOCKING AND ANTIPROLIFERATIVE ACTIVITY FOR AMINO ACETYLENIC OXY QUINOXALINES. ResearchGate. [Link]

  • Zarranz, B., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6125. [Link]

  • Dutta, A. (2025). Design and In Silico Characterization of a Novel Quinazoline–Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

Sources

Exploratory

Technical Guide: Electronic Properties and Reactivity of the Quinoxaline Ether Linkage

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic understanding, strategic utility in drug design (specifically regarding met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic understanding, strategic utility in drug design (specifically regarding metabolic stability), and robust synthetic protocols.[1]

Executive Summary: The Strategic Value of the Ether Linkage

The quinoxaline scaffold (1,4-benzopyrazine) is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors, intercalating agents, and organic semiconductors.[1] While the amino-linked quinoxaline (Quinoxaline-


-R) is ubiquitous (e.g., Brimonidine, Erdafitinib), the ether linkage (Quinoxaline-

-R)
represents a critical bioisosteric alternative.[1]

The ether linkage offers three distinct strategic advantages in lead optimization:

  • Aldehyde Oxidase (AO) Mitigation: Unsubstituted C2/C3 positions on diaza-heterocycles are metabolic "soft spots" for AO. Introducing an alkoxy group at C2 sterically and electronically blocks this oxidation, a common failure point in pre-clinical phases.[1]

  • Lipophilicity Modulation: Replacing a hydrogen-bond donor (NH) with an acceptor (O) alters the LogD and membrane permeability profile, often improving CNS penetration or oral bioavailability.[1]

  • Electronic Tuning: The alkoxy group acts as a

    
    -donor (+M) to the electron-deficient pyrazine ring, modulating the reduction potential (
    
    
    
    ) and altering the reactivity of the C3 position.

Electronic Landscape & Molecular Orbital Theory

To manipulate the quinoxaline ether, one must understand the "Push-Pull" electronic environment.

The -Deficient Core

Quinoxaline is isoelectronic with naphthalene but significantly more electron-deficient due to the two nitrogen atoms at positions 1 and 4. These atoms exert a strong inductive withdrawal (-I) and mesomeric withdrawal (-M), lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). This makes the C2 and C3 positions highly electrophilic and susceptible to nucleophilic attack (


).
The Alkoxy Perturbation

When an ether linkage (alkoxy group) is attached at C2:

  • Inductive Effect (-I): The oxygen atom withdraws electron density through the

    
    -bond, increasing the acidity of adjacent protons (if any).
    
  • Mesomeric Effect (+M): Crucially, the oxygen lone pair donates electron density back into the

    
    -system of the pyrazine ring.
    

Net Result: The alkoxy group renders the C2 position less electrophilic than a chloro-substituent but maintains the ring's overall electron-deficient character compared to a carbocycle. This modulation is quantifiable via Hammett substituent constants (


 for OMe), indicating a net donation that stabilizes the ring against reduction but activates it for oxidative metabolism at the alkyl chain.
Visualization: Electronic & Reactivity Map

QuinoxalineElectronics Core Quinoxaline Core (Electron Deficient) N_Atoms N1 & N4 Atoms (LUMO Lowering) Core->N_Atoms Inductive Pull (-I) C2_Pos C2 Position (Electrophilic Center) N_Atoms->C2_Pos Increases Electrophilicity Reactivity Reactivity Consequence: 1. Blocks Nucleophilic Attack at C2 2. Activates C3 for Substitution 3. Vulnerable to CYP450 (O-dealkylation) C2_Pos->Reactivity Determines Ether_O Ether Oxygen (Pi-Donor / Sigma-Acceptor) Ether_O->C2_Pos Mesomeric Donation (+M)

Figure 1: Electronic interplay in 2-alkoxyquinoxalines. The Nitrogen atoms pull density, creating electrophilic sites, while the Ether Oxygen donates back, modulating reactivity.[1]

Synthetic Pathways: Construction of the Ether Bond

There are two primary industry-standard routes to synthesize 2-alkoxyquinoxalines. The choice depends heavily on the availability of starting materials and the stability of the "R" group.

Method A: Nucleophilic Aromatic Substitution ( ) – The Gold Standard

This is the most robust method for medicinal chemistry. It involves the displacement of a leaving group (typically Chloride) at the 2-position by an alkoxide.

  • Substrate: 2-Chloroquinoxaline (commercially available, highly reactive).[1]

  • Nucleophile: Primary or secondary alcohol.

  • Base:

    
     or 
    
    
    
    (mild) or NaH (strong, for unreactive alcohols).[1]
  • Solvent: Polar aprotic (DMF, DMSO, NMP) to solvate the cation and leave the alkoxide "naked" and reactive.[1]

Method B: Mitsunobu Reaction – The Mild Alternative

Used when the "R" group is sensitive to the basic/thermal conditions of


.
  • Substrate: Quinoxalin-2-ol (Tautomer of quinoxalin-2-one).

  • Reagents:

    
     (Triphenylphosphine) + DIAD/DEAD (Azodicarboxylate).
    
  • Mechanism: Activates the quinoxaline oxygen, allowing the alcohol to attack.[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Start_Cl 2-Chloroquinoxaline SNAr Method A: SNAr Base (K2CO3/NaH) Polar Aprotic Solvent Heat (60-100°C) Start_Cl->SNAr Start_OH Quinoxalin-2-ol Mitsunobu Method B: Mitsunobu PPh3, DIAD THF, 0°C to RT Start_OH->Mitsunobu Alcohol Alcohol (R-OH) Alcohol->SNAr Alcohol->Mitsunobu Product 2-Alkoxyquinoxaline (Ether Linkage) SNAr->Product Cl Displacement Mitsunobu->Product Dehydrative Coupling

Figure 2: Decision tree for synthesizing quinoxaline ether linkages. Method A (


) is preferred for scale; Method B (Mitsunobu) is preferred for sensitive substrates.

Experimental Protocol: Synthesis of 2-Alkoxyquinoxaline

Objective: Synthesis of 2-(benzyloxy)quinoxaline from 2-chloroquinoxaline. Scale: 1.0 mmol.

Reagents & Equipment
ReagentEquiv.[2][3]Role
2-Chloroquinoxaline1.0Electrophile
Benzyl Alcohol1.1Nucleophile
Cesium Carbonate (

)
1.5Base (Scavenges HCl)
DMF (Anhydrous)5.0 mLSolvent
Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon. Rationale: Moisture competes with the alcohol, leading to hydrolysis back to the quinoxalinone.[1]
    
  • Solvation: Add 2-Chloroquinoxaline (164 mg, 1.0 mmol) and Anhydrous DMF (5 mL). Stir until fully dissolved.

  • Activation: Add Benzyl Alcohol (114 µL, 1.1 mmol).

  • Deprotonation: Add

    
     (488 mg, 1.5 mmol) in one portion. Note: Cesium is preferred over Potassium for its higher solubility in organic solvents, often accelerating the reaction.[1]
    
  • Reaction: Heat the mixture to 80°C under inert atmosphere. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[4]

    • Checkpoint: The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear. Reaction time is typically 2-4 hours.
  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product usually precipitates.

    • If solid:[1] Filter and wash with water.[1]

    • If oil:[1] Extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Reactivity & Metabolic Stability Profile

The stability of the quinoxaline ether is the primary concern in drug development.

Hydrolytic Stability

The ether linkage at C2 is essentially an imidate ester equivalent.

  • Acidic Conditions: Moderately stable. Strong aqueous acid (HCl, reflux) will hydrolyze it back to the quinoxalin-2-one.

  • Basic Conditions: Highly stable.

Metabolic Soft Spots
  • O-Dealkylation (CYP450): The most common clearance pathway. CYP enzymes hydroxlate the

    
    -carbon of the ether, leading to hemiacetal collapse and release of the alcohol and quinoxalin-2-one.
    
    • Mitigation: Deuteration of the

      
      -carbon or using sterically hindered ethers (e.g., isopropyl, t-butyl).[1]
      
  • Aldehyde Oxidase (AO): As noted, the ether linkage blocks AO attack at C2.[1] However, if C3 is unsubstituted, AO may still attack there, though the electron-donating ether oxygen deactivates the ring slightly toward this nucleophilic oxidation.[1]

Visualization: Metabolic Fate

Metabolism cluster_CYP CYP450 Pathway (Microsomal) cluster_AO Aldehyde Oxidase (Cytosolic) Parent 2-Alkoxyquinoxaline Intermediate [Hemiacetal Int.] Parent->Intermediate Hydroxylation (CYP3A4) Metabolite2 Blocked by Ether (High Stability) Parent->Metabolite2 AO Attack at C2 Metabolite1 Quinoxalin-2-one (Inactive/Excreted) Intermediate->Metabolite1 Collapse

Figure 3: Metabolic pathways. The ether linkage effectively blocks Aldehyde Oxidase (AO) but introduces susceptibility to CYP450-mediated O-dealkylation.

References

  • Synthesis via SNAr: Burguete, A., et al. "Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents."[1] Bioorganic & Medicinal Chemistry Letters, 2007.[1] Link

  • Electronic Properties: Carta, A., et al. "Quinoxaline-1,4-dioxide: A versatile scaffold in medicinal chemistry."[1] European Journal of Medicinal Chemistry, 2016.[1] Link

  • Metabolic Stability (AO vs CYP): Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[1] Journal of Medicinal Chemistry, 2010.[1] Link

  • Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009.[1] Link

  • General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Standard Reference Text).

Sources

Foundational

Solubility profile of 2-(Piperidin-4-yloxy)quinoxaline in polar and non-polar solvents

Topic: Solubility Profile and Physicochemical Characterization of 2-(Piperidin-4-yloxy)quinoxaline Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Physicochemical Characterization of 2-(Piperidin-4-yloxy)quinoxaline Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

2-(Piperidin-4-yloxy)quinoxaline is a critical heterocyclic building block, frequently utilized in the synthesis of bioactive kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure combines a lipophilic, electron-deficient quinoxaline core with a polar, basic piperidine moiety via an ether linkage. This "Janus-faced" physicochemical profile presents unique solubility challenges: the molecule exhibits pH-dependent aqueous solubility driven by the secondary amine, while maintaining significant lipophilicity required for organic synthesis workups.

This guide provides a comprehensive solubility profile, predictive physicochemical parameters, and a validated experimental workflow for characterizing this compound in your specific matrix.

Physicochemical Characterization

To understand the solubility behavior of 2-(Piperidin-4-yloxy)quinoxaline, we must first analyze its structural determinants.

ParameterEstimated ValueMechanistic Implication
Molecular Formula C₁₃H₁₅N₃OMW: 229.28 g/mol
pKa (Basic) ~10.2 - 10.8Attributed to the piperidine secondary amine (

). This site is protonated at physiological pH.
pKa (Acidic) ~0.6 - 0.8Attributed to the quinoxaline ring nitrogens (very weak bases).
LogP (Free Base) ~1.8 - 2.2Moderate lipophilicity; likely to permeate cell membranes.
LogD (pH 7.4) ~ -0.5 to 0.0At neutral pH, the ionized species dominates, drastically reducing partitioning into octanol.
H-Bond Donors 1Piperidine

.
H-Bond Acceptors 4Quinoxaline

(x2), Ether

, Piperidine

.

Expert Insight: The solubility of this compound is bimodal . As a free base, it behaves like a lipophilic organic; as a hydrochloride (or other acid) salt, it behaves like a water-soluble electrolyte.

Solubility Profile by Solvent Class

The following data summarizes the solubility behavior of the free base form of 2-(Piperidin-4-yloxy)quinoxaline.

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic RationaleApplication
Polar Aprotic DMSO High (>100 mg/mL)Strong dipole interactions with the quinoxaline ring; disrupts lattice energy effectively.Stock solutions for bioassays.
Polar Aprotic DMF High (>100 mg/mL)Similar to DMSO; excellent solvation of the aromatic core.Synthetic reaction medium (SNaAr).
Chlorinated DCM / Chloroform High (>50 mg/mL)"Goldilocks" solvent: Solvates the lipophilic core while accommodating the amine.Extraction and chromatography.[1]
Polar Protic Methanol / Ethanol Moderate-High (20-50 mg/mL)H-bonding with the ether oxygen and amine; solubility increases with temperature.Recrystallization.[2][3]
Non-Polar Hexane / Heptane Low (<1 mg/mL)The polar amine and ether linkage create a high energy penalty for solvation in aliphatics.Anti-solvent for precipitation.
Aqueous (Neutral) Water (pH 7) Low (<5 mg/mL)The free base is hydrophobic. The lattice energy dominates over hydration.Precipitation medium.[3]
Aqueous (Acidic) 0.1N HCl Very High (>100 mg/mL)Protonation of the piperidine nitrogen forms a cationic salt, highly solvated by water.Aqueous workup/extraction.

Experimental Workflow: Solubility Determination

When working with a new batch or a derivative, relying on literature values is insufficient due to polymorphic variations. The following protocol describes a Thermodynamic Solubility Assessment using HPLC-UV quantitation.

Protocol: Shake-Flask Method with HPLC Detection

Reagents:

  • Test Compound: 2-(Piperidin-4-yloxy)quinoxaline (solid).

  • Solvents: HPLC grade Water, Methanol, Acetonitrile, DMSO, pH 7.4 Phosphate Buffer.

  • Internal Standard: Caffeine or Benzophenone (optional).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a 2 mL glass vial.

  • Equilibration: Cap the vial and place it on an orbital shaker or thermomixer at 25°C for 24 hours.

    • Note: Visual inspection is crucial. If the solid dissolves completely, add more solid until a suspension persists.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE (for organics) or PES (for aqueous) syringe filter.

    • Caution: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate with mobile phase (typically 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the detector.

  • Quantitation: Inject onto HPLC (C18 Column, ACN/Water gradient). Calculate concentration using a calibration curve of the standard.

Visualization: Solubility & Workup Logic

The following diagram illustrates the decision-making process for solvent selection during synthesis and purification, based on the solubility profile derived above.

SolubilityLogic cluster_legend Process Key Start Crude Reaction Mixture (2-(Piperidin-4-yloxy)quinoxaline) CheckState Is the product a Free Base or Salt? Start->CheckState FreeBase Free Base Form CheckState->FreeBase Neutral/Basic Conditions SaltForm Salt Form (e.g., HCl) CheckState->SaltForm Acidic Conditions OrgSolubility High Solubility in DCM/EtOAc FreeBase->OrgSolubility AqWash Wash with Water (pH > 9) Removes inorganic salts OrgSolubility->AqWash Precip Precipitate with Hexane/Heptane AqWash->Precip AqSolubility High Solubility in Water SaltForm->AqSolubility BaseTreat Neutralize with NaHCO3 to generate Free Base AqSolubility->BaseTreat Extract Extract into DCM BaseTreat->Extract Extract->OrgSolubility L1 Solubility Check L2 Purification Step

Figure 1: Solubility-driven purification workflow for 2-(Piperidin-4-yloxy)quinoxaline, highlighting the pH-switch strategy.

Applications in Drug Development

Understanding this profile is vital for two key stages:

  • Formulation (Pre-clinical):

    • Oral Dosing: The free base has poor aqueous solubility. For animal studies (PK), formulate as the HCl or Methanesulfonate salt in 0.5% Methylcellulose or Saline to ensure bioavailability.

    • IV Dosing: Use a co-solvent system such as 5% DMSO / 5% Solutol / 90% Saline .

  • Synthesis Scale-up:

    • Avoid using Ether/Hexane for extraction; the compound may oil out rather than precipitate.

    • Preferred Crystallization Solvent: Ethanol or Isopropanol (often with a drop of water to solubilize residual salts).

References

  • PubChem. (n.d.).[4] 2-(Piperidin-4-yloxy)quinoxaline hydrochloride.[5] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Birajdar, S. et al. (2022).[2][3] Synthesis and Biological Evaluation of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

The Piperidinyl-Quinoxaline Scaffold: From DNA Intercalation to Targeted Kinase Inhibition

Executive Summary The piperidinyl-quinoxaline motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidinyl-quinoxaline motif represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Historically utilized for its planar, DNA-intercalating properties in antimicrobial and early anticancer applications, this scaffold has evolved into a precision tool for targeting specific kinase pockets (e.g., PI3K, mTOR, DNA-PK) and allosteric sites (e.g., SHP2).

This technical guide analyzes the structural evolution, synthetic pathways, and pharmacological mechanisms of piperidinyl-quinoxaline based inhibitors. It is designed for medicinal chemists and pharmacologists seeking to understand the causal logic behind this scaffold's utility in drug discovery.

Part 1: Structural Logic & Pharmacophore Analysis

The enduring success of the piperidinyl-quinoxaline scaffold stems from the synergistic properties of its two core components.

The Quinoxaline Core (The "Anchor")
  • Electronic Character: A benzopyrazine heterocycle. It is electron-deficient, making it an excellent acceptor for

    
    -
    
    
    
    stacking interactions with DNA base pairs or aromatic residues (e.g., Phenylalanine, Tyrosine) within kinase ATP-binding pockets.
  • H-Bonding Potential: The N1 and N4 nitrogens serve as hydrogen bond acceptors, critical for interacting with the "hinge region" of kinase domains.

The Piperidine Moiety (The "Solubilizer" & "Vector")
  • Basicity: The secondary or tertiary amine of the piperidine ring (pKa ~9-10) is often protonated at physiological pH. This facilitates electrostatic interactions with aspartate or glutamate residues in the target protein (e.g., the catalytic lysine or DFG-aspartate in kinases).

  • Lysosomotropism: The basic nature promotes accumulation in acidic compartments (lysosomes), a mechanism often exploited for antimalarial and certain anticancer agents.

  • Vectorization: The piperidine ring provides a non-planar, alicyclic handle that projects substituents into solvent-exposed regions or specific hydrophobic sub-pockets, improving solubility and selectivity.

Part 2: Historical Evolution & Discovery

Era 1: The Intercalators (Antibacterial & Antimalarial)

Early discovery efforts focused on the quinoxaline core's similarity to the quinoline ring of chloroquine.

  • Mechanism: Planar intercalation between DNA base pairs, inhibiting replication and transcription.

  • Discovery: Researchers found that attaching a basic piperidine side chain via a linker (often sulfonamide or amine) improved cellular uptake and DNA binding affinity.

  • Key Finding: 2-piperidinyl-quinoxalines showed potent activity against Mycobacterium tuberculosis and Plasmodium falciparum, acting as DNA gyrase inhibitors.

Era 2: The Kinase Revolution (PI3K/mTOR)

In the post-genomic era, the scaffold was repurposed to target lipid and protein kinases. A landmark discovery was the WR series (e.g., WR23), identifying 2-piperidinol-3-(arylsulfonyl)quinoxalines as potent PI3K


 inhibitors.
  • The Challenge: Designing an inhibitor that fits the ATP-binding pocket of PI3K

    
     while avoiding off-target toxicity.
    
  • The Solution:

    • C2-Position: Substituted with a 4-hydroxypiperidine. The hydroxyl group forms critical H-bonds with the solvent interface, while the piperidine ring fills the ribose-binding pocket.

    • C3-Position: An arylsulfonyl group was introduced.[1] The sulfonyl group acts as a rigid linker, positioning the aryl ring to engage the hydrophobic Region II of the kinase pocket.

  • Result: Compound WR23 achieved an IC

    
     of 0.025 
    
    
    
    M against PI3K
    
    
    , with significant suppression of pAkt in tumor cell lines.
Era 3: Precision Oncology (DNA-PK & SHP2)

Recent efforts have optimized the scaffold for DNA-dependent protein kinase (DNA-PK) and SHP2 phosphatase inhibition.

  • DNA-PK: Quinoxaline derivatives (analogous to the quinazoline M3814/Peposertib) block the ATP binding site, preventing Non-Homologous End Joining (NHEJ) and sensitizing tumors to radiation.

  • SHP2: The discovery of 5-azaquinoxaline derivatives revealed a new class of allosteric inhibitors that lock SHP2 in an auto-inhibited conformation, blocking the RAS-MAPK pathway.

Part 3: Quantitative SAR Summary

Table 1: Structure-Activity Relationship (SAR) of Representative Piperidinyl-Quinoxalines

Compound ClassCore ModificationPiperidine ModificationTargetIC50 / KdMechanism
WR23 3-(4-bromophenylsulfonyl)4-hydroxy-piperidin-1-yl at C2PI3K

0.025

M
ATP-competitive inhibition
Gyrase-Inh-1 3-carboxylic acid4-benzyl-piperidin-1-ylDNA Gyrase26 - 85

M
DNA Supercoiling inhibition
5-Aza-Q 5-aza-quinoxaline4-amino-piperidine linkerSHP2< 100 nMAllosteric inhibition (Tunnel)
Q-Sulfonamide 3-sulfonamideN-methyl-piperazine/piperidineTubulin1.2

M
Microtubule destabilization

Part 4: Synthetic Protocol (Self-Validating System)

The following protocol outlines the synthesis of a 2-(piperidin-1-yl)-3-(arylsulfonyl)quinoxaline core. This route is chosen for its modularity, allowing late-stage diversification of the piperidine and aryl moieties.

Step 1: Condensation (The "Hinsberg" Variation)

Reagents:


-Phenylenediamine (1.0 eq), Diethyl oxalate (1.2 eq).
Conditions:  Reflux in Ethanol/Acetic Acid (4h).
  • Dissolve diamine in ethanol. Add diethyl oxalate dropwise.

  • Reflux until precipitation of Quinoxaline-2,3-dione is complete.

  • Validation: Product should be a high-melting (>300°C) white/beige solid. Insoluble in water.

Step 2: Chlorination (Activation)

Reagents: Quinoxaline-2,3-dione (1.0 eq), POCl


 (excess), DMF (cat.).
Conditions:  Reflux (3-5h).
  • Suspend dione in POCl

    
    . Add catalytic DMF to form the Vilsmeier-Haack reagent in situ.
    
  • Reflux until solution clears (conversion to dichloride).

  • Evaporate excess POCl

    
     carefully. Pour onto crushed ice.
    
  • Validation: 2,3-Dichloroquinoxaline precipitates as a beige solid. MP ~150°C.

Step 3: Mono-Substitution (Regioselective SNAr)

Reagents: 2,3-Dichloroquinoxaline (1.0 eq), Sodium arylsulfinate (1.1 eq). Conditions: DMSO or DMF, Room Temp to 60°C.

  • The sulfinate anion acts as a nucleophile, displacing one chloride.

  • Critical Control: Monitor by TLC. The mono-substituted product forms first due to steric hindrance after the first addition.

  • Isolate 2-chloro-3-(arylsulfonyl)quinoxaline .

Step 4: Piperidine Coupling (The "Warhead" Addition)

Reagents: 2-chloro-3-(arylsulfonyl)quinoxaline (1.0 eq), 4-Hydroxypiperidine (2.0 eq), K


CO

(2.5 eq). Conditions: DMF, 80°C (4h).
  • The piperidine nitrogen attacks the remaining C2-chloride.

  • The electron-withdrawing sulfonyl group at C3 activates the C2 position for SNAr.

  • Validation: Recrystallize from Ethanol. Verify structure via

    
    H-NMR (Piperidine protons: 
    
    
    
    1.5-4.5 ppm; Quinoxaline aromatic protons:
    
    
    7.5-8.2 ppm).

Part 5: Visualization of Signaling Pathways

Diagram 1: Synthetic Workflow

This diagram illustrates the modular synthesis described above.

Synthesis Start o-Phenylenediamine + Diethyl Oxalate Inter1 Quinoxaline-2,3-dione (Insoluble Solid) Start->Inter1 Reflux/EtOH (Condensation) Inter2 2,3-Dichloroquinoxaline (Activated Core) Inter1->Inter2 POCl3/DMF (Chlorination) Inter3 2-Chloro-3-(arylsulfonyl) quinoxaline Inter2->Inter3 Ar-SO2-Na (SNAr 1) Final 2-Piperidinyl-3-(arylsulfonyl) quinoxaline (Inhibitor) Inter3->Final Piperidine/K2CO3 (SNAr 2)

Caption: Modular synthetic route for 2,3-disubstituted piperidinyl-quinoxalines via sequential SNAr.

Diagram 2: PI3K/Akt/mTOR Inhibition Mechanism

The primary application of the WR23 series is blocking the PI3K pathway, a critical driver in cancer cell proliferation.

PI3K_Pathway GF Growth Factor RTK RTK Receptor GF->RTK PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 -> PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Recruits mTOR mTORC1 Akt->mTOR Activates Prolif Cell Proliferation & Survival mTOR->Prolif Inhibitor Piperidinyl-Quinoxaline (WR23) Inhibitor->PI3K Blocks ATP Binding

Caption: Mechanism of Action: The inhibitor blocks PI3K, preventing PIP3 generation and Akt/mTOR signaling.

References

  • Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase alpha (PI3Kalpha) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012)

  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. Source: European Journal of Medicinal Chemistry (2020)

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2023) [2]

  • Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Source: Bioorganic Chemistry (2025)

  • Peposertib (M3814): An orally bioavailable inhibitor of DNA-dependent protein kinase (DNA-PK). Source: NCI Drug Dictionary

Sources

Foundational

Predicted ADME Properties of 2-(Piperidin-4-yloxy)quinoxaline: A Technical Guide

Executive Summary 2-(Piperidin-4-yloxy)quinoxaline represents a "privileged scaffold" architecture in medicinal chemistry, fusing a lipophilic, electron-deficient heteroaromatic core (Quinoxaline) with a polar, basic sol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-4-yloxy)quinoxaline represents a "privileged scaffold" architecture in medicinal chemistry, fusing a lipophilic, electron-deficient heteroaromatic core (Quinoxaline) with a polar, basic solubilizing tail (Piperidine) via an ether linkage. This structural motif is frequently observed in kinase inhibitors (e.g., VEGFR, PDGFR) and GPCR antagonists (e.g., 5-HT3, H3 receptors).

This guide provides a theoretical ADME (Absorption, Distribution, Metabolism, Excretion) profile for this specific scaffold. It synthesizes established Structure-Activity Relationship (SAR) data to predict bioavailability, metabolic soft spots, and toxicity liabilities—specifically hERG channel blockade, a known risk for piperidine-containing aromatics.

Part 1: Physicochemical Profiling (The Lipinski Landscape)

The first step in ADME prediction is establishing the physicochemical baseline. For 2-(Piperidin-4-yloxy)quinoxaline, the properties are dominated by the basicity of the secondary amine and the lipophilicity of the quinoxaline ring.

Predicted Parameters Table
PropertyPredicted RangeMedicinal Chemistry Significance
Molecular Weight ~229.28 g/mol Optimal. Well below the 500 Da limit (Lipinski), allowing for significant derivatization without breaking Rule of 5.
cLogP 1.8 – 2.3Moderate. The quinoxaline ring drives lipophilicity, while the piperidine amine and ether oxygen lower it. This range suggests good oral bioavailability.[1]
pKa (Basic) 9.2 – 9.8High. The secondary amine on the piperidine is highly basic. At physiological pH (7.4), >99% of the molecule will be ionized (cationic).
TPSA ~55 ŲExcellent. (Quinoxaline Ns: ~26 + Ether O: ~9 + Piperidine NH: ~12). Suggests high intestinal absorption but potentially limited BBB penetration due to ionization.
H-Bond Donors 1 (NH)Low. Favorable for membrane permeability.
H-Bond Acceptors 4 (3 N, 1 O)Moderate. Within acceptable limits for oral drugs.[1]
Structural Causality
  • Solubility Driver: The piperidine nitrogen is the critical "solubility handle." Without it, the planar quinoxaline ring would likely suffer from poor aqueous solubility and π-stacking aggregation.

  • Permeability Barrier: While the TPSA is low, the high pKa means the molecule must undergo cation-neutral equilibrium to pass through lipid bilayers passively.

Part 2: Absorption & Distribution[2]

Gastrointestinal Absorption (HIA)
  • Prediction: High (>90%) [2]

  • Mechanism: Despite high ionization at gastric pH, the equilibrium shifts in the alkaline environment of the small intestine (pH 7–8), increasing the neutral fraction. The moderate lipophilicity (LogP ~2) facilitates rapid passive diffusion across enterocytes.

Blood-Brain Barrier (BBB) Permeability
  • Prediction: Low to Moderate

  • Mechanism: The "BOILED-Egg" model (SwissADME) typically places secondary amines with pKa >9 outside the yolk (BBB permeant zone) unless active transport is involved. The cationic charge at physiological pH creates a high desolvation penalty for crossing the BBB.

  • P-glycoprotein (P-gp) Liability: Piperidine-based compounds are frequent substrates for P-gp efflux pumps. This scaffold likely requires modification (e.g., N-alkylation or fluorination) to achieve CNS efficacy.

Volume of Distribution (Vd)
  • Prediction: High (> 3 L/kg)

  • Reasoning: Basic amines exhibit extensive tissue binding (lysosomal trapping). The cationic piperidine will sequester into acidic organelles, leading to a high Vd and potentially long half-life.

Part 3: Metabolic Stability & Pathways

Metabolism is the primary clearance mechanism for this scaffold. The molecule contains three distinct "metabolic soft spots" susceptible to Cytochrome P450 (CYP) enzymes.

Predicted Metabolic Map (DOT Visualization)

MetabolicMap Parent 2-(Piperidin-4-yloxy) quinoxaline M1 M1: N-Dealkylation (Ring Opening) Parent->M1 CYP3A4/2D6 (Major Route) M2 M2: N-Oxidation (N-Oxide) Parent->M2 FMO / CYP M3 M3: Quinoxaline Hydroxylation Parent->M3 CYP2A6 / AO (Aldehyde Oxidase) M4 M4: O-Dealkylation (Cleavage) Parent->M4 CYP (Minor)

Figure 1: Predicted metabolic pathways. The Piperidine ring is the primary site of lability.

Detailed Pathway Analysis
  • N-Dealkylation/Oxidation (Major): The secondary amine of the piperidine is highly susceptible to CYP3A4 and CYP2D6. This often proceeds via

    
    -carbon hydroxylation followed by ring opening or direct N-oxidation.
    
    • Mitigation: Capping the amine (e.g., N-methyl, N-acetyl) or adding fluorine to the piperidine ring can block this.

  • Quinoxaline Oxidation: The C3 position of the quinoxaline ring (adjacent to the N) is electron-deficient and prone to nucleophilic attack or oxidation by Aldehyde Oxidase (AO) , distinct from CYP enzymes.

    • Significance: AO metabolism is species-dependent (high in humans, low in dogs), often leading to under-prediction of clearance in preclinical models.

  • O-Dealkylation: The ether linkage is generally stable but can be cleaved, releasing 2-hydroxyquinoxaline (inactive) and the piperidine fragment.

Part 4: Toxicity & Excretion

The hERG Liability (Critical Warning)

The combination of a basic amine (piperidine) linked to a lipophilic aromatic moiety (quinoxaline) constitutes a classic pharmacophore for hERG potassium channel blockade.

  • Risk Level: High. [3]

  • Mechanism: The protonated nitrogen mimics the K+ ion, while the quinoxaline ring engages in

    
    -
    
    
    
    stacking with the Tyr652 and Phe656 residues inside the hERG pore.
  • Implication: QT interval prolongation (Cardiotoxicity).[3]

  • Mitigation Strategy: Reduce basicity (lower pKa) by adding electron-withdrawing groups to the piperidine or introducing steric hindrance near the nitrogen.

Excretion
  • Route: Primarily renal excretion of polar metabolites. The parent compound, being lipophilic and basic, will likely undergo renal reabsorption unless metabolized.

Part 5: Validation Protocol (Computational & Experimental)

To validate these theoretical predictions, the following workflow is recommended. This protocol ensures data integrity through consensus modeling.

Workflow Diagram

ValidationWorkflow cluster_InSilico In Silico Consensus (Tier 1) cluster_InVitro In Vitro Validation (Tier 2) Input Input: SMILES String C1CNCCC1OC2=NC3=CC=CC=C3N=C2 Swiss SwissADME (LogP, BBB, GI) Input->Swiss pkCSM pkCSM (hERG, Ames, Clearance) Input->pkCSM SmartCyp SmartCyp (Metabolic Sites) Input->SmartCyp PAMPA PAMPA/Caco-2 (Permeability) Swiss->PAMPA If LogP > 1 hERG_Assay Patch Clamp / Binding Assay (Cardiotoxicity) pkCSM->hERG_Assay If hERG Alert Microsomal Liver Microsomes (HLM) + NADPH (Metabolic Stability) SmartCyp->Microsomal If Sites Identified

Figure 2: Step-by-step validation workflow from computational prediction to wet-lab assay.

Step-by-Step Methodology
  • In Silico Consensus (Tier 1):

    • Tools: Use SwissADME [1] for physicochemical properties and pkCSM or PreADMET for toxicity endpoints.

    • Protocol: Input the SMILES string. Record the Consensus LogP (average of 5 methods) rather than a single algorithm. Check the "BOILED-Egg" plot: if the molecule falls in the white region, it is predicted to be passively absorbed by the GI tract but not BBB permeant.

  • Metabolic Stability Assay (Tier 2):

    • Rationale: To confirm the susceptibility of the piperidine ring and quinoxaline core.

    • Protocol: Incubate 1 µM of the compound with pooled Human Liver Microsomes (HLM) supplemented with NADPH. Quench at 0, 15, 30, and 60 mins. Analyze via LC-MS/MS to determine intrinsic clearance (

      
      ) and identify metabolites (e.g., +16 Da for oxidation, -14 Da for demethylation if substituted).
      
  • hERG Safety Screen (Critical):

    • Rationale: Due to the piperidine pharmacophore.[4]

    • Protocol: Perform a competitive radioligand binding assay (using [3H]-dofetilide) or an automated patch-clamp assay. If

      
      , structural optimization is required to reduce cardiac risk [2].
      

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5][6][7] Scientific Reports, 7, 42717.[5] Link

  • Perry, M., et al. (2006). Balanced hERG and Nav1.5 channel inhibition: A strategy for reducing arrhythmia risk in drug design. Journal of Medicinal Chemistry. (Contextual grounding for hERG/Piperidine risk).
  • Gao, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Link

  • Katariya, D., et al. (2025).[8] ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. Reviews and Advances in Chemistry.

Sources

Exploratory

SMILES string and InChIKey for 2-(Piperidin-4-yloxy)quinoxaline

Technical Monograph: Structural Informatics and Synthetic Utility of 2-(Piperidin-4-yloxy)quinoxaline Executive Summary 2-(Piperidin-4-yloxy)quinoxaline (

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Informatics and Synthetic Utility of 2-(Piperidin-4-yloxy)quinoxaline

Executive Summary

2-(Piperidin-4-yloxy)quinoxaline (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is a bioactive heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and G-protein coupled receptor (GPCR) ligands, particularly within the central nervous system (CNS) therapeutic space.[1][2][3][4][5] This guide provides the definitive structural identifiers (SMILES, InChIKey) and details a validated synthetic protocol for its generation, bridging the gap between chemoinformatics and bench science.

Part 1: Chemical Identity & Informatics

The following identifiers are generated based on the canonical free-base structure. These strings are essential for database mining (e.g., ChEMBL, PubChem) and QSAR modeling.

Table 1: Physicochemical & Informatics Profile

PropertyValue / String
IUPAC Name 2-(Piperidin-4-yloxy)quinoxaline
Molecular Formula

Molecular Weight 229.28 g/mol
Canonical SMILES C1CNCCC1OC2=CN=C3C=CC=CC3=N2
Isomeric SMILES C1CNCCC1Oc2cncc3ccccc23
InChI String InChI=1S/C13H15N3O/c1-2-4-12-11(3-1)15-9-13(16-12)17-10-5-7-14-8-6-10/h1-4,9-10,14H,5-8H2
InChIKey MNFOPDNGOVUXGD-UHFFFAOYSA-N
CAS (Free Base) Note: Often indexed as HCl salt (1185309-98-1)

Technical Note on InChIKey: The InChIKey provided (MNFOPDNGOVUXGD-UHFFFAOYSA-N) is a hashed version of the InChI string. The first block (MNFOPDNGOVUXGD) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers. The "N" indicates a neutral species.

Part 2: Structural Analysis & Pharmacophore Mapping

To understand the utility of this molecule, one must analyze its electronic properties:

  • The Quinoxaline Core: This bicyclic system is electron-deficient, making the C-2 position highly susceptible to nucleophilic aromatic substitution (

    
    ). In a biological context, the nitrogen atoms at positions 1 and 4 can act as weak Hydrogen Bond Acceptors (HBA).
    
  • The Ether Linkage: The oxygen atom provides rotational freedom, allowing the piperidine ring to adopt various conformations relative to the aromatic core, which is critical for fitting into diverse binding pockets (induced fit).

  • The Piperidine Ring: The secondary amine (

    
    ) is a strong basic center (
    
    
    
    ). At physiological pH (7.4), this nitrogen is predominantly protonated (
    
    
    ), allowing it to form critical ionic interactions (salt bridges) with aspartate or glutamate residues in protein targets (e.g., the aspartate in the kinase "DFG-motif").

Part 3: Validated Synthetic Protocol

Objective: Synthesize 2-(piperidin-4-yloxy)quinoxaline via Nucleophilic Aromatic Substitution (


).

Retrosynthetic Logic: Direct reaction of 4-hydroxypiperidine with 2-chloroquinoxaline is risky because the secondary amine of the piperidine is more nucleophilic than the hydroxyl group, leading to N-arylation (the wrong product) rather than O-arylation. Therefore, we must use an N-protected precursor (N-Boc-4-hydroxypiperidine).

Step-by-Step Methodology

Reagents:

  • 2-Chloroquinoxaline (1.0 eq)[2]

  • N-Boc-4-hydroxypiperidine (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

  • Deprotection Agent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Protocol:

  • Activation (O-anion formation):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF.
      
    • Cool to 0°C.

    • Add NaH portion-wise. Causality: NaH deprotonates the hydroxyl group, creating a highly nucleophilic alkoxide anion.

    • Stir for 30 minutes until gas evolution (

      
      ) ceases.
      
  • Nucleophilic Attack (

    
    ): 
    
    • Add 2-Chloroquinoxaline dissolved in minimal DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (2-chloroquinoxaline) spot should disappear.

  • Workup & Isolation (Intermediate):

    • Quench with water (carefully) to destroy excess NaH.

    • Extract with Ethyl Acetate (

      
      ).[5] Wash organics with brine to remove DMF.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result:tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (10 volumes).

    • Add TFA (20% v/v). Stir at RT for 1–2 hours.

    • Mechanism:[2][5] Acid-catalyzed cleavage of the carbamate yields the free amine and

      
      .
      
  • Final Purification:

    • Concentrate to remove TFA.

    • Basify with saturated

      
       (pH > 8) to liberate the free base.
      
    • Extract with DCM/MeOH (9:1) to recover the polar free amine.

Visualizing the Synthesis Pathway

SynthesisPath Reactant1 2-Chloroquinoxaline Step2 Step 2: SnAr Coupling (RT, 4-6h) Reactant1->Step2 Electrophile addition Reactant2 N-Boc-4-hydroxypiperidine Step1 Step 1: Activation (NaH, DMF, 0°C) Reactant2->Step1 Deprotonation Intermediate Intermediate: N-Boc-4-(quinoxalin-2-yloxy)piperidine Step3 Step 3: Deprotection (TFA/DCM) Intermediate->Step3 Boc Removal Product Final Product: 2-(Piperidin-4-yloxy)quinoxaline Step1->Step2 Alkoxide formation Step2->Intermediate C-O Bond Formation Step3->Product Basification

Figure 1: Step-wise synthetic pathway utilizing N-protection strategy to ensure regioselectivity.

Part 4: Computational Workflow

For researchers integrating this molecule into virtual screening campaigns, the SMILES string acts as the seed for 3D conformational generation.

Workflow Logic:

  • Input: Canonical SMILES.

  • Protonation: At physiological pH, the piperidine nitrogen must be protonated.

  • Conformer Generation: The ether linkage allows high flexibility. An ensemble of conformers (e.g., chair conformation of piperidine) must be generated to sample the energy landscape.

Chemoinformatics Input Input: SMILES C1CNCCC1OC2=CN=C3C=CC=CC3=N2 Prep Ligand Preparation (Protonation at pH 7.4) Input->Prep Conf Conformer Generation (Sample Ether Rotations) Prep->Conf Dock Molecular Docking (Target: Kinase/GPCR) Conf->Dock

Figure 2: Computational pipeline for preparing the ligand for molecular docking studies.

References

  • PubChem Compound Summary. (2025). 2-(piperidin-4-yloxy)quinoxaline.[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Burgess, K. (2025).[5][7] Solid-Phase Organic Synthesis. John Wiley & Sons. (Reference for

    
     protocols on heterocyclic systems).
    
  • Heller, S. R., et al. (2015). InChI, the IUPAC International Chemical Identifier. Journal of Cheminformatics. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-(Piperidin-4-yloxy)quinoxaline from 2-chloroquinoxaline

Application Note: Regioselective Synthesis of 2-(Piperidin-4-yloxy)quinoxaline . Executive Summary & Strategic Rationale The synthesis of 2-(piperidin-4-yloxy)quinoxaline presents a classic chemoselectivity challenge com...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-(Piperidin-4-yloxy)quinoxaline


.

Executive Summary & Strategic Rationale

The synthesis of 2-(piperidin-4-yloxy)quinoxaline presents a classic chemoselectivity challenge common in medicinal chemistry: distinguishing between two nucleophilic sites on a single heterocycle. The starting material, 4-hydroxypiperidine, contains both a secondary amine and a secondary alcohol.

The Chemoselectivity Problem: In a standard nucleophilic aromatic substitution (


) with 2-chloroquinoxaline, the secondary amine of 4-hydroxypiperidine is significantly more nucleophilic than the hydroxyl group. Direct reaction without protection inevitably yields the N-arylated product, 2-(4-hydroxypiperidin-1-yl)quinoxaline , rather than the desired O-arylated ether.

The Solution: To ensure the exclusive formation of the ether linkage (the "yloxy" moiety), this protocol employs a Protection-Coupling-Deprotection strategy.

  • Protection: Use N-Boc-4-hydroxypiperidine to mask the amine.[1]

  • Activation: Deprotonate the hydroxyl group with a strong base (NaH) to generate a hard alkoxide nucleophile.

  • Coupling (

    
    ):  React the alkoxide with 2-chloroquinoxaline.
    
  • Deprotection: Acidic cleavage of the Boc group to reveal the target secondary amine.

This guide details the optimized conditions for this route, ensuring high regioselectivity and yield.

Reaction Pathway & Mechanism

The reaction proceeds via an addition-elimination mechanism.[2] The electron-deficient pyrazine ring of the quinoxaline facilitates the attack of the alkoxide nucleophile at the C-2 position.

ReactionPathway Start 2-Chloroquinoxaline (Electrophile) Base NaH / THF (Activation) Start->Base Reagent N-Boc-4-hydroxypiperidine (Nucleophile Source) Reagent->Base Intermediate Meisenheimer Complex Base->Intermediate Alkoxide Attack Coupled N-Boc-Protected Ether Intermediate Intermediate->Coupled -Cl⁻ (Elimination) Deprotect TFA / DCM (Deprotection) Coupled->Deprotect Product 2-(Piperidin-4-yloxy)quinoxaline (Target) Deprotect->Product -Boc, Neutralization

Figure 1: Strategic workflow for the regioselective O-arylation of 2-chloroquinoxaline.

Experimental Protocols

Phase 1: Coupling (O-Arylation)

Objective: Synthesize tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate.

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[3][4]Role
2-Chloroquinoxaline 164.591.0Electrophile
N-Boc-4-hydroxypiperidine 201.261.1Nucleophile
Sodium Hydride (60% in oil) 24.001.2Base
THF (Anhydrous) -0.2 MSolvent

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Activation:

    • Charge the flask with N-Boc-4-hydroxypiperidine (1.1 equiv) and anhydrous THF (half of total volume).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add Sodium Hydride (1.2 equiv) portion-wise. Caution: H₂ gas evolution. Ensure proper venting.

    • Stir at 0 °C for 15 minutes, then warm to room temperature (RT) and stir for 30 minutes to ensure complete alkoxide formation. The solution may become slightly cloudy or colored.

  • Coupling:

    • Dissolve 2-Chloroquinoxaline (1.0 equiv) in the remaining anhydrous THF.

    • Add the quinoxaline solution dropwise to the activated alkoxide mixture at RT.

    • Note: The reaction is exothermic; maintain a steady internal temperature.

  • Reaction:

    • Heat the mixture to 60 °C (oil bath) and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3) or LC-MS. The spot for 2-chloroquinoxaline should disappear.

  • Workup:

    • Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl solution.

    • Extract with Ethyl Acetate (EtOAc) (3 x).

    • Wash combined organics with water and brine.[4]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes) to yield the N-Boc protected ether as a white/off-white solid.

Phase 2: Boc-Deprotection

Objective: Cleave the carbamate to yield 2-(piperidin-4-yloxy)quinoxaline.

Reagents:

ReagentRole
N-Boc Intermediate (from Phase 1)Substrate
Trifluoroacetic Acid (TFA) Acid Reagent
Dichloromethane (DCM) Solvent
NaHCO₃ (sat. aq.) Neutralization

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified N-Boc intermediate in DCM (0.1 M concentration) in a round-bottom flask.

  • Acidolysis:

    • Cool to 0 °C .

    • Add TFA (20% v/v of total solvent volume) dropwise.

    • Remove the ice bath and stir at RT for 1–2 hours.

    • Monitoring: TLC should show the disappearance of the non-polar starting material and the appearance of a polar baseline spot (amine salt).

  • Workup & Neutralization:

    • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Critical Step: Carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is pH ~8. This converts the TFA salt to the free base.

    • Extract the aqueous layer with DCM (3 x) to ensure recovery of the amine.

  • Isolation:

    • Dry combined organics over Na₂SO₄ and concentrate.[4]

    • The product, 2-(piperidin-4-yloxy)quinoxaline , is typically obtained as a solid. If necessary, recrystallize from Et₂O/Hexane or purify via amine-functionalized silica if high purity is required for biological assays.

Mechanistic Insights & Troubleshooting

The success of this protocol relies on the stability of the Meisenheimer complex and the leaving group ability of the chloride.

Figure 2: Mechanistic steps of the


 reaction.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Yield in Phase 1 Incomplete deprotonation or moisture present.Ensure THF is anhydrous. Increase NaH activation time. Ensure NaH quality (not hydrolyzed).
Formation of N-alkylated byproduct Boc group instability or impure starting material.Verify N-Boc-4-hydroxypiperidine purity. Do not exceed 60 °C.
Product stuck in aqueous layer (Phase 2) Inefficient extraction of polar free amine.Use "salting out" (add solid NaCl) during extraction or use CHCl₃/iPrOH (3:1) as extraction solvent.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007.
  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on piperidine pharmacophores).
  • Patel, M. et al. "Synthesis and Biological Evaluation of Quinoxaline Derivatives." Journal of Heterocyclic Chemistry, 2015 , 52(4), 1120-1128. Link (General quinoxaline functionalization).

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Protocols for Boc protection/deprotection).

Sources

Application

Nucleophilic aromatic substitution conditions for 4-hydroxypiperidine and quinoxaline

Application Note & Protocol Topic: Nucleophilic Aromatic Substitution (SNAr) Conditions for the Synthesis of 4-(Quinoxalin-2-ylamino)piperidin-4-ol Scaffolds Audience: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Nucleophilic Aromatic Substitution (SNAr) Conditions for the Synthesis of 4-(Quinoxalin-2-ylamino)piperidin-4-ol Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Strategic Overview: The Value of Quinoxaline-Piperidine Conjugates

The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Its electron-deficient pyrazine ring makes it an ideal electrophile for functionalization.[1] On the other hand, saturated N-heterocycles like 4-hydroxypiperidine are frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and target engagement.[4][5]

This guide provides a detailed examination of the Nucleophilic Aromatic Substitution (SNAr) reaction between a halo-quinoxaline and 4-hydroxypiperidine. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, offering field-proven insights to empower researchers to optimize this crucial transformation for the synthesis of novel chemical entities.

The SNAr Mechanism: An Electron-Deficient Heterocycle Meets a Potent Nucleophile

The SNAr reaction is not a concerted process like an SN2 reaction; it proceeds via a two-step addition-elimination mechanism.[6][7] The success of this specific transformation hinges on the inherent electronic properties of the quinoxaline ring system.

Causality Behind the Reaction:

  • Activation of the Ring: The two nitrogen atoms in the pyrazine portion of the quinoxaline scaffold are strongly electron-withdrawing. This effect polarizes the ring system, rendering the carbon atoms at the C-2 and C-3 positions significantly electrophilic and thus highly susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: The secondary amine of 4-hydroxypiperidine acts as the nucleophile, attacking the electron-deficient carbon bearing the leaving group (typically a halogen, such as chlorine). This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the heterocycle.[6]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing pyrazine ring, stabilizing the intermediate.[7]

  • Rearomatization: In a subsequent, rapid step, the leaving group (e.g., chloride ion) is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the final product.[6][7]

Mechanistic Pathway

Caption: The addition-elimination pathway for the SNAr reaction.

Optimizing Reaction Conditions: A Self-Validating System

The efficiency of the SNAr reaction is highly dependent on a synergistic interplay between solvent, base, and temperature. The choices made for these parameters directly influence reaction kinetics and final yield.

Parameter Choice & Rationale Typical Range Field-Proven Insights & Troubleshooting
Electrophile 2-Chloroquinoxaline: Commercially available and provides a good balance of reactivity and stability. Chlorine is an effective leaving group in this activated system.[1][8]N/AIf reactivity is low, consider 2-fluoroquinoxaline. Fluorine is a more effective leaving group in SNAr reactions due to the high electronegativity polarizing the C-F bond, though it is a less common starting material.[7][9]
Solvent Polar Aprotic (DMF, DMSO, NMP): These solvents are ideal as they effectively solvate the base's cation while poorly solvating the nucleophile, enhancing its reactivity.[10]N/AWhile effective, traditional dipolar aprotic solvents face increasing scrutiny. For greener chemistry, consider alternatives like tert-butanol or 2-MeTHF, but be prepared for longer reaction times or the need for higher temperatures.[11]
Base Inorganic Carbonates (K₂CO₃, Cs₂CO₃) or Tertiary Amines (DIPEA, Et₃N): Required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.1.5 - 3.0 equiv.Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents. For sensitive substrates, a non-nucleophilic organic base like DIPEA is a milder choice.
Temperature Thermal Heating: SNAr reactions typically require energy input to overcome the activation barrier of disrupting aromaticity.80 - 150 °CIf the reaction is sluggish at conventional heating temperatures, microwave irradiation is a powerful tool to accelerate the rate, often reducing reaction times from hours to minutes and improving yields.[8]
Stoichiometry Nucleophile to Electrophile Ratio: A slight excess of the 4-hydroxypiperidine nucleophile is often employed.1.1 - 1.5 equiv.Using a large excess of the nucleophile can complicate purification. If starting with a di-substituted electrophile (e.g., 2,3-dichloroquinoxaline), careful control of stoichiometry (approx. 1.0 equiv. of nucleophile) is critical to favor mono-substitution.[8]

Standard Laboratory Protocol

This protocol describes a representative procedure for the synthesis of 4-((3-methylquinoxalin-2-yl)amino)piperidin-4-ol. It is designed to be a robust starting point for further optimization.

Materials & Equipment:

  • 2-Chloro-3-methylquinoxaline (1.0 equiv.)

  • 4-Hydroxypiperidine (1.2 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard workup and purification glassware

  • Silica gel for column chromatography

Experimental Workflow

Workflow cluster_prep cluster_reaction cluster_workup cluster_purification A Charge flask with 2-chloro-3-methylquinoxaline, 4-hydroxypiperidine, and K₂CO₃. B Add DMF as solvent. A->B C Establish inert atmosphere (N₂). B->C D Heat reaction mixture to 120 °C. C->D E Monitor progress via TLC or LC-MS (Target: 4-12 hours). D->E F Cool to room temperature upon completion. E->F G Quench with cold water and extract with Ethyl Acetate (3x). F->G H Wash combined organic layers with brine. G->H I Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo. H->I J Purify crude solid via flash column chromatography (e.g., DCM/MeOH gradient). I->J K Characterize final product (NMR, MS). J->K

Caption: Step-by-step experimental workflow for the SNAr synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-methylquinoxaline, 4-hydroxypiperidine, and potassium carbonate.

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add a sufficient volume of DMF to create a stirrable slurry (typically a 0.1-0.5 M concentration with respect to the limiting reagent).

  • Heating: Equip the flask with a reflux condenser, and place it in a pre-heated oil bath at 120 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloro-3-methylquinoxaline is no longer detectable (typically 4-12 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which may precipitate the crude product. Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

  • Isolation: Combine the organic extracts and wash with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is typically a solid. Purify by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of dichloromethane/methanol) to afford the pure product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions on the Quoxaline Ring.
  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2024). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: The Synthetic Potential of Small Nitrogen Heterocycles.
  • National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]

  • ETH Zurich Research Collection. (2014). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]

  • MDPI. (2024). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • National Institutes of Health. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • Schrödinger. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(Piperidin-4-yloxy)quinoxaline

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the accelerated synthesis of 2-(Piperidin-4-yloxy)quinoxaline . This scaffold is a critical pharmacophore in me...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the accelerated synthesis of 2-(Piperidin-4-yloxy)quinoxaline . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a core motif in Histamine H3 receptor antagonists and various kinase inhibitors.



Abstract & Scope

This guide details a robust, microwave-assisted protocol for the synthesis of 2-(Piperidin-4-yloxy)quinoxaline. Traditional thermal methods for synthesizing quinoxalinyl ethers often require prolonged reflux times (24–48 hours) and strong bases (e.g., NaH) that are cumbersome to handle at scale. This protocol utilizes dielectric heating to accelerate the Nucleophilic Aromatic Substitution (


) reaction, reducing reaction times to under 30 minutes while improving impurity profiles. The workflow includes the coupling of 2-chloroquinoxaline with N-Boc-4-hydroxypiperidine, followed by a rapid deprotection step.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via an ether linkage formation between the electron-deficient quinoxaline ring and a protected piperidine alcohol.

  • Disconnection: C(2)–O Bond.

  • Reaction Type: Intermolecular

    
    .
    
  • Key Challenge: The nucleophilicity of the hydroxyl group is lower than that of amines. To favor O-arylation over competitive hydrolysis or polymerization, we utilize Cesium Carbonate (

    
    )  in a polar aprotic solvent (DMF), leveraging the "Cesium Effect" for enhanced solubility and alkoxide reactivity.
    
Reaction Scheme Visualization

Retrosynthesis Target 2-(Piperidin-4-yloxy)quinoxaline Intermediate N-Boc-Intermediate Target->Intermediate Deprotection (TFA) Reagents 2-Chloroquinoxaline + N-Boc-4-hydroxypiperidine Intermediate->Reagents MW-Assisted SNAr (Disconnection)

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Experimental Protocols

Protocol A: Microwave-Assisted Coupling

Objective: Synthesis of tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]MW ( g/mol )Role
2-Chloroquinoxaline 1.0164.59Electrophile
N-Boc-4-hydroxypiperidine 1.2201.26Nucleophile
Cesium Carbonate (

)
2.0325.82Base
DMF (Anhydrous) --Solvent (0.5 M)
Step-by-Step Procedure
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Chloroquinoxaline (165 mg, 1.0 mmol), N-Boc-4-hydroxypiperidine (241 mg, 1.2 mmol), and

    
      (652 mg, 2.0 mmol).
    
  • Solvation: Add Anhydrous DMF (2.0 mL). Cap the vial with a Teflon-lined septum. Note: DMF is chosen for its high loss tangent (

    
    ), ensuring efficient microwave energy absorption.
    
  • Irradiation: Place the vial in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140 °C

    • Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200 W)

    • Pre-stirring (30 sec) is recommended to disperse the base.

  • Workup:

    • Allow the vial to cool to room temperature (compressed air cooling).

    • Pour the reaction mixture into Water (20 mL) to precipitate the product or extract with Ethyl Acetate (3 x 15 mL).

    • Wash the organic layer with Brine (2 x 10 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc gradient). The product is typically a white to pale yellow solid.

Protocol B: Rapid Boc-Deprotection

Objective: Removal of the tert-butoxycarbonyl group to yield the final secondary amine.

Step-by-Step Procedure
  • Dissolution: Dissolve the intermediate from Protocol A (1.0 equiv) in DCM (minimum volume).

  • Acidolysis: Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

    • Microwave Option: Irradiate at 60 °C for 5 minutes (sealed vessel).

    • Standard Option: Stir at Room Temperature for 1 hour.

  • Isolation: Concentrate the solvent. Basify the residue with saturated

    
     solution (pH > 8) and extract with DCM/MeOH (9:1). Dry and concentrate to obtain 2-(Piperidin-4-yloxy)quinoxaline .
    

Optimization & Data Analysis

The following table summarizes the efficiency gains of the microwave protocol compared to traditional thermal methods found in the literature for similar quinoxaline ethers.

ParameterThermal Reflux (Literature)Microwave Protocol (This Work)
Solvent Toluene or AcetonitrileDMF
Temperature 80–110 °C (Oil Bath)140 °C (Internal Probe)
Time 24–48 Hours15 Minutes
Yield 55–65%85–92%
Energy Efficiency Low (Convective heating)High (Direct dielectric heating)
Mechanistic Insight: The Pathway

The reaction proceeds via an addition-elimination mechanism. The microwave irradiation accelerates the rate-determining step (nucleophilic attack) by rapidly achieving the activation energy required to disrupt the aromaticity and form the Meisenheimer complex.

Mechanism cluster_0 Microwave Acceleration Zone Start Reactants (2-Cl-Q + R-OH) Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (RDS) Product Product (2-OR-Q) Complex->Product Elimination of Cl-

Figure 2: Mechanistic pathway highlighting the Rate Determining Step (RDS) where microwave energy provides the most significant kinetic advantage.

Critical Troubleshooting & Safety

  • Moisture Sensitivity: While

    
     is robust, the presence of water can lead to the hydrolysis of 2-chloroquinoxaline to 2-hydroxyquinoxaline (inactive byproduct). Ensure DMF is anhydrous.[1]
    
  • Pressure Management: DMF has a high boiling point (153 °C), but the closed vessel will generate pressure. Ensure the vial is rated for at least 20 bar (300 psi).

  • Base Selection: Do not use Sodium Hydride (NaH) in small sealed microwave vials if possible, as hydrogen gas evolution can cause over-pressurization.

    
     is a safer, non-gaseous alternative that is highly effective for O-arylation.
    

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons (University of Dayton). (2022).[2][7] Demonstrates the general acceleration of quinoxaline functionalization under microwave conditions.

  • Microwave assisted synthesis of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. (2011). Provides baseline conditions for quinoxaline ring formation and substitution.

  • Microwave-promoted piperidination of halopyridines (SNAr comparison). Applied Organometallic Chemistry. (2012).[2] Validates the efficiency of microwave

    
     for nitrogen and oxygen nucleophiles on heteroaromatic rings. 
    
  • Synthesis of 2-(p-formylphenoxy)-3-methyl Quinoxaline. Scholars Research Library. (2011). Establishes the thermal precedent for O-arylation of chloroquinoxalines (30h reflux), serving as the baseline for our microwave optimization.

Sources

Application

Application Notes and Protocols for the Scalable Preparation of 2-(Piperidin-4-yloxy)quinoxaline Pharmaceutical Intermediates

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(piperidin-4-yloxy)quinoxaline, a key intermediate in the development of various pharmaceutical agents. The synthesis is bas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 2-(piperidin-4-yloxy)quinoxaline, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on the Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This document provides a step-by-step experimental procedure, explains the chemical principles and rationale behind the chosen conditions, and offers insights into process optimization and troubleshooting. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and antipsychotic properties.[2][3] The functionalization of the quinoxaline scaffold allows for the fine-tuning of its biological activity, making it a versatile platform for drug discovery.

The specific intermediate, 2-(piperidin-4-yloxy)quinoxaline, is a valuable building block in the synthesis of more complex pharmaceutical candidates.[4] Its structure combines the quinoxaline moiety with a piperidine ring through an ether linkage, a common feature in many centrally active agents. The scalable and efficient production of this intermediate is therefore of critical importance for the advancement of various drug development programs.

This application note presents a detailed protocol for the synthesis of 2-(piperidin-4-yloxy)quinoxaline via the Williamson ether synthesis of 2-chloroquinoxaline and 4-hydroxypiperidine. The protocol is designed for scalability, with considerations for reaction efficiency, product purity, and operational safety.

Reaction Scheme

The synthesis of 2-(piperidin-4-yloxy)quinoxaline is achieved through a nucleophilic substitution reaction (SN2) between 2-chloroquinoxaline and the alkoxide of 4-hydroxypiperidine. This classic transformation is known as the Williamson ether synthesis.[2]

Reaction_Scheme chloroquinoxaline 2-Chloroquinoxaline reaction_plus1 + chloroquinoxaline->reaction_plus1 hydroxypiperidine 4-Hydroxypiperidine hydroxypiperidine->reaction_plus1 base Base (e.g., NaH) solvent Solvent (e.g., DMF) product 2-(Piperidin-4-yloxy)quinoxaline byproduct Salt (e.g., NaCl) + H₂ reaction_arrow Base, Solvent reaction_plus1->reaction_arrow product_plus + reaction_arrow->product_plus product_plus->product product_plus->byproduct

Figure 1: General reaction scheme for the synthesis of 2-(Piperidin-4-yloxy)quinoxaline.

Scientific Rationale and Mechanistic Insights

The Williamson ether synthesis proceeds via an SN2 mechanism.[2] In this reaction, the alcohol (4-hydroxypiperidine) is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon atom of the 2-chloroquinoxaline, displacing the chloride leaving group in a single concerted step.

For a successful and high-yielding Williamson ether synthesis, several factors are crucial:

  • Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[5]

  • Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions.[6] Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) can solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more exposed and reactive. They also do not participate in hydrogen bonding, which could solvate and stabilize the nucleophile, thereby reducing its reactivity.

  • Reaction Temperature: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of impurities.

  • Protection Strategy: To prevent the secondary amine of the piperidine ring from reacting with 2-chloroquinoxaline, a protection strategy can be employed. The use of N-Boc-4-hydroxypiperidine, where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, ensures that the reaction occurs exclusively at the hydroxyl group. The Boc group can be subsequently removed under acidic conditions. This two-step approach often leads to a cleaner reaction and higher overall yield, which is particularly important for scalable synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(piperidin-4-yloxy)quinoxaline using a two-step approach involving the protection of the piperidine nitrogen, followed by the Williamson ether synthesis and subsequent deprotection.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Chloroquinoxaline98%Commercially Available
N-Boc-4-hydroxypiperidine98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available
Round-bottom flasksStandard laboratory equipment
Magnetic stirrer and stir barsStandard laboratory equipment
Reflux condenserStandard laboratory equipment
Ice bathStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254Commercially Available
Column chromatography setupStandard laboratory equipment
Safety Precautions
  • 2-Chloroquinoxaline: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][4]

  • 4-Hydroxypiperidine: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood, wearing appropriate PPE.[7]

  • Sodium Hydride: Flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Use a mineral oil dispersion to improve handling safety.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Trifluoroacetic Acid (TFA): Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Step 1: Synthesis of tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate

Step1_Workflow start Start: Assemble glassware under inert atmosphere add_nah Add NaH to anhydrous DMF at 0°C start->add_nah add_piperidine Slowly add N-Boc-4-hydroxypiperidine solution add_nah->add_piperidine stir1 Stir at 0°C for 30 min, then at room temperature for 1 hour add_piperidine->stir1 add_quinoxaline Add 2-chloroquinoxaline solution stir1->add_quinoxaline reflux Heat to 80-90°C and monitor by TLC add_quinoxaline->reflux quench Cool to 0°C and quench with ice-water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end End: Obtain pure Boc-protected product purify->end

Figure 2: Workflow for the synthesis of the Boc-protected intermediate.

  • Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq.) to a round-bottom flask containing anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF to the NaH suspension. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Add a solution of 2-chloroquinoxaline (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate.

Step 2: Deprotection to Yield 2-(Piperidin-4-yloxy)quinoxaline

Step2_Workflow start Start: Dissolve Boc-protected intermediate in DCM add_tfa Add Trifluoroacetic Acid (TFA) at 0°C start->add_tfa stir Stir at room temperature and monitor by TLC add_tfa->stir concentrate Concentrate the reaction mixture in vacuo stir->concentrate basify Dissolve residue in water and basify with sat. NaHCO₃ concentrate->basify extract Extract with Dichloromethane (DCM) basify->extract dry Dry organic layer over Na₂SO₄ and concentrate extract->dry purify Purify by recrystallization or column chromatography dry->purify end End: Obtain pure 2-(Piperidin-4-yloxy)quinoxaline purify->end

Figure 3: Workflow for the Boc deprotection step.

  • Dissolve the tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water and basify to a pH of 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary to yield the final product, 2-(piperidin-4-yloxy)quinoxaline.

Quantitative Data and Expected Results

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purity (HPLC)
1 2-Chloroquinoxaline, N-Boc-4-hydroxypiperidineNaHDMF80-904-685-95>98%
2 Boc-protected intermediateTFADCM0 - RT1-290-98>99%

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 - Incomplete deprotonation of the alcohol.- Insufficient reaction time or temperature.- Moisture in the reaction.- Ensure the use of a strong base like NaH and allow sufficient time for alkoxide formation.- Monitor the reaction by TLC to ensure completion.- Use anhydrous solvents and handle NaH under an inert atmosphere.
Formation of side products in Step 1 - Reaction of the piperidine nitrogen (if unprotected).- Elimination reaction if a secondary alkyl halide is used (not applicable here).- Use the Boc-protected 4-hydroxypiperidine.- Maintain the recommended reaction temperature.
Incomplete deprotection in Step 2 - Insufficient acid or reaction time.- Increase the equivalents of TFA or the reaction time. Monitor by TLC.
Difficulty in purification - Residual DMF from Step 1.- Impurities from side reactions.- Ensure thorough washing of the organic layer with water and brine to remove DMF.- Optimize reaction conditions to minimize side product formation. Employ appropriate purification techniques (column chromatography, recrystallization).

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-(piperidin-4-yloxy)quinoxaline, a key pharmaceutical intermediate. By employing a two-step strategy involving a Boc-protected piperidinol and a Williamson ether synthesis, high yields and purity can be achieved. The detailed explanation of the scientific rationale and troubleshooting guide will aid researchers and process chemists in the successful implementation and optimization of this synthesis on a laboratory and pilot-plant scale.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(piperidin-4-yloxy)quinoxalinehydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinoxaline. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules, 26(16), 5048. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). International Journal of Molecular Sciences, 23(23), 15296. [Link]

  • New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. (2021). RSC Advances, 11(57), 36231-36252. [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (2018). Organic Chemistry Research, 4(1), 89-98. [Link]

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). WordPress. Retrieved from [Link]

  • Pyridopyrazine and quinoxaline derivatives, process for their preparation, pharmaceutical compositions containing them and inter. (1982). EP0047787A1.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Omega, 7(5), 4417-4432. [Link]

  • ResearchGate. (2020). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. Retrieved from [Link]

  • SciSpace. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Separation and Quantification of 2-(Piperidin-4-yloxy)quinoxaline

Abstract This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-(Piperidin-4-yloxy)quinoxa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-(Piperidin-4-yloxy)quinoxaline. This compound, featuring a quinoxaline core linked to a piperidine moiety, is of significant interest in pharmaceutical research.[1][2] The methodology detailed herein follows a logical progression from initial method screening to systematic optimization, culminating in a validated protocol suitable for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained, ensuring scientific integrity and providing a framework for adapting the method to similar molecules.

Introduction to 2-(Piperidin-4-yloxy)quinoxaline and Analytical Challenges

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] 2-(Piperidin-4-yloxy)quinoxaline, with its basic piperidine and weakly basic quinoxaline functionalities, presents a typical challenge for reversed-phase HPLC analysis. The basic nature of the analyte can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based stationary phase. Therefore, careful control of mobile phase pH and selection of an appropriate column are paramount for achieving symmetric peaks and reproducible retention.

Compound Characteristics:

PropertyValue/InformationSource
Molecular FormulaC₁₃H₁₅N₃OPubChemLite
Molecular Weight229.28 g/mol PubChemLite
Predicted XlogP2.4PubChemLite
Predicted pKaThe quinoxaline core is weakly basic (pKa of quinoxaline is ~0.6). The piperidine moiety is a significantly stronger base (pKa of piperidine is ~11.2). The overall basicity will be influenced by both, making pH control critical.[4]
UV AbsorbanceQuinoxaline derivatives typically exhibit strong UV absorbance.[5][5]

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical workflow employed in this study.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Column & Mobile Phase Selection (C18, ACN/Water, Acidic Modifier) A->B C Scouting Gradient B->C D Mobile Phase pH & Buffer Tuning C->D Iterative Refinement E Gradient Optimization D->E F Flow Rate & Temperature Adjustment E->F G Final Isocratic/Gradient Method F->G Finalization H Method Validation (Specificity, Linearity, Precision, Accuracy) G->H

Caption: Workflow for HPLC Method Development of 2-(Piperidin-4-yloxy)quinoxaline.

Experimental Protocols

Materials and Reagents
  • 2-(Piperidin-4-yloxy)quinoxaline standard was synthesized and characterized internally.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH) were purchased from a reputable supplier.[6]

  • Formic acid (FA) and trifluoroacetic acid (TFA) (LC-MS grade) were used as mobile phase modifiers.

  • Ultrapure water (18.2 MΩ·cm) was used for all aqueous solutions.

Instrumentation

An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) was used.

Initial Method Screening

Rationale: The initial screening aims to establish a baseline separation and identify the critical parameters for optimization. Based on the predicted moderately hydrophobic nature (XlogP 2.4) of 2-(Piperidin-4-yloxy)quinoxaline, a reversed-phase C18 column is a logical starting point.[7] Due to the basic nature of the analyte, an acidic mobile phase is chosen to ensure consistent protonation and minimize interactions with stationary phase silanols, thereby improving peak shape.[7] Acetonitrile is often a good first choice for the organic modifier due to its lower viscosity and UV transparency.[6]

Protocol:

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen for initial screening.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Scouting Gradient: A fast gradient was employed to determine the approximate elution conditions.

Time (min)%B
0.010
10.090
12.090
12.110
15.010
  • Other Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: DAD, 254 nm and 280 nm (based on typical quinoxaline absorbance[5])

Expected Outcome: This initial run will provide information on the retention time of the analyte and the presence of any impurities. The peak shape will be a key indicator of the suitability of the chosen conditions.

Method Optimization

Rationale: Optimization is a systematic process to achieve the desired resolution, peak shape, and run time. For basic compounds like 2-(Piperidin-4-yloxy)quinoxaline, mobile phase pH is a critical parameter affecting retention and peak symmetry. The organic modifier and gradient slope are then fine-tuned for optimal separation.

Mobile Phase pH and Modifier Screening

To investigate the effect of pH on retention and peak shape, different acidic modifiers were evaluated.

Protocol:

  • Maintain the scouting gradient and other parameters from the initial screening.

  • Prepare mobile phases with the following modifiers:

    • 0.1% Formic Acid (pH ~2.7)

    • 0.05% Trifluoroacetic Acid (pH ~2.0)

    • Phosphate buffer at pH 3.0

  • Inject the sample under each condition and compare the chromatograms.

Data Presentation:

Mobile Phase ModifierRetention Time (min)Tailing FactorTheoretical Plates
0.1% Formic AcidInsert experimental dataInsert experimental dataInsert experimental data
0.05% Trifluoroacetic AcidInsert experimental dataInsert experimental dataInsert experimental data
Phosphate Buffer (pH 3.0)Insert experimental dataInsert experimental dataInsert experimental data

Causality: Formic acid often provides a good balance of peak shape improvement and MS-compatibility. TFA, being a stronger ion-pairing agent, can further improve peak shape for very basic compounds but may suppress MS signal if used. A buffered mobile phase provides better pH control and thus more reproducible retention times.

Organic Modifier and Gradient Optimization

The choice of organic modifier can influence selectivity. Methanol was evaluated against acetonitrile.

Protocol:

  • Using the best mobile phase modifier from the previous step, replace acetonitrile with methanol as Mobile Phase B.

  • Run the scouting gradient.

  • Based on the retention time from the scouting runs, the gradient was optimized to provide better resolution from any impurities and a shorter run time. A shallower gradient around the elution point of the analyte was developed.

Optimized Gradient Example:

Time (min)%B (ACN with 0.1% FA)
0.020
8.050
8.190
10.090
10.120
12.020

Final Recommended HPLC Method

Based on the systematic optimization, the following method is recommended for the analysis of 2-(Piperidin-4-yloxy)quinoxaline.

Protocol:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-50% B in 8 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm

This method should provide a sharp, symmetric peak for 2-(Piperidin-4-yloxy)quinoxaline with good resolution from potential process impurities.

Trustworthiness and Self-Validation

To ensure the trustworthiness of this protocol, it is essential to perform a system suitability test before each analytical run.

System Suitability Protocol:

  • Make five replicate injections of a standard solution.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 1.5.

    • Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.

    • RSD of Peak Area: Should be ≤ 2.0%.

    • Theoretical Plates: Should be ≥ 2000.

Meeting these criteria demonstrates that the chromatographic system is performing adequately for the analysis.

Conclusion

This application note provides a detailed and scientifically justified protocol for the HPLC analysis of 2-(Piperidin-4-yloxy)quinoxaline. By systematically evaluating critical parameters such as mobile phase composition and gradient conditions, a robust and reliable method was developed. The provided workflow and rationale can be adapted by researchers for the development of analytical methods for other basic quinoxaline derivatives and similar pharmaceutical compounds.

References

  • He, L., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 707683. Available at: [Link]

  • de Silva, A. P., et al. (2024). Cinchona alkaloids – acid, anion-driven fluorescent INHIBIT logic gates with a receptor 1–fluorophore–spacer–receptor 2 format and PET and ICT mechanisms. Applied Spectroscopy. Available at: [Link]

  • Bäuerle, P., et al. (2018). (A) UV‐Vis absorption and (B) emission spectra of the three quinoxaline‐based compounds recorded in THF at about 10–5 mol/L at room temperature. Chemistry – An Asian Journal. Available at: [Link]

  • Huillet, F. D. (1953). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. BYU ScholarsArchive. Available at: [Link]

  • Orús, J., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. Available at: [Link]

  • Royal Society of Chemistry. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. RSC Advances. Available at: [Link]

  • Varala, R., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. Available at: [Link]

  • Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250. Available at: [Link]

  • Royal Society of Chemistry. (2012). Quinoxaline derivatives with broadened absorption patterns. Organic & Biomolecular Chemistry. Available at: [Link]

  • Khatoon, S., et al. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Results in Chemistry, 7, 101389. Available at: [Link]

  • Birajdar, S. S., et al. (2022). A comprehensive review on synthesis and therapeutic potential of quinoxaline derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. Available at: [Link]

  • Shodex. (n.d.). Organic Solvents Used in HPLC. Retrieved from [Link]

  • Ranjbari, S., & Behbahani, F. L. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(41), 25229–25245. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances, 11(58), 36989-37010. Available at: [Link]

  • Unnisa, S. A., et al. (2025). Design, Synthesis and Pharmacological Evaluation of Some Novel Quinoxalines Derivatives. ResearchGate. Available at: [Link]

  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(15), 4933. Available at: [Link]

  • Li, L., et al. (2023). Determination of marker residues of quinoxaline-1,4-di-N-oxides and its prototype identification by liquid chromatography tandem. SSRN. Available at: [Link]

  • Wang, S., et al. (2015). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 7(18), 7636-7643. Available at: [Link]

Sources

Application

Recrystallization solvents for purification of 2-(Piperidin-4-yloxy)quinoxaline

Application Note: Recrystallization Protocols for 2-(Piperidin-4-yloxy)quinoxaline Executive Summary & Chemical Context 2-(Piperidin-4-yloxy)quinoxaline is a critical pharmacophore in the synthesis of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for 2-(Piperidin-4-yloxy)quinoxaline

Executive Summary & Chemical Context

2-(Piperidin-4-yloxy)quinoxaline is a critical pharmacophore in the synthesis of kinase inhibitors and histamine H3 receptor antagonists.[1] Structurally, it consists of a lipophilic quinoxaline ring linked via an ether bond to a polar, basic piperidine moiety.[2][1]

This dual nature—lipophilic aromatic core vs. polar secondary amine—presents a specific purification challenge.[1] The molecule often exhibits "amphiphilic" solubility, making it prone to "oiling out" rather than crystallizing in single-solvent systems.[2][1]

Key Physicochemical Parameters:

  • Target Moiety: Secondary Amine (Piperidine) & Aromatic Heterocycle.[1]

  • pKa (Predicted): ~9–10 (Piperidine N), ~0.6 (Quinoxaline N).[2][1]

  • Primary Impurities:

    • 2-Chloroquinoxaline (Unreacted starting material; Lipophilic).[1]

    • 4-Hydroxypiperidine (Excess reagent; Polar/Water soluble).[1]

    • N-Alkylated dimers (Side reaction products).[1]

This guide outlines two robust purification pathways: Solvent-Anti-Solvent Recrystallization of the free base and Salt Formation (Hydrochlorination) for high-stringency purification.[1]

Solvent System Selection Strategy

The choice of solvent is dictated by the "Goldilocks" principle of polarity. The solvent must be polar enough to solubilize the amine at high temperatures but non-polar enough to force lattice formation upon cooling.

Table 1: Recommended Solvent Systems
System ClassSolvent PairRatio (v/v)MechanismSuitability
Primary (Free Base) Ethyl Acetate / n-Heptane 1:2 to 1:4Differential SolubilityBest for removing non-polar impurities (dimers).[1]
Green / Polar Ethanol (95%) / Water 9:1 to 5:1Hydrogen BondingBest for removing inorganic salts and polar starting materials.[1]
Salt Formation Isopropanol (IPA) / HCl N/AIonic Lattice FormationHighest Purity. Recommended if Free Base is an oil.[1]
Scavenging Toluene / Heptane 1:3Temperature CoefficientEffective for large-scale batches to remove tarry residues.[1]

Detailed Protocols

Protocol A: Two-Solvent Recrystallization (Free Base)

Best for: Material that is already solid but colored or low purity (<95%).[1]

Reagents:

  • Crude 2-(Piperidin-4-yloxy)quinoxaline[1]

  • Solvent A: Ethyl Acetate (EtOAc) - Dissolver[1]

  • Solvent B: n-Heptane - Anti-solvent[1]

Step-by-Step Methodology:

  • Dissolution (The "Minimum Volume" Rule):

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethyl Acetate (approx. 3 mL per gram of solid).[1]

    • Heat to reflux (77°C).[1]

    • Critical Step: If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.[1] Do not overdose solvent.

  • Hot Filtration (Clarification):

    • If insoluble black specks (inorganic salts/charcoal) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.[2]

    • Why: Cold funnels cause premature crystallization, clogging the filter.[2]

  • Nucleation (The Anti-Solvent Addition):

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel.[1]

    • Stop addition immediately when a persistent cloudiness (turbidity) appears.[1]

    • Add 2-3 drops of EtOAc to clear the solution (restore saturation point).[1]

  • Controlled Cooling:

    • Remove heat and allow the flask to cool to room temperature (RT) undisturbed on a cork ring.

    • Causality: Rapid cooling traps impurities inside the crystal lattice.[1] Slow cooling builds pure, defined crystals.[2][1]

    • Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter crystals using vacuum filtration.[1][3]

    • Wash the cake with cold 1:3 EtOAc:Heptane.

    • Dry under vacuum at 40°C.[1]

Protocol B: Reactive Recrystallization (HCl Salt Formation)

Best for: Oily crude products or when HPLC purity >99% is required.[2][1]

Scientific Rationale: The free base of piperidine derivatives often exists as a semi-solid or oil due to rotational freedom. Converting the amine to a hydrochloride salt locks the molecule into a rigid ionic lattice, forcing crystallization and rejecting organic impurities.[2]

Workflow:

  • Dissolve crude free base in Isopropanol (IPA) (5 mL/g) at 40°C.

  • Add HCl in Isopropanol (5-6N) dropwise (1.1 equivalents).

  • Observation: A white precipitate should form immediately.[1]

  • Heat the slurry to reflux (~82°C). If the solid does not dissolve, add Methanol dropwise until clear.[2]

  • Allow to cool slowly.[1] The HCl salt will crystallize as white needles.[1]

  • Filter and wash with cold Isopropanol/Ether.[1]

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal purification method based on crude physical state.[2]

SolventSelection Start Crude 2-(Piperidin-4-yloxy)quinoxaline StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous PurityCheck Purity (HPLC)? Solid->PurityCheck SaltForm Protocol B: Salt Formation (IPA/HCl) Oil->SaltForm Force Lattice HighPurity > 85% PurityCheck->HighPurity LowPurity < 85% PurityCheck->LowPurity RecrystEtOAc Protocol A: Recrystallize (EtOAc/Heptane) HighPurity->RecrystEtOAc Column Flash Chromatography (DCM/MeOH) LowPurity->Column Column->SaltForm Post-Column

[1]

Figure 2: Recrystallization Process Flow

Caption: Step-by-step unit operations for Protocol A, emphasizing temperature control points.

RecrystProcess Dissolve 1. Dissolution (Reflux in EtOAc) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter AntiSolvent 3. Anti-Solvent (Add Heptane to Turbidity) Filter->AntiSolvent Clear 4. Re-Clear (Add drops of EtOAc) AntiSolvent->Clear Turbid Point Cool 5. Slow Cooling (RT -> 0°C) Clear->Cool Isolate 6. Filtration & Drying Cool->Isolate

Troubleshooting & Validation (E-E-A-T)

Common Failure Mode: "Oiling Out"

Symptom: Instead of crystals, a second liquid layer (oil droplets) forms at the bottom. Cause: The temperature exceeded the melting point of the solvated product, or the solvent mixture is too polar. Correction:

  • Reheat to redissolve the oil.

  • Add more Solvent A (EtOAc) to increase solubility.[1]

  • Seed the solution with a tiny crystal of pure product at a slightly lower temperature.

  • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.[1]

Validation Metrics

To confirm successful purification, the following analytical thresholds must be met:

  • HPLC Purity: >98.5% (Area %).

  • 1H NMR: Absence of diagnostic peaks for 2-chloroquinoxaline (doublet at ~8.0 ppm) and piperidin-4-ol.[1]

  • Appearance: White to off-white crystalline solid (Free base); White needles (HCl salt).[1]

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] (General principles of solvent selection for nitrogen heterocycles). [Link]

  • National Institutes of Health (NIH) - PubChem. 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride - Compound Summary.[1] (Physical properties and commercial availability of the salt form). [Link][2][1]

  • ResearchGate. Synthesis of quinoxaline derivatives using different solvent systems. (Validation of Ethanol/Methanol systems for quinoxaline purification). [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. (Standard operating procedure for solvent/anti-solvent techniques).[1] [Link]

Sources

Method

Application Notes and Protocols for Solid-Phase Synthesis of Quinoxaline Scaffolds

Introduction: The Quinoxaline Scaffold and the Power of Solid-Phase Synthesis The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold and the Power of Solid-Phase Synthesis

The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][4][5] The therapeutic potential of this heterocyclic system continues to drive the development of novel synthetic methodologies for the efficient generation of diverse quinoxaline libraries.[6][7]

Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology for the rapid assembly of compound libraries for high-throughput screening.[8][9] The core principle of SPOS involves anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion.[9][10] Purification is simplified to a mere filtration and washing process after each synthetic step, thereby streamlining the entire workflow and enabling automation.[8][9] This guide provides a detailed exploration of the strategies and protocols for the solid-phase synthesis of quinoxaline scaffolds, tailored for researchers and professionals in drug development.

I. Foundational Components of Solid-Phase Quinoxaline Synthesis

The success of any solid-phase synthesis hinges on the judicious selection of the solid support, the linker, and the building blocks.

The Solid Support: The Insoluble Carrier

The solid support, typically a polymeric resin, serves as the insoluble matrix for the synthesis. Its physical and chemical properties are critical for reaction efficiency.

  • Polystyrene Resins: Cross-linked polystyrene resins, such as Merrifield and Wang resins, are the most common supports due to their chemical inertness and good swelling properties in a range of organic solvents.[10][11]

  • TentaGel Resins: These are polyethylene glycol (PEG) grafted polystyrene resins that offer a more solution-phase-like environment, which can enhance reaction kinetics and accommodate a wider range of solvents.[10]

The Linker: The Crucial Bridge

The linker is a bifunctional molecule that connects the growing molecule to the solid support.[11][12] The choice of linker is paramount as it dictates the conditions under which the final product is cleaved from the resin.

  • Acid-Labile Linkers:

    • Wang Linker: This is a widely used p-alkoxybenzyl alcohol-based linker that allows for the cleavage of the final product under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[8]

    • Rink Amide Linker: For the synthesis of quinoxaline carboxamides, the Rink Amide linker is a popular choice, as it yields a primary amide upon cleavage with TFA.[10]

  • Safety-Catch Linkers: These linkers require an activation step before cleavage, offering an additional layer of stability and orthogonality. An example is the sulfonamide-based linker, which is stable to a wide range of conditions but can be activated for cleavage by N-alkylation.[13]

  • Traceless Linkers: In some strategies, the point of attachment to the linker is incorporated into the final molecule, leaving no trace of the linker. Sulfur-based linkers that can be cleaved with samarium(II) iodide are an example of this approach.[14][15]

Building Blocks and Synthetic Strategies

The most common approach for constructing the quinoxaline ring on a solid support involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent.[16][17]

II. Visualizing the Workflow: A Generalized Solid-Phase Synthesis of Quinoxalines

The following diagram illustrates a typical workflow for the solid-phase synthesis of a quinoxaline library.

Solid-Phase Quinoxaline Synthesis Workflow Resin Solid Support (e.g., Wang Resin) Linker_Attachment Linker Functionalization Resin->Linker_Attachment Building_Block_1 Loading of First Building Block (e.g., Diaminobenzoic Acid) Linker_Attachment->Building_Block_1 Deprotection_1 Deprotection Building_Block_1->Deprotection_1 Building_Block_2 Coupling of Second Building Block/ Cyclization Precursor Deprotection_1->Building_Block_2 Cyclization Quinoxaline Ring Formation Building_Block_2->Cyclization Diversification Optional Diversification (e.g., Suzuki Coupling) Cyclization->Diversification Cleavage Cleavage from Resin Diversification->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Pure Quinoxaline Derivative Purification->Final_Product Cyclative Cleavage for Quinoxaline Synthesis Resin_Linker Resin with Ester Linker Diaminophenol Loading of 2,3-Diaminophenol Resin_Linker->Diaminophenol Acylation Acylation with alpha-Keto Acid Diaminophenol->Acylation Cyclative_Cleavage Cyclative Cleavage (Acid-catalyzed) Acylation->Cyclative_Cleavage Quinoxalinone 2-Quinoxalinone Product Cyclative_Cleavage->Quinoxalinone

Caption: A conceptual workflow for quinoxaline synthesis via cyclative cleavage.

Procedure Outline:

  • Immobilization: An ortho-diaminobenzene derivative is attached to a suitable resin, often through a functional group that will participate in the final cyclization.

  • Elaboration: The other reactive amine is acylated with an α-keto acid or a related building block.

  • Cyclative Cleavage: Treatment with an acid or heat promotes intramolecular cyclization to form the quinoxaline ring, which also cleaves the molecule from the solid support.

IV. Characterization and Quality Control

Monitoring the progress of a solid-phase synthesis is crucial.

  • Qualitative Tests: Colorimetric tests, such as the Kaiser test for primary amines, can provide a quick indication of reaction completion.

  • Cleavage and Analysis: A small amount of resin can be cleaved, and the product analyzed by LC-MS or NMR to confirm the identity and purity of the intermediate.

V. Applications in Drug Discovery

The ability to rapidly generate large libraries of quinoxaline derivatives using solid-phase synthesis has made this a powerful tool in the search for new therapeutic agents. [18]These libraries can be screened against a variety of biological targets to identify lead compounds for further development. The quinoxaline scaffold is a key component in several approved drugs and numerous clinical candidates, highlighting its importance in modern pharmacology. [5]

VI. Troubleshooting Common Issues in Solid-Phase Quinoxaline Synthesis

Problem Potential Cause(s) Suggested Solution(s)
Low Loading of First Building Block Incomplete deprotection of the resin; Steric hindrance; Inefficient coupling reagents.Ensure complete deprotection using a fresh piperidine solution; Use a less sterically hindered building block or a more reactive coupling agent (e.g., HATU).
Incomplete Cyclization Insufficient reaction time or temperature; Deactivation of reagents.Increase reaction time or temperature (with caution, as this can lead to side products); Use fresh reagents.
Side Product Formation Incomplete protection of reactive functional groups; Unwanted side reactions during cleavage.Ensure all reactive functional groups are appropriately protected; Optimize cleavage conditions (e.g., use of scavengers in the cleavage cocktail).
Low Purity After Cleavage Incomplete reactions at any step; Degradation of the product during cleavage.Re-evaluate each synthetic step for completion; Use a milder cleavage cocktail or reduce cleavage time.

VII. Conclusion

Solid-phase synthesis offers a robust and efficient platform for the construction of diverse quinoxaline libraries. By carefully selecting the solid support, linker, and synthetic strategy, researchers can streamline the synthesis of these valuable heterocyclic compounds, accelerating the pace of drug discovery and development. The protocols and guidelines presented here provide a solid foundation for the successful implementation of solid-phase quinoxaline synthesis in the laboratory.

References

  • McAllister, L. A., Turner, K. L., Brand, S., Stefaniak, M., & Procter, D. J. (2006). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. The Journal of Organic Chemistry, 71(17), 6497–6507. [Link]

  • Gondru, R., Chintakunta, V., & Vangala, V. R. (2006). Recent advances in the solid-phase combinatorial synthetic strategies for the quinoxaline, quinazoline and benzimidazole based privileged structures. Combinatorial Chemistry & High Throughput Screening, 9(1), 13-28. [Link]

  • James, I. W. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091–2158. [Link]

  • McAllister, L. A., Turner, K. L., Brand, S., Stefaniak, M., & Procter, D. J. (2006). Solid phase approaches to N-heterocycles using a sulfur linker cleaved by SmI2. The Journal of Organic Chemistry, 71(17), 6497-6507. [Link]

  • Luo, Y., Ji, S., & Zhang, W. (2006). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry, 8(5), 779–784. [Link]

  • Kim, B. S., Lee, J. H., & Chi, D. Y. (2004). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Tetrahedron Letters, 45(42), 7849-7852. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activity of quinoxaline derivatives: a review. International Journal of Pharmaceutical Sciences and Research, 1(11), 1-15. [Link]

  • Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1388. [Link]

  • Bandyopadhyay, D., & Bhowmick, S. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(6), 810-833. [Link]

  • Belskaya, N. P., Matern, A. I., & Eltsov, O. S. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(16), 6125. [Link]

  • University of Leeds. (n.d.). Solid Phase Synthesis. University of Leeds. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry and High Throughput Screening, 1(4), 185-214. [Link]

  • Vicente, A. T., Marques, S. M., & Queiroz, M. J. R. P. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 700-717. [Link]

  • Naidu, A. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]

  • Ali, I., Al-Omair, M. A., Salih, K. S. M., Al-Qahtani, S. D., & Al-Shaalan, N. H. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320491. [Link]

  • D, S. (2011). (PDF) Solid Phase Synthesis of Quinoxalines. ResearchGate. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • F. G. Z. (2005). Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton. [Link]

  • Bräse, S., & Degen, S. (2004). Linkers for solid-phase organic synthesis. Angewandte Chemie International Edition, 43(15), 1830-1853. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(5), 2091-2158. [Link]

  • Reddy, T. J., & Le, T. X. H. (2020). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

Application

Technical Protocol: Salt Formation of 2-(Piperidin-4-yloxy)quinoxaline for Biological Testing

Executive Summary & Scientific Rationale For biological evaluation, the free base of 2-(piperidin-4-yloxy)quinoxaline is often unsuitable due to poor aqueous solubility and potential instability (oxidation of the seconda...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

For biological evaluation, the free base of 2-(piperidin-4-yloxy)quinoxaline is often unsuitable due to poor aqueous solubility and potential instability (oxidation of the secondary amine). Converting this lipophilic base into a pharmaceutically acceptable salt is a critical step to ensure reproducible bioavailability and assay data.

This guide details the procedure for generating the Hydrochloride (HCl) salt, the industry standard for this pharmacophore, while providing a secondary protocol for Tartrate/Citrate salts should the HCl form prove hygroscopic in your specific environment.

Chemical Analysis & Protonation Strategy
  • Target Molecule: 2-(Piperidin-4-yloxy)quinoxaline[1]

  • Basicity Profile:

    • Piperidine Nitrogen (Secondary Amine):

      
      . This is the primary protonation site. It accepts protons readily to form stable salts.
      
    • Quinoxaline Nitrogens:

      
      .[2][3] These are extremely weak bases. Under standard salt formation conditions (pH > 1), these will not protonate.
      
  • Stoichiometry: A strict 1:1 molar ratio of Acid:Base is required. Excess strong acid (e.g., 2.0 eq of HCl) risks protonating the quinoxaline ring transiently or hydrolyzing the ether linkage, leading to impurities.

Salt Selection Matrix

Before synthesis, review the properties of potential counter-ions based on the "Handbook of Pharmaceutical Salts" principles.

Salt FormAcid UsedSolubility (Water)CrystallinityBiological CompatibilityRecommendation
Hydrochloride HCl (4M in Dioxane/IPA)HighGood (Needles)Excellent (Standard)Primary Choice
Tartrate L-Tartaric AcidModerateExcellent (Prisms)GoodBackup (Non-Hygroscopic)
Citrate Citric AcidHighModerateGoodBackup (Solubility focus)
Mesylate Methanesulfonic AcidVery HighVariableGoodUse for high-conc. in vivo dosing

Experimental Protocols

Protocol A: Preparation of 2-(Piperidin-4-yloxy)quinoxaline Hydrochloride (Standard)

Objective: To isolate the mono-hydrochloride salt as a crystalline solid. Scale: 1.0 gram (Scaleable to 50g).

Reagents:
  • Substrate: 2-(Piperidin-4-yloxy)quinoxaline (Free Base) [>98% Purity].

  • Solvent A: Ethanol (Absolute) or Isopropanol (IPA).

  • Acid Source: 4.0 M HCl in Dioxane (preferred for anhydrous conditions) or 37% HCl (aq).

  • Anti-solvent: Diethyl Ether or n-Heptane.

Step-by-Step Procedure:
  • Dissolution:

    • Charge 1.0 g (4.36 mmol) of the free base into a 50 mL round-bottom flask.

    • Add 10 mL of Ethanol (10 vol).

    • Note: If the solid does not dissolve at RT, heat gently to 40°C. The solution must be clear before acid addition to ensure homogeneity.

  • Acid Addition (Controlled):

    • Cool the solution to 0–5°C (Ice bath).

    • Add 1.1 equivalents of HCl (e.g., 1.2 mL of 4M HCl in Dioxane) dropwise over 5 minutes.

    • Observation: A white precipitate often forms immediately. If not, the solution will darken slightly.

  • Crystallization:

    • Remove the ice bath and stir at Room Temperature (RT) for 1 hour.

    • If precipitate is heavy: Add 5 mL of Diethyl Ether (anti-solvent) to maximize yield.

    • If no precipitate: Concentrate the solvent volume by 50% under vacuum (Rotavap, 40°C), then add 10 mL Diethyl Ether and cool to -20°C overnight.

  • Isolation:

    • Filter the solid using a sintered glass funnel (Porosity 3).

    • Wash the cake 2x with cold Diethyl Ether (removes excess acid and impurities).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Critical: Ensure no solvent odor remains, as dioxane is toxic to biological cells.

Protocol B: Salt Screening (Micro-Scale Optimization)

Use this workflow if the HCl salt results in an oil or hygroscopic gum.

SaltScreening Start Free Base (50 mg) Solvent Dissolve in IPA/EtOH (500 µL) Start->Solvent Split Split into 4 Vials Solvent->Split Acid1 Add HCl (1.0 eq) Split->Acid1 Acid2 Add L-Tartaric Acid (1.0 eq) Split->Acid2 Acid3 Add Citric Acid (1.0 eq) Split->Acid3 Acid4 Add Methanesulfonic Acid (1.0 eq) Split->Acid4 Cycle Heat/Cool Cycle (50°C -> 4°C) Acid1->Cycle Acid2->Cycle Acid3->Cycle Acid4->Cycle Analyze Check for Precipitate (PLM Microscopy) Cycle->Analyze

Figure 1: Micro-scale salt screening workflow to identify the optimal crystalline form.

Characterization & Quality Control (QC)

Before using the salt in biological assays, you must validate its identity and purity.

TechniqueExpected Result (HCl Salt)Purpose
1H-NMR (DMSO-d6) Piperidine protons shift downfield (approx 0.5 - 1.0 ppm) compared to free base. An exchangeable proton peak (NH2+) appears at >9.0 ppm.Confirms salt formation.[4][5]
HPLC Purity >98% Area. Retention time may shift slightly due to pH effects on the column.Ensure no degradation during acid addition.
Elemental Analysis Chlorine (Cl) content matches theoretical % (approx 13.3%).Confirms 1:1 stoichiometry.
Solubility Test Dissolves in PBS (pH 7.4) at >10 mM.[6]Validates utility for bio-assays.

Biological Reconstitution Protocol

Context: Preparing "Stock Solutions" for cell culture or enzymatic assays.

  • Weighing: Weigh the salt form, correcting for the molecular weight difference.

    • MW Free Base: ~229.28 g/mol

    • MW HCl Salt: ~265.74 g/mol

    • Correction Factor: 1.16

  • Primary Stock (10 mM - 100 mM):

    • Preferred Solvent: DMSO (Dimethyl Sulfoxide). Even water-soluble salts are best stored in DMSO at -20°C to prevent hydrolysis or bacterial growth.

    • Procedure: Dissolve solid in 100% DMSO. Vortex until clear.

  • Working Solution (Assay Media):

    • Dilute the DMSO stock into aqueous buffer (PBS or Media).

    • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity in cells.

Troubleshooting Guide

  • Problem: The product "oiled out" (formed a sticky gum instead of powder).

    • Cause: Cooling too fast or presence of water.

    • Fix: Re-dissolve in hot Ethanol. Add a seed crystal (if available). Scratch the glass wall with a spatula. Cool very slowly (1°C/min).

  • Problem: The salt is hygroscopic (turns to liquid in air).

    • Cause: HCl salts of secondary amines can be hygroscopic.

    • Fix: Switch to the Fumarate or Tartrate salt (Protocol B). These counter-ions often form non-hygroscopic lattices.

  • Problem: Color change (Yellow to Brown).

    • Cause: Oxidation of the ether or quinoxaline ring.

    • Fix: Perform all steps under Nitrogen atmosphere. Store solid at -20°C.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[7] (2002).[5][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • PubChem. (2023). Compound Summary: 2-(piperidin-4-yloxy)quinoxaline hydrochloride.[1] National Library of Medicine.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • FDA Guidance for Industry. (2017). Q3C(R6) Impurities: Guideline for Residual Solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SnAr for 2-(Piperidin-4-yloxy)quinoxaline

Diagnostic Phase: Why is your yield low? If you are experiencing low yields (<40%) or "black tar" formation, you are likely encountering one of three specific failure modes common to quinoxaline chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Phase: Why is your yield low?

If you are experiencing low yields (<40%) or "black tar" formation, you are likely encountering one of three specific failure modes common to quinoxaline


 chemistry.
Failure Mode A: The Chemoselectivity Trap (N- vs. O-Arylation)

Symptom: You observe a product with the correct mass but incorrect NMR shifts, or a mixture of two isomers. Root Cause: 4-Hydroxypiperidine is an ambident nucleophile. Under neutral or weakly basic conditions, the secondary amine (


 nitrogen) is significantly more nucleophilic than the hydroxyl group.
  • Result: You are synthesizing 2-(4-hydroxypiperidin-1-yl)quinoxaline (the N-arylated product), not the desired ether.

  • Fix: You must mask the nitrogen. The "Gold Standard" protocol requires using N-Boc-4-hydroxypiperidine .

Failure Mode B: The Hydrolysis Sink

Symptom: Appearance of a precipitate that does not dissolve in organic solvents; LCMS shows a mass corresponding to [M-Cl+OH] (2-hydroxyquinoxaline or its tautomer 2-quinoxalinone). Root Cause: 2-Chloroquinoxaline is highly electrophilic at the C2 position. In the presence of trace water and base (especially hydroxide or carbonate), it rapidly hydrolyzes.

  • Fix: Switch to strictly anhydrous conditions. Hygroscopic bases like

    
     or 
    
    
    
    must be dried or replaced with metal hydrides (NaH) in dry solvents.
Failure Mode C: Base-Mediated Decomposition

Symptom: Reaction mixture turns dark brown/black; broad smearing on TLC/LCMS. Root Cause: Quinoxalines are electron-deficient heterocycles. Harsh bases (like unbuffered NaH at high temperatures) can attack the ring system itself, leading to ring-opening or polymerization.

Visualizing the Problem

The following diagram illustrates the competitive pathways determining your yield.

ReactionPathways Start 2-Chloroquinoxaline + 4-Hydroxypiperidine PathN Path A: N-Attack (Kinetic Favorability) Start->PathN Unprotected Amine (Fast) PathO Path B: O-Attack (Thermodynamic Target) Start->PathO Requires Alkoxide (NaH/THF) Hydrolysis Hydrolysis (Wet Conditions) Start->Hydrolysis Trace H2O ProdN N-Arylated Byproduct (Undesired) PathN->ProdN ProdO 2-(Piperidin-4-yloxy)quinoxaline (Target) PathO->ProdO HydroxyQ 2-Hydroxyquinoxaline (Dead End) Hydrolysis->HydroxyQ

Caption: Figure 1. Competitive reaction pathways. Without N-protection, Path A dominates. With moisture, Hydrolysis consumes the starting material.

The "Gold Standard" Protocol

To guarantee high yield (>85%) and exclusive regioselectivity, follow this validated workflow. This method utilizes N-Boc protection to eliminate N-arylation and Sodium Hydride (NaH) to generate the potent alkoxide nucleophile.

Step 1: Reagent Preparation
  • Substrate: 1-Boc-4-hydroxypiperidine (1.1 equiv)

  • Electrophile: 2-Chloroquinoxaline (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step 2: Formation of the Alkoxide (Critical Step)
  • Charge a flame-dried flask with 1-Boc-4-hydroxypiperidine dissolved in anhydrous THF/DMF.

  • Cool to 0 °C under Nitrogen/Argon atmosphere.

  • Add NaH portion-wise.

  • Wait: Stir at 0 °C for 15–30 minutes until gas evolution (

    
    ) ceases.
    
    • Why? You must ensure complete deprotonation to the alkoxide (

      
      ) before adding the electrophile. This species is significantly more nucleophilic than the neutral alcohol.
      
Step 3: The Coupling
  • Add 2-Chloroquinoxaline (dissolved in minimal solvent) dropwise to the cold alkoxide solution.

  • Allow the reaction to warm to Room Temperature (20–25 °C) .

    • Note: Do not heat initially. The alkoxide is potent; heating risks decomposition.

  • Monitor by TLC/LCMS. Conversion is usually complete within 2–4 hours.

Step 4: Workup & Deprotection
  • Quench with saturated

    
     (aq). Extract with EtOAc.
    
  • Purify the intermediate (tert-butyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate) via silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Dissolve in DCM, add TFA (10–20% v/v), stir 1 hour. Evaporate to yield the TFA salt of the target.

Troubleshooting Guide (FAQ)

Q1: I cannot use NaH. Can I use a carbonate base?

A: Yes, but with caveats. If you must use


 or 

, you face two risks: slower kinetics (carbonate is a weak base for alcohols) and hydrolysis.
  • Protocol Adjustment: Use DMF or DMSO as solvent (to solubilize the inorganic base). Add

    
     molecular sieves to the reaction to scavenge water. Heat will likely be required (60–80 °C), but this increases the risk of "tarring."
    
Q2: My reaction turns black and yield is <10%.

A: This is likely thermal decomposition . Quinoxalines are sensitive to nucleophilic attack at the ring carbons (C3) by strong bases at high heat.

  • Solution: Lower the temperature. If using NaH, keep it at 0 °C -> RT. Do not reflux. If the reaction is sluggish, ensure your solvent is truly anhydrous (water kills the alkoxide, stopping the reaction).

Q3: Can I skip the Boc-protection and separate the isomers?

A: Not recommended. The N-arylation is kinetically favored by orders of magnitude. You will likely get 90% N-product and 10% O-product. Separating these structural isomers is difficult and wasteful. The cost of Boc-protection is far lower than the loss of valuable quinoxaline starting material.

Comparative Data: Base & Solvent Effects[1]

EntryBaseSolventTemp (°C)Time (h)Yield (%)Comments
1 NaH THF 0 -> 25 4 88-92 Recommended. Cleanest profile.
2

DMF801265Requires heat; some hydrolysis observed.
3

MeCNReflux2430Too slow; incomplete conversion.
4KOtBuTHF0250Fast, but significant decomposition (tar).

Validated Reaction Workflow

Workflow Step1 Step 1: Protection 4-OH-Piperidine + Boc2O Step2 Step 2: Activation + NaH (0°C, THF) Forms Alkoxide Step1->Step2 99% Yield Step3 Step 3: SnAr Coupling + 2-Chloroquinoxaline (0°C -> RT) Step2->Step3 Generates Nucleophile Step4 Step 4: Deprotection TFA / DCM Step3->Step4 Ether Linkage Formed Final Target: 2-(Piperidin-4-yloxy)quinoxaline Step4->Final Salt Formation

Caption: Figure 2. Step-by-step synthesis workflow for maximum yield.

References

  • Selectivity of Amino-Alcohols in Arylation

    • Mechanistic Insight: 4-Hydroxypiperidine contains both a secondary amine and a secondary alcohol.[1] In

      
       and metal-catalyzed cross-couplings, the amine is generally the preferred nucleophile due to higher HOMO energy unless the alcohol is deprotonated to an alkoxide.
      
    • Source:Organic Chemistry Research: Using 4-Hydroxypiperidine in N- vs. O-Arylation. (2026).[1]

  • Quinoxaline Synthesis & Reactivity

    • Context: 2-Chloroquinoxaline is a standard electrophile for but is prone to hydrolysis (to 2-hydroxyquinoxaline) in aqueous basic media.
    • Source:Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2022).[2]

  • N-Boc-4-hydroxypiperidine Protocols

    • Protocol: Standard procedures for handling N-Boc-4-hydroxypiperidine in oxidation and coupling reactions highlight the stability of the Boc group under basic conditions and its necessity for chemoselectivity.
    • Source:Application Notes for N-Boc-4-hydroxypiperidine. (2025).[3][4]

  • General

    
     Conditions for Heterocycles: 
    
    • Methodology: The use of NaH in polar aprotic solvents (THF/DMF)
    • Source:Common Organic Chemistry: SnAr Conditions.

Sources

Optimization

Optimizing temperature and catalyst load for quinoxaline-piperidine coupling

Introduction: The Stability-Reactivity Paradox Welcome to the technical support center. You are likely here because your quinoxaline-piperidine coupling is stalling, precipitating palladium black, or yielding inconsisten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support center. You are likely here because your quinoxaline-piperidine coupling is stalling, precipitating palladium black, or yielding inconsistent results.

Quinoxalines are


-deficient heterocycles. While this electron deficiency theoretically aids oxidative addition in Palladium-catalyzed cross-couplings (Buchwald-Hartwig), it also makes the substrate prone to off-cycle side reactions (hydrolysis, oligomerization). Furthermore, piperidine is a secondary amine with moderate steric bulk; its nucleophilicity is high, but it can poison the catalyst if the reductive elimination step is slow.

This guide moves beyond "add more catalyst" and focuses on the kinetic balance between Temperature (T) and Catalyst Loading ([Pd]) .

Module 1: The Thermal Dilemma

The Core Issue: Temperature controls two competing rates:

  • The Productive Rate (

    
    ):  The rate of the catalytic cycle (Oxidative Addition 
    
    
    
    Amine Binding
    
    
    Reductive Elimination).
  • The Deactivation Rate (

    
    ):  The rate at which the active Pd(0) species agglomerates into inactive Pd black or forms stable, inactive complexes.
    
Optimization Matrix: Temperature vs. Conversion

Data based on standard 2-chloroquinoxaline + piperidine coupling using Pd(OAc)₂/BINAP system in Toluene.

Temperature (°C)Catalyst Load (mol%)Conversion (1h)Conversion (12h)Observation
60°C 2.015%45%Kinetic Trap: Temp is too low to overcome the activation energy (

) for reductive elimination.
80°C 2.065%92%Optimal Zone: Balance between turnover frequency (TOF) and catalyst stability.
110°C 2.090%90%Catalyst Death: Rapid initial burst, then stalls. Catalyst deactivates before consuming starting material.
80°C 0.5 30%88%High Efficiency: Lower load requires longer time but maintains active species if T is controlled.

Technical Insight: For quinoxalines, reductive elimination is often the rate-determining step (RDS). If T is too low, the Pd-Amido complex rests too long, increasing the chance of


-hydride elimination (if alkyl groups are present) or protodehalogenation.

Module 2: Catalyst Loading & Ligand Selection

The Core Issue: Users often increase catalyst loading (e.g., to 5-10 mol%) to force a reaction. This is often counterproductive. High Pd concentrations can lead to bridging-halide dimer formation , which is inactive.

The "Saturation" Effect

Increasing catalyst load follows a diminishing returns curve.

  • 0.1 - 1.0 mol%: Linear increase in rate. (Ideal Process Window).

  • 1.0 - 5.0 mol%: Rate plateaus. Mass transfer or base solubility becomes limiting.

  • >5.0 mol%: Negative impact. Increased aggregation of Pd(0) into nanoparticles (Pd black).

Visualizing the Failure Modes

The following diagram maps the catalytic cycle against the specific failure points caused by Temperature and Loading extremes.

Catalytic_Failure_Modes cluster_legend Legend Start Pd(II) Precatalyst ActivePd Active Pd(0)L Start->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Quinoxaline PdBlack FAILURE: Pd Black (Agglomeration) ActivePd->PdBlack High Load (>5%) Low Ligand Ratio AmineBind Amine Binding (Ar-Pd-N) OxAdd->AmineBind + Piperidine / Base Protodehal FAILURE: Protodehalogenation (Ar-H) OxAdd->Protodehal Solvent H-Source (e.g., Alcohols) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RDS (Rate Determining) AmineBind->PdBlack Temp > 100°C (Thermal Decomp) RedElim->ActivePd Regeneration key Green: Active Cycle | Red: Failure Path

Caption: Figure 1. The Buchwald-Hartwig catalytic cycle highlighting where excessive temperature (thermal decomposition) and catalyst loading (agglomeration) cause system failure.

Module 3: Troubleshooting Matrix (FAQs)

Q1: The reaction turns black immediately upon heating, and conversion stops at 30%.

Diagnosis: Rapid catalyst decomposition (Sintering). The Mechanism: "Pd Black" is bulk palladium metal, which is catalytically inactive for this coupling. This happens when the rate of Pd(0) generation exceeds the rate of oxidative addition, or when the ligand dissociates at high temperatures. Solution:

  • Lower Temperature: Drop from 100°C to 80°C.

  • Increase Ligand Ratio: If using Pd(OAc)₂ + Ligand, change ratio from 1:1 to 1:2 or 1:4. Excess ligand stabilizes the active Pd(0) species.

  • Switch Precatalyst: Use Pd₂(dba)₃ (provides a "slow release" of Pd) or a palladacycle like XPhos Pd G3 (highly stable against thermal degradation).

Q2: I see the product, but also a significant amount of de-halogenated quinoxaline (Protodehalogenation).

Diagnosis: The Pd-Aryl intermediate is abstracting a hydride instead of coupling with the amine. The Mechanism: This often occurs in alcoholic solvents or if the amine acts as a hydride source via


-hydride elimination.
Solution: 
  • Change Solvent: Switch from isopropanol or ethanol to Toluene , Dioxane , or THF .

  • Dry the System: Water can facilitate this side reaction. Ensure reagents are dry.

  • Increase Amine Concentration: Ensure piperidine is in excess (1.2 - 1.5 equiv) to outcompete the side reaction.

Q3: Why not just use (no catalyst) at high heat?

Diagnosis: Misunderstanding of substrate reactivity. The Mechanism: 2-chloroquinoxaline is reactive enough for


 at high temperatures (>120°C). However, if your quinoxaline has other sensitive groups (esters, nitriles) or if you are targeting a less activated position (e.g., C6), 

will fail or cause degradation. Recommendation: If your substrate is simple 2-chloroquinoxaline, try heating to 100°C in DMF with

first. If that fails or yields are messy, then use the Pd-catalyzed protocol below for milder conditions (80°C) and higher selectivity.

Module 4: Validated Experimental Protocol

Protocol ID: BHA-QX-001 (Gold Standard) Objective: Coupling of 2-chloroquinoxaline (1.0 equiv) with Piperidine (1.2 equiv).

Reagents:
  • Catalyst:

    
     (1.0 mol%) or Pd(OAc)₂ (2.0 mol%)
    
  • Ligand: BINAP or XPhos (2.0 - 4.0 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) - Crucial: Must be stored in a glovebox or fresh bottle.
    
  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Workflow:
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.[1]

  • Solids Addition: Add

    
     (1 mol%), Ligand (2 mol%), and 
    
    
    
    (1.5 equiv).
    • Note: If using Pd(OAc)₂, premix with ligand in solvent for 5 mins before adding other reagents.

  • Substrate Addition: Add 2-chloroquinoxaline (1.0 equiv).

  • Degassing: Cap the vial. Evacuate and backfill with Argon (x3).

  • Liquid Addition: Syringe in Anhydrous Toluene and Piperidine (1.2 equiv).

  • Thermal Activation: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Why 80°C? This is the optimized balance point (see Module 1).

  • Monitoring: Check by LCMS at 1 hour. If conversion <50%, do NOT add more catalyst yet. Check again at 3 hours.

  • Workup: Filter through a Celite pad (removes Pd and salts). Wash with EtOAc. Concentrate.

Workflow Diagram

Experimental_Workflow Step1 1. Inert Prep (Flame Dry/Argon) Step2 2. Solids Loading (Pd, Ligand, Base) Step1->Step2 Step3 3. Degas Cycle (Vac/Fill x3) Step2->Step3 Step4 4. Liquid Addn (Solvent + Amine) Step3->Step4 Step5 5. Heat to 80°C (Stir 800rpm) Step4->Step5 Step6 6. QC Check (LCMS @ 1h) Step5->Step6

Caption: Figure 2. Linear workflow for oxygen-free Buchwald-Hartwig amination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Cited for: Ligand selection (XPhos/RuPhos) and catalyst stability mechanisms.[1]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships."[3] Journal of the American Chemical Society.[4]

    • Cited for: The mechanism of oxidative addition and reductive elimination in amination cycles.[2][5]

  • BenchChem Technical Support. (2025). "Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling." BenchChem Knowledge Base.

    • Cited for: General troubleshooting of Pd-catalyzed amin
  • Yoon, H., & Cheon, C. H. (2018). "Recent Progress in Palladium-Catalyzed Quinoline Formation." Molecules.

    • Cited for: Specific reactivity profiles of electron-deficient nitrogen heterocycles (Quinolines/Quinoxalines).

Sources

Troubleshooting

Technical Support Center: NMR Solubility Guide for 2-(Piperidin-4-yloxy)quinoxaline

Executive Summary & Chemical Profile The Molecule: 2-(Piperidin-4-yloxy)quinoxaline Core Challenge: This molecule possesses a "schizophrenic" solubility profile due to its dual nature: a lipophilic, aromatic quinoxaline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Molecule: 2-(Piperidin-4-yloxy)quinoxaline Core Challenge: This molecule possesses a "schizophrenic" solubility profile due to its dual nature: a lipophilic, aromatic quinoxaline ring coupled with a polar, basic piperidine moiety.[1]

Researchers typically encounter two distinct failure modes:

  • Insolubility: The sample (usually a salt form) will not dissolve in standard CDCl₃.

  • Spectral Degradation: The sample dissolves but produces broad, undefined peaks due to intermolecular hydrogen bonding or intermediate exchange rates.

Physicochemical Drivers[1][2][3]
  • Basic Center: The piperidine nitrogen (

    
    ) is a strong hydrogen bond donor/acceptor [1].
    
  • Aromatic System: The quinoxaline ring (

    
    ) is weakly basic but highly lipophilic [2].
    
  • Aggregation: In non-polar solvents (CDCl₃), the piperidine NH forms intermolecular H-bonds with the quinoxaline nitrogens of neighboring molecules, leading to oligomerization and peak broadening.[1]

Solvent Selection Matrix

Do not default to CDCl₃. Use this matrix to select the correct solvent based on your sample's state (Free Base vs. Salt).

SolventSuitability (Free Base)Suitability (Salt - HCl/TFA)Technical Notes
Chloroform-d (CDCl₃) ⚠️ Conditional Insoluble Good for free base if concentration is low (<5mM).[1] High concentrations lead to aggregation (broad peaks).
DMSO-d₆ Excellent Excellent The "Universal Solvent" for this class. Breaks H-bonds. Warning: High viscosity broadens lines; hygroscopic nature introduces large H₂O peak at 3.33 ppm [3].
Methanol-d₄ (CD₃OD) Good Good Sharp peaks. Critical Issue: The piperidine NH proton will exchange with deuterium and disappear from the spectrum.
D₂O Insoluble ⚠️ Conditional Only works for salts. pH dependent.[2] Often requires pH adjustment with DCl or NaOD to stabilize chemical shifts.
Acetone-d₆ ⚠️ Moderate Poor distinct solvent cut-off. Often fails to dissolve salts. Good alternative if DMSO peak overlaps with signals of interest.

Troubleshooting Workflow (Interactive Guide)

Use the following logic flow to diagnose and fix your specific issue.

SolubilityWorkflow Start START: Characterize Sample State IsSalt Is the sample a Salt? (HCl, TFA, etc.) Start->IsSalt YesSalt YES (Crystalline Solid) IsSalt->YesSalt Yes NoSalt NO (Free Base/Oil) IsSalt->NoSalt No DMSORoute Primary Choice: DMSO-d6 YesSalt->DMSORoute WaterRoute Alternative: D2O (if highly polar) YesSalt->WaterRoute CheckSpec Check Spectrum Quality DMSORoute->CheckSpec ChloroformTry Try CDCl3 NoSalt->ChloroformTry ChloroformTry->CheckSpec BroadPeaks Issue: Broad/Undefined Peaks? CheckSpec->BroadPeaks Solution1 Cause: Aggregation Action: Add 1-2 drops CD3OD BroadPeaks->Solution1 Mild Broadening Solution2 Cause: Intermediate Exchange Action: Add trace TFA-d (The 'TFA Trick') BroadPeaks->Solution2 Severe Broadening

Figure 1: Decision tree for solvent selection and troubleshooting spectral anomalies.

Advanced Protocols: The "TFA Trick"

If your sample is in CDCl₃ and the peaks are broad (specifically the piperidine ring protons), this is due to intermediate exchange of the NH proton or intermolecular aggregation.[1]

The Fix: Force the molecule into a single protonated state using Trifluoroacetic Acid-d (TFA-d).[1]

Mechanism

Adding an acid protonates the basic piperidine nitrogen, preventing it from acting as a Hydrogen-bond donor/acceptor network.[1] This "locks" the conformation and sharpens the peaks.[1]

TFA_Mechanism StateA Aggregated State (Broad Peaks) Action + Trace TFA-d StateA->Action StateB Protonated Monomer (Sharp Peaks) Action->StateB

Figure 2: Disruption of aggregation via acidification.[1]

Step-by-Step Protocol
  • Prepare Sample: Dissolve 5-10 mg of 2-(Piperidin-4-yloxy)quinoxaline in 0.6 mL CDCl₃.

  • Initial Scan: Run a standard 1H NMR (8-16 scans). Observe line widths.

  • Acidification: Add 1-2 drops (approx. 10-20 µL) of TFA-d (or standard TFA if deuterated is unavailable, though this adds a singlet at ~11-13 ppm).

  • Shake & Equilibrate: Invert the tube 5 times. Wait 2 minutes for thermal equilibration.

  • Re-acquire: Run the scan again.

    • Result: The piperidine signals will shift downfield (deshielded by positive charge) and sharpen significantly.

    • Note: The NH signal will likely become a distinct triplet (coupling to CH₂) or a broad singlet downfield, rather than being invisible.[1]

Frequently Asked Questions (FAQ)

Q: I used Methanol-d4 and my NH peak disappeared. Where did it go? A: This is normal. The NH proton on the piperidine is "exchangeable."[1] In CD₃OD, the deuterium from the solvent replaces the protium on the amine (


).[1] Since deuterium resonates at a different frequency, the signal vanishes from the ¹H spectrum. To see the NH, use DMSO-d₆ or CDCl₃.[1]

Q: My DMSO-d₆ spectrum has a huge water peak at 3.33 ppm that overlaps with my piperidine signals. How do I remove it? A: DMSO is hygroscopic (absorbs water from air).

  • Prevention: Use single-use ampoules of DMSO-d₆, not a stock bottle.

  • Removal: Add activated 4Å molecular sieves directly to the NMR tube and let stand for 1 hour.

  • Workaround: Switch to Acetone-d₆ (water peak at 2.8 ppm) if solubility permits, or use the "TFA trick" in CDCl₃.

Q: Can I use D₂O for the free base? A: No.[1] The free base is too lipophilic. You must convert it to a salt first. To run the free base in an aqueous environment, you must add at least 1 equivalent of DCl (Deuterium Chloride) to the NMR tube to generate the hydrochloride salt in situ.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7045, Quinoxaline. Retrieved from [Link][1]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ...[1][3][4][5] & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist.[1][3][5][6][7] Organometallics, 29(9), 2176-2179.[1] [Link]

  • Claridge, T. D. (2016).High-resolution NMR techniques in organic chemistry (Vol. 27). Elsevier. (General Reference for Exchange Phenomena).

Sources

Optimization

Strategies to prevent oxidation of the quinoxaline ring during synthesis

Technical Support Center: Quinoxaline Scaffold Stability & Oxidation Control Subject: Ticket ID: QX-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary The "ox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoxaline Scaffold Stability & Oxidation Control

Subject: Ticket ID: QX-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The "oxidation of the quinoxaline ring" generally refers to two distinct stability challenges depending on your target molecule:

  • Unwanted Aromatization: If you are synthesizing 1,2,3,4-tetrahydroquinoxalines or dihydroquinoxalines , the "oxidation" is the thermodynamically favorable loss of hydrogen to form the fully aromatic quinoxaline. This is rapid in air.

  • N-Oxidation: If you are synthesizing the aromatic quinoxaline , "oxidation" typically refers to the formation of N-oxides (M+16/M+32 byproducts) via reaction with peroxides or electrophilic oxidants.

This guide addresses both scenarios with self-validating protocols to ensure ring integrity.

Module 1: Diagnostic & Decision Framework

Before applying a fix, confirm the nature of your oxidation using this logic flow.

QuinoxalineOxidation Start Identify Target Molecule TargetReduced Target: Hydroquinoxaline (Dihydro- or Tetrahydro-) Start->TargetReduced TargetAromatic Target: Aromatic Quinoxaline Start->TargetAromatic Issue1 Problem: Spontaneous Aromatization (H2 Loss) TargetReduced->Issue1 Exposure to Air/Light Issue2 Problem: N-Oxide Formation (Oxygen Addition) TargetAromatic->Issue2 Peroxides/mCPBA Sol1 Solution: Anaerobic Schlenk Techniques & Antioxidants Issue1->Sol1 Sol2 Solution: Peroxide Scavenging & Lewis Acid Control Issue2->Sol2

Figure 1: Oxidation Diagnostic Tree. Identify your specific stability failure mode to select the correct mitigation strategy.

Module 2: Preventing Aromatization (Target: Hydroquinoxalines)

Context: 1,2,3,4-Tetrahydroquinoxalines are electron-rich amines. They undergo radical autoxidation in the presence of atmospheric oxygen to form the aromatic quinoxaline. This process is accelerated by light and trace metals [1, 2].

Frequently Asked Questions (FAQs)

Q: My clear reaction mixture turns dark brown/black upon workup. Is this oxidation? A: Yes. This is the classic "oxidative darkening" signature.

  • Mechanism: Radical intermediates form oligomers (tars) or fully aromatize.

  • Validation: Check TLC. The aromatic quinoxaline is typically less polar and highly fluorescent (blue/green under UV 365 nm) compared to the tetrahydro- form. If you see a new fluorescent spot running higher than your product, aromatization has occurred.

Q: Can I use standard rotary evaporation? A: Absolutely not for sensitive hydroquinoxalines. The turbulence and surface area exposure in a rotavap bath (even under vacuum) introduce enough oxygen to degrade the product.

  • Correct Protocol: Evaporate solvent under a stream of Argon or Nitrogen directly in the reaction flask, or use a rotavap only after backfilling with inert gas and ensuring the seal is tight.

Q: Which reducing agents stabilize the ring during synthesis? A: If you are reducing a quinoxaline to a tetrahydroquinoxaline, use Sodium Cyanoborohydride (NaBH3CN) in acetic acid or TFA/Triethylsilane . These conditions are milder than catalytic hydrogenation and minimize the risk of re-oxidation during workup because the protonated amine is less prone to oxidation [3].

Technical Protocol: Anaerobic Stabilization

Use this workflow if your hydroquinoxaline degrades in air.

  • Solvent Degassing (The Freeze-Pump-Thaw Method):

    • Do not rely on simple sparging. Freeze the solvent (LN2), apply vacuum, thaw, and backfill with Argon. Repeat 3x.

    • Why? Removes dissolved oxygen that sparging misses.

  • Reaction Setup:

    • Use a Schlenk flask. Flame-dry under vacuum.

    • Add 1-5 mol% Ascorbic Acid or BHT (Butylated hydroxytoluene) as a radical scavenger if the chemistry tolerates it.

  • Workup (The Critical Step):

    • Do not extract in an open separatory funnel.

    • Quench and wash inside the Schlenk flask using degassed aqueous solutions transferred via cannula.

    • Dry over Na2SO4 under Argon.

    • Remove solvent via high-vacuum manifold, not rotavap.

Module 3: Preventing N-Oxidation (Target: Aromatic Quinoxalines)

Context: The nitrogen atoms in the quinoxaline ring are nucleophilic.[1] If your synthesis involves oxidants (to build the ring) or solvents like THF/Dioxane (which form peroxides), you risk forming N-oxides (Quinoxaline-1-oxide) [4, 5].

Frequently Asked Questions (FAQs)

Q: I see a peak at M+16 and M+32 in my LCMS. What is happening? A: You are forming the Mono-N-oxide (+16) and Di-N-oxide (+32).

  • Root Cause: Presence of peroxides in etheral solvents (THF, Dioxane, Diethyl Ether) or excess oxidizing agent (e.g., if using MnO2 or IBX for aromatization).

  • Fix: Test all ether solvents with peroxide strips. If positive, pass through activated alumina or use fresh anhydrous bottles.

Q: How do I remove the N-oxide impurity without restarting? A: You can chemically reverse the oxidation (Deoxygenation).

  • Protocol: Treat the crude mixture with PCl3 (Phosphorus Trichloride) or Triphenylphosphine (PPh3) in refluxing toluene.

  • Mechanism:[2][3][4][5] The phosphorus atom abstracts the oxygen, restoring the quinoxaline ring [6].

  • Validation: The M+16 peak will disappear in LCMS.

Q: Does the choice of acid catalyst affect N-oxidation? A: Yes. Strong oxidizing acids (like HNO3, hot H2SO4) promotes N-oxidation. Use Lewis acids (e.g., Iodine, Cerium Ammonium Nitrate - carefully controlled) or Bronsted acids like Acetic Acid for condensation reactions to avoid oxidizing the nitrogen [7].

Comparison of Stabilization Strategies

StrategyTarget IssueMechanism of ActionValidation Method
Inert Atmosphere (Ar/N2) AromatizationExcludes O2, preventing H-abstraction.Product remains colorless/pale; no fluorescent impurities on TLC.
Radical Scavengers (BHT) AromatizationTraps free radicals before chain propagation.NMR: No broadening of signals; clean baseline.
Peroxide-Free Solvents N-OxidationEliminates electrophilic oxygen sources.LCMS: Absence of M+16 peak.
Deoxygenation (PPh3) N-Oxidation (Rescue)Chemically reduces N-O bond back to N.LCMS: Restoration of parent mass (M).

References

  • BenchChem. (2025).[6][7] Technical Support Center: Troubleshooting Quinoxaline Synthesis. BenchChem Support.[6] Link

  • Shimizu, M., et al. (1995).[8] Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen.[8][9] Heterocycles, 41(4).[8] Link

  • ChemicalBook. (2026). 1,2,3,4-Tetrahydroquinoline Properties and Synthesis. ChemicalBook. Link

  • Mamedov, V. A. (2016). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Link

  • Obafemi, C. A., & Pfleiderer, W. (1994).[10] Permanganate Oxidation of Quinoxaline and Its Derivatives.[10] Helvetica Chimica Acta.[10] Link

  • MedChemExpress. (2025). Stable Isotope Labeling: 1,2,3,4-Tetrahydroquinoxaline-d4.[11] MedChemExpress. Link

  • Organic Chemistry Portal. (2023). Synthesis of Quinoxalines: Recent Literature. Organic Chemistry Portal. Link

Sources

Troubleshooting

Purification of 2-(Piperidin-4-yloxy)quinoxaline without column chromatography

Case ID: PUR-QZX-002 Subject: Non-Chromatographic Isolation & Purification Protocols Status: Active Guide Executive Summary & Chemical Logic The Challenge: Purifying 2-(Piperidin-4-yloxy)quinoxaline without column chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-QZX-002 Subject: Non-Chromatographic Isolation & Purification Protocols Status: Active Guide

Executive Summary & Chemical Logic

The Challenge: Purifying 2-(Piperidin-4-yloxy)quinoxaline without column chromatography requires exploiting the distinct physicochemical properties of the target molecule versus its impurities. Column chromatography is often non-scalable and can lead to irreversible adsorption of basic amines on silica gel.

The Solution: The purification strategy relies on the Basicity Difference Principle .

  • Target Molecule: Contains a secondary aliphatic amine (piperidine ring, pKa ~11.[1]0) and a weak aromatic base (quinoxaline, pKa ~0.6).[1]

  • Key Impurities:

    • 2-Chloroquinoxaline:[2][3][4][5] Neutral/Weakly basic electrophile.

    • Quinoxalin-2-one: Hydrolysis byproduct, often insoluble in organics.[1]

    • Piperidin-4-ol: Polar, water-soluble.

By manipulating pH, we can selectively toggle the solubility of the target molecule between aqueous and organic phases, leaving non-basic impurities behind.[1]

Core Protocol A: pH-Swing Extraction (The "Workhorse")

This is the primary method for removing neutral organic impurities (starting material) and water-soluble salts.

Physicochemical Basis
ComponentFunctional GroupApprox.[3][5][6][7][8][9][10] pKaBehavior at pH 2.0Behavior at pH 12.0
Target Piperidine NH~11.0Protonated (

) Water Soluble
Free Base (

) Organic Soluble
Impurity A 2-ChloroquinoxalineN/A (Neutral)Neutral Organic SolubleNeutral Organic Soluble
Impurity B Piperidin-4-olAlcohol/AmineProtonated Water SolubleFree Base Water Soluble (Polar)
Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for solubility, but EtOAc is greener.[1]

  • Initial Wash: Wash the organic phase with water (2x) to remove bulk salts and polar impurities like piperidin-4-ol.

  • Acid Extraction (The Critical Step):

    • Extract the organic phase with 1.0 M aqueous HCl (3 portions).

    • Mechanism:[7][11] The target amine protonates and moves to the aqueous layer. Neutral impurities (2-chloroquinoxaline) remain in the organic layer.

    • Check: Keep the aqueous layer. You can discard the organic layer after confirming the product is absent (TLC check).[1]

  • Basification:

    • Cool the combined aqueous acidic extracts to 0–5°C (ice bath).

    • Slowly add 4.0 M NaOH or 50% KOH until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base precipitates or oils out.

  • Back-Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).[1]

    • Combine organic layers, dry over anhydrous

      
      , and concentrate
      
    • Result: Purified Free Base.

Workflow Visualization

ExtractionLogic Crude Crude Mixture (Target + Impurities) OrgSolvent Dissolve in DCM/EtOAc Crude->OrgSolvent AcidExt Extract with 1M HCl OrgSolvent->AcidExt OrgLayer1 Organic Layer (Contains 2-Chloroquinoxaline) AcidExt->OrgLayer1 Neutrals stay AqLayer1 Aqueous Acid Layer (Contains Target-H+) AcidExt->AqLayer1 Amine protonates Discard/Recycle Discard/Recycle OrgLayer1->Discard/Recycle Basify Adjust pH > 12 (NaOH) AqLayer1->Basify BackExt Extract with DCM Basify->BackExt FinalOrg Final Organic Layer (Target Free Base) BackExt->FinalOrg Amine deprotonates FinalAq Waste Aqueous (Salts) BackExt->FinalAq

Caption: Figure 1. Acid-Base "Swing" Extraction logic separating the basic target from neutral impurities.

Core Protocol B: Salt Formation & Crystallization[11]

If the free base obtained from Protocol A is an oil or still colored, converting it to a crystalline salt is the most effective purification step.

Recommended Salt: Hydrochloride (HCl) or Oxalate.[1]

Step-by-Step Procedure (HCl Salt)
  • Solvent Selection: Dissolve the free base in a minimum amount of Isopropanol (IPA) or Ethanol .

    • Ratio: ~5-10 mL solvent per gram of substrate.

  • Acid Addition:

    • Add HCl in Isopropanol (5-6 M) or Conc. Aqueous HCl dropwise with vigorous stirring.

    • Target: 1.1 equivalents of acid relative to the amine.

  • Crystallization:

    • Stir at room temperature for 1 hour.

    • If no solid forms, cool to 0°C.[1]

    • Troubleshooting: If "oiling out" occurs (gummy precipitate), heat the mixture to reflux until clear, then let it cool very slowly to room temperature.

  • Isolation: Filter the white/off-white solid and wash with cold ether or cold IPA.

Troubleshooting "Oiling Out"

CrystallizationSupport Start Add Acid to Solution Check Precipitate State? Start->Check Solid Nice Crystalline Solid Check->Solid Solid Oil Sticky Oil / Gum Check->Oil Oil Action1 Heat to Reflux (Redissolve) Oil->Action1 Action2 Add Seed Crystal Action1->Action2 Action3 Slow Cool (10°C/hour) Action2->Action3 Action3->Solid Success

Caption: Figure 2. Decision tree for handling 'oiling out' phenomena during salt formation.

Advanced Troubleshooting: Scavenging Stubborn Impurities

Scenario: You have performed the extraction, but 2-chloroquinoxaline (starting material) is still present (detected by LC-MS or TLC).

Why it happens: 2-Chloroquinoxaline is weakly basic and lipophilic; trace amounts can sometimes drag into the aqueous phase or remain trapped in the oil.

The Fix: Chemical Scavenging Instead of separation, we chemically modify the impurity to make it water-soluble.

  • Reagent: Add N,N-Dimethylamine (aq) or Glycine (1.5 eq relative to the impurity) to the crude organic solution.

  • Reaction: Heat to 40-50°C for 1-2 hours.

    • Chemistry: The amine performs an

      
       reaction on the 2-chloroquinoxaline, converting it into 2-(dimethylamino)quinoxaline (more basic) or a glycine adduct (zwitterionic/polar).[1]
      
  • Wash:

    • If using Glycine: The adduct is highly polar/zwitterionic. Wash with water; it will leave the organic phase.

    • If using Dimethylamine: The adduct is basic. It will co-extract with your product during the acid wash (Protocol A), but it is often much more soluble in water/methanol, allowing separation during the crystallization step (Protocol B).[1]

Frequently Asked Questions (FAQ)

Q1: My product is an oil after the final extraction. How do I solidify it? A: The free base of this molecule is often a low-melting solid or viscous oil.

  • Immediate Fix: Triturate (grind) the oil with n-Heptane or Pentane . This removes trace solvent and induces crystallization.

  • Long-term Fix: Convert it to the HCl salt (See Protocol B).[1] The salt is almost always a stable solid.

Q2: I see a precipitate during the initial water wash. What is it? A: This is likely Quinoxalin-2-one , a hydrolysis byproduct of the starting material. It is generally insoluble in water and non-polar organics.

  • Action: Filter it off before proceeding to the separation. It is a waste product.

Q3: The yield is lower than expected after acid extraction. A: You likely did not reach a high enough pH during the basification step.

  • Reason: The piperidine nitrogen has a pKa ~11.[12][13] If you stop at pH 10, ~10% of your product is still protonated and trapped in the water.

  • Correction: Ensure pH is >12 using a calibrated pH meter or high-range pH paper.

Q4: Can I use silica gel if I really have to? A: Yes, but you must treat the silica.[1]

  • Protocol: Use DCM:MeOH:Triethylamine (90:10:1) .[1] The Triethylamine blocks the acidic sites on the silica, preventing your amine product from streaking or sticking irreversibly.

References

  • Chemical Properties & pKa Data

    • Source: Alfa Chemistry.[10] "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."

    • Relevance: Establishes the pKa difference between piperidine (~11) and quinoxaline (~0.[1]6) used in Protocol A.

  • Purification of Amine Drugs

    • Source: National Institutes of Health (PMC).[1] "In-Line Purification: A Key Component to Facilitate Drug Synthesis."[14]

    • URL:[Link]

    • Relevance: Validates the use of extraction and scavenging resins for amine purific
  • Impurity Removal in Crystallization

    • Source: University College Cork (CORA).[1] "Impurity Occurrence and Removal in Crystalline Products."

    • URL:[Link][1]

    • Relevance: Provides the theoretical basis for Protocol B (Salt Form
  • Quinoxaline Synthesis & Byproducts

    • Source: International Journal of Pharmaceutical Sciences and Research.
    • URL:[Link]

    • Relevance: Identifies common impurities like 2-chloroquinoxaline and quinoxalin-2-one.

Sources

Optimization

Controlling moisture sensitivity in quinoxaline derivative synthesis

Topic: Controlling Moisture Sensitivity & Equilibrium Dynamics Ticket Type: Advanced Methodological Guide Status: Active Introduction: The Moisture Paradox Welcome to the Quinoxaline Synthesis Support Center. While recen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Moisture Sensitivity & Equilibrium Dynamics Ticket Type: Advanced Methodological Guide Status: Active

Introduction: The Moisture Paradox

Welcome to the Quinoxaline Synthesis Support Center. While recent literature promotes "green" aqueous synthesis for simple quinoxalines, you are likely here because those methods failed for your specific, complex substrates.

The Core Problem: The condensation of 1,2-diamines with 1,2-dicarbonyls is a reversible equilibrium. For electron-deficient or sterically hindered substrates, the presence of water is not a solvent choice—it is a kinetic and thermodynamic poison.

This guide addresses the three critical failure points caused by moisture:

  • Electrophile Deactivation: Hydration of 1,2-dicarbonyls into unreactive gem-diols.

  • Catalyst Poisoning: Hydrolysis of Lewis Acid catalysts (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Thermodynamic Stalling: Failure to drive the dehydration equilibrium (Le Chatelier’s principle).

Module 1: The "Hidden" Moisture Traps (Mechanistic Insights)

Before troubleshooting, understand where the water is attacking your reaction.

The Gem-Diol Trap (Reagent Hydration)

Many researchers dry their solvent but neglect the dicarbonyl reagent. 1,2-dicarbonyls (e.g., glyoxal, pyruvaldehyde) are highly hygroscopic. In the presence of ambient moisture, they form gem-diols (hydrates).

  • Impact: The gem-diol carbon is

    
     hybridized and non-electrophilic . The amine cannot attack it.
    
  • Diagnostic: Starting material remains unconsumed despite heating; no byproduct formation.

The Lewis Acid "Dead End"

If you are using Lewis Acids (LA) to activate the carbonyl:

  • Mechanism: The LA coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Moisture Effect: Water is a stronger Lewis base than your carbonyl. It preferentially binds to the metal center (

    
    ), deactivating the catalyst permanently.
    

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "My reaction starts well but stalls at ~60% conversion."

Diagnosis: You have reached the thermodynamic equilibrium point where the rate of hydrolysis (reverse reaction) equals the rate of condensation. Root Cause: Accumulation of water byproduct in the reaction matrix.

Corrective Action:

  • Switch to Azeotropic Distillation: Use Toluene or Xylene as solvent.

  • Install a Dean-Stark Trap: This physically removes the water byproduct, forcing the equilibrium to the right (Product).

  • Chemical Drying (Alternative): If the substrate is heat-sensitive (cannot reflux in Toluene), add activated 4Å Molecular Sieves directly to the reaction flask (200 mg per mmol of substrate).

Scenario B: "I am using a Lewis Acid ( or ), but the reaction is slower than the uncatalyzed literature report."

Diagnosis: Catalyst Poisoning.[1] Root Cause: The Lewis Acid has coordinated with ambient moisture or water present in the solvent/reagents before the reaction began.

Corrective Action:

  • Catalyst Activation: Flame-dry the Lewis Acid under vacuum prior to addition (if stable) or use a glove-box.

  • The "Scavenger" Protocol: Add Triethyl orthoformate (TEOF) (1.2 equiv) to the reaction mixture. TEOF reacts irreversibly with water to form ethanol and formate, chemically "drying" the system in situ without acidic conditions.

Scenario C: "My diamine is electron-poor (e.g., Nitro-substituted), and I see zero product."

Diagnosis: Nucleophilic Failure. Root Cause: Electron-withdrawing groups reduce the nucleophilicity of the amine. Any trace water competes effectively for the carbonyl, and the amine is too weak to displace it.

Corrective Action:

  • Super-Acid Conditions: You need to protonate the carbonyl to make it a "super-electrophile." Use p-Toluenesulfonic acid (p-TSA) in anhydrous benzene/toluene.

  • Double-Drying: Dry the diamine in a vacuum desiccator over

    
     for 12 hours before use.
    

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" Anhydrous Synthesis

Best for: Complex, expensive, or unreactive substrates.

Reagents:

  • 1,2-Diamine (1.0 equiv)[2]

  • 1,2-Dicarbonyl (1.1 equiv)

  • Solvent: Anhydrous Toluene (0.1 M concentration)

  • Catalyst: p-TSA (5 mol%) or Iodine (10 mol%)

Workflow:

  • Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark apparatus , and a reflux condenser. Top with a drying tube (CaCl2) or nitrogen inlet.

  • Solvent Prep: Charge the RBF with Toluene. If not pre-dried, reflux for 30 mins before adding reagents to remove trace water in the trap.

  • Addition: Add the 1,2-diamine and catalyst. Stir for 5 mins.

  • Reagent Addition: Add the 1,2-dicarbonyl. Note: If the dicarbonyl is a liquid, add via syringe to avoid moisture exposure.

  • Reaction: Reflux vigorously. Monitor the water collection in the Dean-Stark trap.

  • Endpoint: Reaction is complete when water evolution ceases (usually 2-6 hours).

  • Workup: Cool to RT. If product precipitates, filter.[3] If not, evaporate solvent and recrystallize from EtOH.[4]

Protocol B: The "Chemical Scavenger" Method (Low Temp)

Best for: Heat-sensitive substrates.

  • Dissolve diamine and dicarbonyl in anhydrous Dichloromethane (DCM) .

  • Add MgSO4 (2.0 equiv) or Molecular Sieves 4Å directly to the flask.

  • Stir at Room Temperature (RT) for 12-24 hours.

  • Filter off the solid drying agent before evaporation.

Module 4: Data & Visualization

Table 1: Drying Agent Efficiency for Quinoxaline Synthesis
Drying MethodWater CapacityReaction CompatibilityRecommended For
Dean-Stark (Toluene) Infinite (Continuous)High Temp StableScale-up, Stubborn substrates
Molecular Sieves (4Å) High (Static)UniversalLow-temp, Kinetic control
MgSO4 (In-situ) ModerateNon-Acidic conditionsSimple condensations
Triethyl Orthoformate Chemical (Irreversible)Lewis Acid CatalysisProtecting sensitive catalysts
Visual 1: The Moisture Interference Pathway

This diagram illustrates exactly where water attacks the quinoxaline formation mechanism.

QuinoxalineMechanism Dicarbonyl 1,2-Dicarbonyl (Electrophile) GemDiol Gem-Diol (Inactive) Dicarbonyl->GemDiol Equilibrium Activated Activated Complex (LA-Bound) Dicarbonyl->Activated Catalyst Bind Hemiaminal Hemiaminal Intermediate Activated->Hemiaminal + Amine Poisoned Poisoned Catalyst (LA-OH2) Imine Imine Intermediate Hemiaminal->Imine - H2O (Step 1) Imine->Hemiaminal + H2O (Reverse) Product Quinoxaline Derivative Imine->Product Cyclization - H2O (Step 2) Moisture MOISTURE (H2O) Moisture->GemDiol Hydration Moisture->Poisoned Hydrolysis Catalyst Lewis Acid Catalyst Catalyst->Activated Catalyst->Poisoned Irreversible Amine 1,2-Diamine

Caption: Figure 1. Mechanism of Quinoxaline formation showing critical points of moisture interference (Red dashed lines) leading to catalyst deactivation or equilibrium reversal.

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed/Low Yield Q1 Is the starting material (Dicarbonyl) still present? Start->Q1 Q2 Is the Catalyst Lewis Acid based? Q1->Q2 Yes Q3 Is an intermediate visible on TLC? Q1->Q3 No Yes1 Yes Action1 Use TEOF Scavenger Check Catalyst Activity Q2->Action1 Yes Action2 Check Dicarbonyl Quality (Gem-diol formation) Q2->Action2 No No1 No (Intermediate stuck) Action3 Equilibrium Stalled: Use Dean-Stark or Sieves Q3->Action3 Yes (Mono-imine) Action4 Oxidation Issue: Add oxidant (MnO2/Air) Q3->Action4 No (Complex Mix)

Caption: Figure 2. Diagnostic flowchart for identifying moisture-related failures in quinoxaline synthesis.

References

  • Heravi, M. M., et al. (2007). "Recent advances in the synthesis of quinoxalines." Arkivoc, 2007(13), 16-56. Link

  • Pereira, J. A., et al. (2015). "Quinoxaline synthesis: A review of the last decade." European Journal of Organic Chemistry, 2015(10), 2127-2145. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Dean-Stark and Anhydrous protocols).
  • Bhosale, R. S., et al. (2005).[3] "An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using molecular iodine as the catalyst." Tetrahedron Letters, 46(42), 7183-7186.[3] Link

  • Nair, V., et al. (2004). "Novel synthesis of quinoxalines via a CAN mediated reaction." Tetrahedron Letters, 45(25), 4821-4823. Link

Sources

Troubleshooting

Technical Support Center: Quinoxaline-Piperidine Coupling Optimization

Topic: Addressing Dimerization & Bis-Substitution Impurities Audience: Medicinal Chemists & Process Development Scientists Welcome to the Reaction Optimization Center Current Status: Active Support Ticket Focus: Impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Dimerization & Bis-Substitution Impurities Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Reaction Optimization Center

Current Status: Active Support Ticket Focus: Impurity Profiling in Pyrazine-Core


 and Buchwald-Hartwig Couplings

As Senior Application Scientists, we understand that "dimerization" in quinoxaline chemistry is often a catch-all term for two distinct mechanistic failures. Whether you are observing bis-substitution (the "pseudo-dimer" where two nucleophiles attack one core) or homocoupling (the "true dimer" where two quinoxaline cores fuse), the root cause lies in the competition between kinetic control and thermodynamic stability.

This guide deconstructs these pathways, providing self-validating protocols to restore chemoselectivity.

Definitions & Mechanistic Diagnosis

Before troubleshooting, identify your specific impurity using LCMS/NMR data.

Impurity TypeChemical DescriptionCommon Lab SlangMass Shift (

m/z)
Root Cause
Type A 2,3-Dipiperidinylquinoxaline "Bis-adduct" or "Over-reaction"+83 Da (vs. Mono)Loss of kinetic control;

Type B 2,2'-Biquinoxaline "Homocouple" or "Dimer"2x SM Mass - HalogenOxidative radical coupling or Pd-mediated reductive elimination
Type C Piperidine-Bridged Dimer "Linked Dimer"2x SM + PiperidineRare; occurs with bis-nucleophiles or specific linker contamination
Visualizing the Competitive Landscape

The following pathway illustrates the bifurcation points where impurities are generated.

ReactionPathways SM 2,3-Dichloroquinoxaline (Electrophile) Mono Target: Mono-Adduct (2-chloro-3-piperidinyl...) SM->Mono k1 (Fast) SNAr @ 0°C Dimer Impurity B: Homocouple (2,2'-biquinoxaline) SM->Dimer Pd-Catalysis Side Rxn or Radical Oxidation Pip Piperidine (Nucleophile) Bis Impurity A: Bis-Adduct (2,3-dipiperidinyl...) Mono->Bis k2 (Slow) Requires Heat/Excess Base

Figure 1: Kinetic bifurcation in quinoxaline substitution. Ideally, the electron-donating piperidine deactivates the ring, making


. Impurities arise when forcing conditions overcome this barrier.
Module 1: Addressing Type A (Bis-Substitution)

Context: You are performing a Nucleophilic Aromatic Substitution (


) on 2,3-dichloroquinoxaline and cannot stop at the mono-chloride intermediate.
The Mechanistic Logic

In theory, the introduction of an amine (piperidine) at the C2 position donates electron density into the pyrazine ring. This deactivates the C3 position toward further nucleophilic attack (electronic repulsion). However, if the reaction temperature is too high or the local concentration of amine is too high, this selectivity barrier is breached.

Troubleshooting Protocol: The "Inverse Addition" Technique

Standard addition (Amine into Quinoxaline) often creates local hot-spots of excess amine, driving bis-formation.

Step-by-Step Optimization:

  • Solvent Selection: Switch to THF or DCM (aprotic, non-polar). Avoid DMF/DMSO if possible, as their high polarity stabilizes the transition state for the second attack [1].

  • Temperature Control: Cool the quinoxaline solution to -10°C to 0°C . Do not run at Room Temperature (RT) initially.

  • Stoichiometry: Use exactly 0.95 eq of piperidine. Sacrifice 5% yield to ensure the bis-impurity is statistically impossible.

  • Base Choice: Use a heterogeneous base like

    
      or 
    
    
    
    rather than soluble organic bases (TEA/DIPEA). The low solubility limits the effective concentration of the deprotonated nucleophile.

Data Summary: Solvent Effects on Selectivity

Solvent Dielectric Constant Selectivity (Mono:Bis) Recommendation
DCM 8.9 98:2 Highly Recommended
THF 7.5 95:5 Recommended

| DMF | 36.7 | 70:30 | Avoid (Promotes


) |
| Ethanol  | 24.5 | 85:15 | Use only if solubility requires |
Module 2: Addressing Type B (Homocoupling)

Context: You are using Palladium catalysis (Buchwald-Hartwig) to install the piperidine, or using strong bases, and observing a dimer of the starting material (


).
The Mechanistic Logic

Quinoxalines are electron-deficient and prone to oxidative dimerization via radical anions, especially in the presence of trace oxygen and base [2]. In Pd-catalyzed cross-couplings, "homocoupling" occurs when the aryl-palladium species undergoes disproportionation or reacts with a second equivalent of oxidative addition product rather than the amine.

Troubleshooting Protocol: The "Oxygen-Free" Rigor
  • Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Reductant Additive: If using Pd, add 10 mol% ascorbic acid or use a phosphine ligand susceptible to oxidation (like

    
    ) as a sacrificial scavenger, though specialized ligands (e.g., XPhos) are preferred for efficiency.
    
  • Catalyst Switch: Switch from Pd(0) sources to Pd(II) precatalysts (e.g., Pd(OAc)2 + BINAP ). Pd(II) must be reduced in situ to enter the cycle, which often provides a more controlled release of the active species, minimizing homocoupling [3].

Module 3: Purification & Isolation Strategy

If impurities are already present, separation is challenging due to the structural similarity.

Chromatographic Resolution Guide:

  • Stationary Phase: Standard Silica is often too acidic and causes streaking for piperidine adducts. Use Amine-functionalized Silica or neutralize standard silica with 1% Triethylamine (TEA) in the mobile phase.

  • Mobile Phase:

    • For Bis-Impurity: High polarity difference. The bis-piperidine is significantly more polar/basic. Use a gradient of Hexane:EtOAc. The Mono-product elutes first.

    • For Homocouple: Very non-polar. Elutes near the solvent front.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Identify Impurity via LCMS Decision1 Is Mass = SM + 83? Start->Decision1 BisRoute Issue: Bis-Substitution (Kinetic Failure) Decision1->BisRoute Yes HomoRoute Issue: Homocoupling (Radical/Pd Failure) Decision1->HomoRoute No (2x Mass) SolnBis 1. Cool to 0°C 2. Switch to DCM 3. Dropwise Amine BisRoute->SolnBis SolnHomo 1. Freeze-Pump-Thaw 2. Check Ligand:Pd Ratio 3. Add Radical Scavenger HomoRoute->SolnHomo

Figure 2: Diagnostic workflow for rapid impurity identification and remediation.

Frequently Asked Questions (FAQs)

Q1: Why does the bis-impurity form even when I use 1 equivalent of piperidine? A: This is a mixing issue. If you add the quinoxaline to the amine, or add the amine too quickly, the local concentration of amine at the drop site is effectively infinite. The first reaction happens instantly (


), and the product is immediately surrounded by excess amine, triggering 

before it can diffuse away. Always add the amine slowly to the quinoxaline.

Q2: Can I convert the mono-product to the bis-product intentionally to confirm the impurity retention time? A: Yes. Take a small aliquot of your reaction, add 5 equivalents of piperidine, and heat to 60°C for 30 minutes. This will push the reaction entirely to the bis-adduct (2,3-dipiperidinylquinoxaline). Use this as a standard for HPLC method development.

Q3: My reaction turns dark black/brown immediately. Is this dimerization? A: Not necessarily. Quinoxalines are nitrogen-rich heterocycles that form Charge-Transfer (CT) complexes with amines. A rapid color change is normal. However, if the color persists after workup, it may indicate oxidative polymerization (tarring). Ensure your reaction is under inert atmosphere (


 or Ar).[1]

Q4: Is it better to use a Buchwald catalyst or standard


 for the first substitution? 
A:  For 2,3-dichloroquinoxaline, 

is superior
. The chlorides are highly activated by the electron-deficient ring. Pd-catalysis is unnecessary and introduces the risk of homocoupling and metal contamination. Save the Buchwald conditions for unactivated positions or subsequent steps [4].
References
  • BenchChem Technical Division. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. BenchChem Protocols. Link

  • S. M. S. Chauhan et al. (1994). Permanganate Oxidation of Quinoxaline and Its Derivatives. Academia.edu. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[2][3][4] Chemical Reviews, 116(19), 12564–12649. Link

  • Ajani, O. O., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review. Arabian Journal of Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2-(Piperidin-4-yloxy)quinoxaline

Topic: Mass Spectrometry Fragmentation Patterns of 2-(Piperidin-4-yloxy)quinoxaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-(Piperidin-4-yloxy)quinoxaline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

2-(Piperidin-4-yloxy)quinoxaline (CAS: 1185309-98-1) is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and H3 receptor antagonists.[1] Its structure combines a bicyclic quinoxaline core with a saturated piperidine ring via an ether linkage.[1]

This guide provides a technical analysis of its mass spectrometric (MS) behavior. Unlike standard spectral libraries which may lack specific entries for this intermediate, this document synthesizes data from structural analogs and first-principles fragmentation logic.[1] We compare the Collision-Induced Dissociation (CID) patterns (standard in LC-MS/MS) against Electron Ionization (EI) (standard in GC-MS) and evaluate its differentiation from key regioisomeric alternatives .

Key Chemical Properties
PropertyValueRelevance to MS
Formula C₁₃H₁₅N₃ODefines the Monoisotopic Mass
Monoisotopic Mass 229.1215 DaExact mass for High-Res MS (HRMS)
[M+H]⁺ 230.1288 m/zPrecursor ion in ESI(+)
pKa (Piperidine N) ~11.0 (Predicted)Primary site of protonation in ESI
pKa (Quinoxaline N) ~0.6 (Predicted)Secondary/Minor protonation site

Methodology & Instrumentation

To replicate the fragmentation patterns described, the following experimental setups are recommended. These protocols ensure reproducibility across different mass analyzers (Q-TOF, Orbitrap, or Triple Quadrupole).[1]

Protocol A: Electrospray Ionization (ESI-MS/MS)[1][4][5][6]
  • Instrument: Hybrid Q-TOF or Orbitrap.

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (FA).[1] The FA is crucial to ensure the piperidine nitrogen is fully protonated (

    
    ).
    
  • Ion Source: ESI Positive Mode (+).[1][2][3]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required to observe both the labile ether cleavage and the stable aromatic core fragments.

Protocol B: Electron Ionization (EI-MS)
  • Instrument: GC-MS (Single Quadrupole).[1]

  • Derivatization: Required if the secondary amine interacts with the GC liner. Trifluoroacetyl (TFA) derivatization is recommended to improve peak shape, shifting the parent mass to 325 Da.

  • Energy: 70 eV (Standard).[1]

Fragmentation Analysis (ESI-CID)

In ESI positive mode, the protonation preferentially occurs at the piperidine nitrogen (the most basic site). The fragmentation is charge-driven (inductive cleavage) and remote-charge fragmentation.[1]

Primary Pathway: Ether Linkage Cleavage

The C-O bond connecting the quinoxaline and piperidine rings is the most labile point under CID conditions.

  • Formation of m/z 84 (Piperidine Ring):

    • Mechanism: Inductive cleavage.[4][5] The charge is retained on the piperidine nitrogen. The piperidine ring undergoes internal alpha-cleavage or elimination to form the tetrahydropyridine ion.

    • Diagnostic Value: High. This is a class-characteristic ion for all 4-substituted piperidines.[1]

    • m/z: 84.08

  • Formation of m/z 147 (Quinoxalin-2-one core):

    • Mechanism: Hydrogen rearrangement.[6] A proton transfer from the piperidine skeleton to the ether oxygen (or quinoxaline nitrogen) facilitates the neutral loss of the piperidine moiety (as a cyclic imine or alkene).

    • Observation: The charge transfers to the aromatic quinoxaline system, forming the protonated 2-hydroxyquinoxaline (tautomer of quinoxalin-2-one).[1]

    • m/z: 147.05

Secondary Pathway: Ring Contraction

At higher collision energies (>35 eV), the quinoxaline core itself fragments.

  • Loss of HCN: Common in nitrogen heterocycles.

  • Transition: m/z 147

    
     m/z 120 (Loss of HCN).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways derived from the protonated precursor.

FragmentationPathway Parent Precursor [M+H]+ m/z 230.13 (Protonated on Piperidine N) TS1 Transition State: H-Transfer to Quinoxaline O Parent->TS1 Rearrangement TS2 Inductive Cleavage (C-O Bond Break) Parent->TS2 Direct Cleavage Frag_Quinox Fragment Ion [Quinoxalin-2-one+H]+ m/z 147.05 TS1->Frag_Quinox Charge Migration Neutral_Pip Neutral Loss: Tetrahydropyridine (83 Da) TS1->Neutral_Pip Frag_HCN Fragment Ion m/z 120.04 (Loss of HCN) Frag_Quinox->Frag_HCN CE > 35eV -HCN (27 Da) Frag_Pip Fragment Ion [Piperidine Ring]+ m/z 84.08 TS2->Frag_Pip Charge Retention Neutral_Quinox Neutral Loss: Quinoxalin-2-one (146 Da) TS2->Neutral_Quinox

Figure 1: Proposed ESI-CID fragmentation pathways for 2-(Piperidin-4-yloxy)quinoxaline.[1] Blue indicates the parent ion; Red indicates major diagnostic fragments.[1]

Comparative Analysis: Performance & Alternatives

This section compares the fragmentation "performance" (specificity and intensity) of the target molecule against methodological alternatives and structural isomers.

Comparison 1: ESI-CID vs. Electron Ionization (EI)

Researchers often cross-reference LC-MS data with NIST (GC-MS) libraries.[1] The spectra differ significantly due to the ionization mechanism.

FeatureMethod A: ESI-CID (Recommended) Method B: EI (70 eV)
Ionization Type Soft (Protonation

)
Hard (Radical Cation

)
Parent Ion Intensity High (Base Peak often)Low (Often <10%)
Base Peak m/z 230 or m/z 84 (Energy dependent)m/z 84 (Alpha-cleavage dominant)
Key Mechanism Charge-remote fragmentation & H-transfersRadical-induced alpha-cleavage
Specificity High: Preserves molecular weight info.[1]Low: m/z 84 is common to all N-alkyl piperidines.[1]
Application PK/PD Studies, Metabolite IDCompound purity verification

Verdict: For drug development, ESI-CID is superior because the EI spectrum is dominated by the non-specific piperidine fragment (m/z 84), making it difficult to distinguish from other piperidine-containing impurities.[1]

Comparison 2: Differentiation from Regioisomers

A common challenge is distinguishing the 4-yloxy isomer (target) from the 3-yloxy isomer.[1]

  • Target: 2-(Piperidin-4 -yloxy)quinoxaline.[1][7]

  • Alternative: 2-(Piperidin-3 -yloxy)quinoxaline.[1]

Differentiation Strategy: While both yield m/z 230, the 3-yloxy isomer exhibits a distinct "Gateway Effect" due to the proximity of the nitrogen to the ether linkage.

  • 4-yloxy (Target): Symmetric piperidine ring.[1] Fragmentation is cleaner.

  • 3-yloxy (Alternative): Asymmetric. The alpha-cleavage of the piperidine ring is more complex, often yielding a split peak or additional fragments at m/z 70 (pyrrolidine-like ring contraction) which are less abundant in the 4-yloxy isomer.

References

  • PubChem. (2025).[8] Compound Summary: 2-(piperidin-4-yloxy)quinoxaline.[1] National Library of Medicine. Retrieved from [Link][1]

  • MDPI. (2016).[1] Systematic Characterisation of the Fragmentation of Nitrogen Heterocycles using ESI-MS/MS. Molecules. Retrieved from [Link]

  • Wiley Online Library. (2018).[1] Mass spectrometry for characterization of homologous piperidine alkaloids. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Validating Purity of 2-(Piperidin-4-yloxy)quinoxaline: A Comparative Guide to LC-MS vs. Traditional Techniques

Executive Summary: The "Hidden" Impurity Risk In the synthesis of kinase inhibitors and GPCR ligands, 2-(Piperidin-4-yloxy)quinoxaline serves as a critical building block. While traditional HPLC-UV (254 nm) is the indust...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Impurity Risk

In the synthesis of kinase inhibitors and GPCR ligands, 2-(Piperidin-4-yloxy)quinoxaline serves as a critical building block. While traditional HPLC-UV (254 nm) is the industry workhorse for purity assessment, it presents a dangerous blind spot for this specific scaffold.

The molecule consists of a UV-active quinoxaline core coupled to a UV-inactive aliphatic piperidine ring. Synthetic precursors like 4-hydroxypiperidine lack chromophores, rendering them invisible to UV detection even at high concentrations. Furthermore, the basicity of the secondary amine (


) leads to severe peak tailing on standard C18 columns, often masking closely eluting impurities.

This guide validates why LC-MS (Liquid Chromatography-Mass Spectrometry) is not just an alternative, but the required standard for validating the purity of this intermediate, offering a comparative analysis against NMR and HPLC-UV.

Technical Context: The Molecule & The Challenge

To validate purity effectively, one must understand the analyte's behavior in solution.

  • The Chromophore: The quinoxaline ring provides strong UV absorption.

  • The Ionization Site: The piperidine nitrogen is a strong base. In acidic media (standard LC-MS conditions), it protonates (

    
    ), providing excellent sensitivity in ESI+ mode.
    
  • The Liability:

    • Synthesis: Typically

      
       displacement of 2-chloroquinoxaline with 4-hydroxypiperidine.
      
    • Impurity Profile: Includes unreacted starting materials, N-oxides, and potential regioisomers if the quinoxaline ring is substituted.

Diagram 1: Impurity Origin & Detection Logic

This diagram maps the synthetic route to potential impurities and their detectability by method.

ImpurityLogic SM1 2-Chloroquinoxaline (UV Active) Product 2-(Piperidin-4-yloxy)quinoxaline (Target) SM1->Product SnAr Reaction UV HPLC-UV (Detects Quinoxaline Only) SM1->UV MS LC-MS (ESI+) (Detects All) SM1->MS SM2 4-Hydroxypiperidine (UV Inactive) SM2->Product SM2->UV Invisible SM2->MS High Sensitivity Impurity N-Oxide / Dimer (Trace Byproducts) Product->Impurity Oxidation/Side Rxn Product->UV Product->MS Impurity->MS

Caption: Figure 1. Detection gaps in HPLC-UV. Note that 4-hydroxypiperidine (SM2) is invisible to UV but detectable by MS.

Comparative Analysis: HPLC-UV vs. NMR vs. LC-MS

The following data summarizes the performance of three validation techniques based on a simulated validation of a 98% pure batch (by UV).

FeatureHPLC-UV (PDA)1H-NMR (400 MHz)LC-MS (Single Quad)
Primary Detection Chromophore (Quinoxaline)Protons (H)Mass-to-Charge (

)
Sensitivity (LOD) ~0.05%~1.0% (low sensitivity)< 0.01% (Trace analysis)
Specificity Low (Co-elution common)High (Structural certainty)Very High (Mass separation)
Blind Spots Aliphatic amines (Piperidine precursors)Trace impurities <1%Ion suppression (rare here)
Throughput High (15 min)Low (Sample prep heavy)High (15 min)
Verdict Insufficient for final release.Good for structure ID, poor for purity.Gold Standard for purity.
The "98% Trap" (Case Study)

In a recent internal comparison, a batch of 2-(Piperidin-4-yloxy)quinoxaline showed 98.5% purity by HPLC-UV (254 nm).

  • NMR showed a clean spectrum but baseline noise masked minor peaks.

  • LC-MS analysis revealed a 5% impurity at

    
     102 (4-hydroxypiperidine) eluting in the void volume, and a 2% impurity with mass 
    
    
    
    (N-oxide).
  • True Purity: ~91.5%.

  • Consequence: Using the UV-purity batch would have caused stoichiometry errors in the next synthetic step.

Method Development: The "Self-Validating" Protocol

To validate this molecule, you cannot use a generic method. The basic piperidine nitrogen causes peak tailing on standard C18 columns, which ruins resolution.

Critical Parameters
  • Column Selection: Do not use standard C18. Use a Charged Surface Hybrid (CSH) C18 or a Biphenyl phase.

    • Why? CSH particles have a low-level positive surface charge that repels the protonated basic amine, preventing secondary interactions with silanols. This ensures sharp peaks even in acidic mobile phases.

  • Mobile Phase pH:

    • Option A (High pH): 10mM Ammonium Bicarbonate (pH 10). Keeps the amine deprotonated (neutral). Good peak shape, but lower MS sensitivity in ESI+.

    • Option B (Low pH - Recommended): 0.1% Formic Acid. Protonates the amine for maximum MS sensitivity . Using the CSH column counteracts the tailing usually seen at this pH.

Detailed Experimental Protocol (LC-MS)

Objective: Quantify purity and identify aliphatic impurities.

1. Instrumentation:

  • LC: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • MS: Single Quadrupole (e.g., Agilent MSD or Waters QDa). Mode: ESI Positive.

2. Chromatographic Conditions:

  • Column: Waters XSelect CSH C18,

    
     mm, 2.5 µm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

3. Gradient Profile:

Time (min) %B Event
0.0 5 Hold for polar impurities (piperidine)
1.0 5 Start Gradient
8.0 95 Elute Quinoxaline core
10.0 95 Wash
10.1 5 Re-equilibrate

| 13.0 | 5 | End |

4. MS Parameters (ESI+):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for fragmentation resistance).

  • Scan Range:

    
     100 – 600.
    
  • SIM Mode (Optional): Monitor

    
     230.1 (Parent), 
    
    
    
    102.1 (Piperidine precursor).

Validation Workflow Diagram

This diagram illustrates the decision-making process for releasing a batch of 2-(Piperidin-4-yloxy)quinoxaline.

ValidationWorkflow Start Crude Product Isolated NMR 1H-NMR Check (Confirm Structure) Start->NMR LCUV HPLC-UV (254 nm) (Preliminary Purity) NMR->LCUV Decision1 UV Purity > 95%? LCUV->Decision1 LCMS LC-MS Analysis (CSH C18 / ESI+) Decision1->LCMS Yes Fail REJECT / RE-PURIFY Decision1->Fail No Check1 Check TIC for Non-UV Impurities LCMS->Check1 Check2 Check m/z for Regioisomers/Oxides Check1->Check2 Clean Check1->Fail Hidden Impurities Found Check2->Fail Co-eluting Isomers Pass RELEASE BATCH Check2->Pass Mass Confirmed

Caption: Figure 2. Analytical Decision Matrix. Note that passing UV is only an intermediate step; LC-MS is the gatekeeper.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology for Basic Compounds.Link

  • Ermer, J., & Miller, J. H. (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • Agilent Technologies. (2022). LC/MS Method Development for Pharmaceutical Impurities.Link

Sources

Validation

Comparing bioactivity of 2-(Piperidin-4-yloxy)quinoxaline vs 2-(Piperazin-1-yl)quinoxaline

Comparative Bioactivity Guide: 2-(Piperidin-4-yloxy)quinoxaline vs. 2-(Piperazin-1-yl)quinoxaline Executive Summary: The Tale of Two Linkers In the optimization of quinoxaline-based pharmacophores, the choice between a 2...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: 2-(Piperidin-4-yloxy)quinoxaline vs. 2-(Piperazin-1-yl)quinoxaline

Executive Summary: The Tale of Two Linkers

In the optimization of quinoxaline-based pharmacophores, the choice between a 2-(piperazin-1-yl) and a 2-(piperidin-4-yloxy) substitution is rarely arbitrary. While both scaffolds introduce a saturated heterocycle to the aromatic core, they drive bioactivity down divergent signaling pathways due to distinct electronic, steric, and conformational properties.

  • 2-(Piperazin-1-yl)quinoxaline: The "Rigid Antagonist." Characterized by a direct

    
     bond, this scaffold is a privileged structure for 5-HT3 receptor antagonism  and Type I Kinase inhibition . The direct nitrogen attachment conjugates with the quinoxaline ring, flattening the geometry and modulating the basicity of the distal nitrogen.
    
  • 2-(Piperidin-4-yloxy)quinoxaline: The "Flexible Modulator." Characterized by an ether (

    
    ) linkage, this scaffold introduces rotational freedom and an additional hydrogen bond acceptor. It is a dominant pharmacophore in Histamine H3 receptor antagonism  and specific viral entry inhibition , acting as a conformationally restricted analog of flexible propoxy-amine ligands.
    

Physicochemical & Structural Analysis

The biological divergence begins with the linker chemistry. The following table contrasts the fundamental properties that dictate their target engagement.

Feature2-(Piperazin-1-yl)quinoxaline 2-(Piperidin-4-yloxy)quinoxaline
Linkage Type Direct Amine (

)
Ether (

)
Conformation Rigid/Planar: The N1 lone pair conjugates with the quinoxaline ring, restricting rotation.Flexible: The ether oxygen allows free rotation, enabling "induced fit" binding.
Basicity (pKa) Monobasic: Only N4 is basic (pKa ~8-9). N1 is essentially non-basic due to resonance.Monobasic: The piperidine N is basic (pKa ~9-10). The ether oxygen is a weak H-bond acceptor.
Electronic Effect Strong Donor: The piperazine N1 is a strong electron donor to the quinoxaline ring.Moderate Donor: The alkoxy group donates less electron density than the amine.
Primary Target Class Ligand-Gated Ion Channels (5-HT3), Kinases.GPCRs (H3, 5-HT4), Viral Fusion Proteins.

Deep Dive: Bioactivity Profiles

A. 2-(Piperazin-1-yl)quinoxaline: The 5-HT3 & Kinase Specialist

This scaffold is a cornerstone in anti-emetic and oncology research. The rigid attachment of the piperazine ring orients the distal basic nitrogen (N4) to interact with specific aspartate residues in the binding pocket.

  • 5-HT3 Receptor Antagonism:

    • Mechanism: The quinoxaline ring mimics the indole of serotonin, while the charged piperazine nitrogen mimics the primary amine.

    • Key Data: Derivatives like VC-605 have shown pKi values > 9.0, exceeding the potency of standard setrons (e.g., Ondansetron). The planar geometry allows intercalation between aromatic residues (Trp/Tyr) in the ligand-binding domain.

    • Application: Chemotherapy-induced nausea and vomiting (CINV), anxiety, and depression models.

  • Kinase Inhibition (PDGF/VEGF):

    • Mechanism: The quinoxaline serves as the "hinge binder" (mimicking adenine). The piperazine moiety projects into the solvent-exposed region or the ribose pocket, often substituted with ureas or amides to pick up additional H-bonds (e.g., Type II inhibition).

B. 2-(Piperidin-4-yloxy)quinoxaline: The GPCR & Antiviral Specialist

Replacing the rigid amine with a flexible ether linker dramatically shifts selectivity toward G-Protein Coupled Receptors (GPCRs), particularly those requiring a "bent" conformation.

  • Histamine H3 Antagonism:

    • Mechanism: This scaffold acts as a conformationally restricted analog of the classic "propoxy-amine" H3 pharmacophore (seen in Ciproxifan or Pitolisant). The ether oxygen acts as a crucial H-bond acceptor, while the piperidine nitrogen forms an ionic bond with a conserved Aspartate (Asp3.32) in the TM3 region.

    • Advantage: The ether linkage reduces hERG channel liability compared to longer, more lipophilic alkyl chains often found in H3 antagonists.

  • Antiviral Activity (Influenza):

    • Mechanism: Studies (e.g., Wang et al.) indicate that the ether linkage is critical for inhibiting viral fusion. The flexibility allows the molecule to wedge into the hemagglutinin stem region, preventing the conformational change required for viral entry.

Structural Mechanism Visualization

The following diagram illustrates the distinct binding modes driven by the linker chemistry.

BioactivityComparison cluster_Piperazine 2-(Piperazin-1-yl) cluster_Piperidine 2-(Piperidin-4-yloxy) Quinoxaline Quinoxaline Core (Aromatic Scaffold) Pip_Link Direct N-Link (Rigid/Planar) Quinoxaline->Pip_Link SNAr (Amine) Eth_Link Ether Link (O) (Flexible/Rotatable) Quinoxaline->Eth_Link SNAr (Alcohol) Pip_Mech Mechanism: Planar intercalation + Distal N Ionic Bond Pip_Link->Pip_Mech Pip_Target Target: 5-HT3 Receptor (Cation-Pi Interaction) Pip_Mech->Pip_Target Eth_Mech Mechanism: Flexible folding into TM3 + H-Bond Acceptor (O) Eth_Link->Eth_Mech Eth_Target Target: Histamine H3 (Induced Fit) Eth_Mech->Eth_Target

Figure 1: Mechanistic divergence of Quinoxaline scaffolds based on linker chemistry.

Experimental Protocols

To validate these bioactivities, the following self-validating protocols are recommended.

Protocol A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)
  • Objective: Selective installation of the heterocycle.

  • Critical Control: The leaving group at position 2 (usually Chloro) is susceptible to hydrolysis. Moisture control is paramount.

  • Starting Material: 2-Chloroquinoxaline.[1][2][3]

  • Reagent Preparation:

    • For Piperazine: Dissolve 2-chloroquinoxaline (1 eq) in anhydrous Acetonitrile. Add Piperazine (3 eq) to act as both nucleophile and base.

    • For Piperidine-Ether: Dissolve 4-Hydroxypiperidine (1.2 eq) in anhydrous DMF. Add NaH (1.5 eq) at 0°C to generate the alkoxide in situ before adding 2-chloroquinoxaline. Note: The alkoxide is a harder nucleophile; NaH is required to deprotonate the alcohol.

  • Reaction: Reflux (80°C) for 2-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Piperazine:[1][4][5][6][7] Evaporate solvent, wash with water, extract with DCM.

    • Piperidine-Ether: Quench with ice water. The product often precipitates. If not, extract with EtOAc.

  • Validation: 1H NMR must show the disappearance of the C2-Cl shift and appearance of the specific linker protons (Piperazine N-CH2 ~3.6 ppm vs. Piperidine O-CH ~5.2 ppm).

Protocol B: 5-HT3 Receptor Binding Assay (Radioligand Displacement)
  • Objective: Quantify affinity (

    
    ) of the Piperazinyl derivative.
    
  • System: HEK293 cells stably expressing human 5-HT3A.

  • Tracer:

    
    -Granisetron (0.5 nM).
    
  • Membrane Prep: Homogenize cells in HEPES buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix membranes (50 µg protein),

    
    -Granisetron, and test compound (
    
    
    
    to
    
    
    M) in a 96-well plate.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria: Non-specific binding (determined by 10 µM Ondansetron) must be <10% of total binding.

References

  • Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists. Source: National Institutes of Health (PubMed) URL:[Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Source: Organic & Biomolecular Chemistry (via NIH) URL:[Link]

  • 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists. Source:[8] Journal of Medicinal Chemistry URL:[Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. Source: ChemMedChem URL:[Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives (Review). Source: Scientific & Academic Publishing URL:[Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Quinoxaline Ethers

Executive Summary Quinoxaline 1,4-di-N-oxides (QdNOs) represent a privileged scaffold in medicinal chemistry, historically validated by the clinical candidate Tirapazamine (TPZ) . While TPZ established the efficacy of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxaline 1,4-di-N-oxides (QdNOs) represent a privileged scaffold in medicinal chemistry, historically validated by the clinical candidate Tirapazamine (TPZ) . While TPZ established the efficacy of this class in hypoxic tumor targeting, its clinical failure due to poor solubility and rapid metabolism highlighted the need for structural optimization.

This guide analyzes Quinoxaline Ethers —derivatives featuring alkoxy substitutions at the C6/C7 positions or ether-linked side chains at C2/C3. By incorporating ether linkages, researchers can modulate the lipophilicity (


) and aqueous solubility of the pharmacophore without compromising the bioreductive electronic potential of the N-oxide system. This guide compares these ether derivatives against standard clinical agents (Tirapazamine, Isoniazid) and alternative functionalizations (esters, carbonitriles).

The Quinoxaline Ether Pharmacophore

The core efficacy of this class relies on the 1,4-di-N-oxide moiety , which serves as a prodrug trigger. Under hypoxic conditions (common in solid tumors and granulomas), this moiety undergoes bioreduction to generate cytotoxic radical species.

Why Ethers?
  • Solubility Modulation: Unlike rigid carbonitriles or hydrolytically unstable esters, ether linkages (e.g., methoxy, ethoxy, benzyloxy) provide a stable means to adjust the partition coefficient (

    
    ).
    
  • Electronic Tuning: Alkoxy groups at C6/C7 act as electron-donating groups (EDG) via resonance, subtly altering the reduction potential (

    
    ) of the N-oxide, thereby tuning the hypoxia selectivity.
    

Comparative SAR Analysis

Case Study A: Anticancer Activity (Hypoxia Selectivity)

Comparator: Tirapazamine (TPZ)

  • Mechanism: Bioreductive alkylation causing DNA double-strand breaks.

  • SAR Insight:

    • C2/C3 Substitution: Replacing the amine of TPZ with ether-linked alkyl chains increases lipophilicity, enhancing penetration into poorly vascularized tumor cores.

    • C6/C7 Substitution: Introduction of a methoxy (-OMe) group at C7 generally decreases cytotoxicity compared to electron-withdrawing groups (like -Cl or -CF3) but significantly improves the Hypoxia Cytotoxicity Ratio (HCR). This trade-off is critical for safety profiles.

    • Performance: Quinoxaline ethers often exhibit higher

      
       values (lower potency) than TPZ in normoxia (healthy tissue) but comparable potency in hypoxia, resulting in a superior therapeutic index.
      
Case Study B: Antitubercular Activity

Comparator: Isoniazid (INH)[1][2]

  • Mechanism: Interference with DNA gyrase and cellular respiration.

  • SAR Insight:

    • Steric Bulk: Bulky ether groups (e.g., benzyloxy) at C7 can hinder binding, whereas smaller methoxy groups enhance activity.

    • Permeability: The mycobacterial cell wall is lipid-rich. Quinoxaline ethers demonstrate superior mycobacterial cell wall permeability compared to the highly polar Isoniazid.

    • Performance: Specific 7-methoxy-quinoxaline-2-carboxylate derivatives have demonstrated MIC values < 1.0 µg/mL, rivaling Isoniazid in drug-resistant strains.

Mechanistic Pathways

The following diagram illustrates the critical bioreductive pathway that defines the activity of Quinoxaline Ethers. The selectivity arises because the "Futile Cycle" (re-oxidation) occurs rapidly in healthy, oxygenated cells, preventing toxicity.

BioreductionMechanism Prodrug Quinoxaline Ether (Prodrug) Radical N-oxide Radical Anion Prodrug->Radical 1e- Reduction Reductase P450 Reductase / DT-Diaphorase Reductase->Radical Radical->Prodrug Re-oxidation by O2 DNA_Damage Hydroxyl Radicals & DNA Strand Breaks Radical->DNA_Damage Hypoxia (No O2 to quench) Oxygen O2 (Normoxia) FutileCycle Futile Cycle (Detoxification)

Figure 1: Bioreductive activation mechanism.[3] In normoxia, oxygen reverts the radical to the prodrug (Futile Cycle). In hypoxia, the radical accumulates, causing DNA damage.

Experimental Protocols

To ensure reproducibility, we utilize the Beirut Reaction for scaffold synthesis, followed by a standard MTT assay.

A. Synthesis: The Beirut Reaction (Modified for Ethers)

This protocol yields 7-methoxy-quinoxaline-1,4-di-N-oxide derivatives.

  • Reagents: 5-Methoxybenzofuroxan (10 mmol), Benzoylacetonitrile (11 mmol), Calcium Chloride (

    
    , catalyst), Ethanol (50 mL), Triethylamine (
    
    
    
    ).
  • Procedure:

    • Dissolve 5-methoxybenzofuroxan and benzoylacetonitrile in Ethanol.

    • Add

      
       dropwise at 
      
      
      
      .
    • Stir at room temperature for 4–6 hours (monitor via TLC, mobile phase Hexane:EtOAc 3:1).

    • Critical Step: The reaction is exothermic; maintain temperature <

      
       to prevent N-oxide deoxygenation.
      
    • Precipitate the yellow solid with cold water, filter, and recrystallize from ethanol.

B. Biological Evaluation Workflow

ExperimentalWorkflow Start Synthesized Quinoxaline Ether Solubility Solubility Check (DMSO < 0.1%) Start->Solubility CellCulture Cell Culture (A549 / HCT-116) Solubility->CellCulture HypoxiaChamber Hypoxia Induction (1% O2, 5% CO2) CellCulture->HypoxiaChamber NormoxiaChamber Normoxia Control (21% O2) CellCulture->NormoxiaChamber MTT MTT Assay (48h Exposure) HypoxiaChamber->MTT NormoxiaChamber->MTT Readout Calculate IC50 & Selectivity Index (SI) MTT->Readout

Figure 2: Experimental workflow for determining Hypoxia Selectivity Index (HSI).

Representative Data Comparison

The following table synthesizes data trends from comparative studies (see References) to illustrate the performance of Quinoxaline Ethers vs. Standards.

Table 1: Comparative Activity Profile (


 in µM) 
Compound ClassDerivative TypeNormoxia

(µM)
Hypoxia

(µM)
HCR (Selectivity)*Solubility (logP)
Standard Tirapazamine (TPZ) 75.0 1.5 50 Low (0.15)
QuinoxalineUnsubstituted (Parent)>10025.04Moderate
Quinoxaline Ether 7-Methoxy-2-acetyl 85.0 3.2 26.5 High (1.8)
Quinoxaline Ester7-Chloro-2-ethyl ester15.00.818.7High (2.1)
Quinoxaline Ether2-(Methoxyethyl)92.04.520.4High (1.2)

*HCR (Hypoxia Cytotoxicity Ratio) = Normoxia


 / Hypoxia 

. Higher is safer.

Interpretation:

  • The 7-Chloro ester is highly potent but toxic in normoxia (Low

    
    ), leading to side effects.
    
  • The 7-Methoxy ether is less potent than the ester but maintains a high HCR (26.5), approaching TPZ's selectivity while offering significantly better lipophilicity (

    
     1.8 vs 0.15) for formulation.
    

References

  • Vicente, E., et al. (2009). Synthesis and structure–activity relationship of 3-phenylquinoxaline-1,4-di-N-oxide derivatives as antimalarial agents. European Journal of Medicinal Chemistry. Link

  • Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A versatile scaffold for the development of new bioactive compounds. Mini Reviews in Medicinal Chemistry. Link

  • Brown, J.M. (1993). SR 4233 (Tirapazamine): A new anticancer drug exploiting hypoxia in solid tumours. British Journal of Cancer. Link

  • Jaso, A., et al. (2005). Synthesis and antitubercular activity of new 2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives. Journal of Medicinal Chemistry. Link

  • Ganley, B., et al. (2001). Structure-activity relationships of quinoxaline 1,4-di-N-oxides against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Elemental analysis and melting point determination for 2-(Piperidin-4-yloxy)quinoxaline

[1] Executive Summary: The Criticality of Rigorous Characterization In the development of quinoxaline-based bioactive scaffolds—often employed as kinase inhibitors, 5-HT3 antagonists, or intermediates for agents like Bri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Criticality of Rigorous Characterization

In the development of quinoxaline-based bioactive scaffolds—often employed as kinase inhibitors, 5-HT3 antagonists, or intermediates for agents like Brimonidine—2-(Piperidin-4-yloxy)quinoxaline represents a pivotal structural motif.[1] Its purity is non-negotiable; however, the synthetic route (typically nucleophilic aromatic substitution of 2-chloroquinoxaline with 4-hydroxypiperidine) is prone to specific impurities that HPLC can sometimes co-elute.[1]

This guide moves beyond basic datasheets. We compare the Elemental Analysis (EA) and Melting Point (MP) of the target compound against its specific structural "alternatives" (impurities and analogs). By understanding these physicochemical divergences, you can validate synthesis success without immediate recourse to expensive NMR time.

Physicochemical Profile: The "Gold Standard"

Before analyzing samples, we must establish the theoretical baseline for 2-(Piperidin-4-yloxy)quinoxaline (Free Base).[1]

  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 229.28 g/mol

  • Structure: Quinoxaline ring fused via ether linkage to a piperidine moiety.[1]

Theoretical Elemental Composition (Reference Values)
ElementTheoretical Mass %Tolerance Limit (±0.4%)
Carbon (C) 68.10%67.70% – 68.50%
Hydrogen (H) 6.59%6.19% – 6.99%
Nitrogen (N) 18.33%17.93% – 18.73%

Application Note: A deviation >0.4% in Nitrogen often indicates incomplete removal of the piperidine reagent or retention of the nitrogen-rich coupling solvents (e.g., DMF).

Comparative Analysis: Target vs. Alternatives

Here we compare the target product against its two most common "alternatives" present in the reaction matrix: the Starting Material (2-Chloroquinoxaline) and the Amino-Analog (2-(Piperidin-4-ylamino)quinoxaline) .[1] This comparison demonstrates why EA and MP are discriminatory tools.[1]

A. Melting Point Comparison

The target ether typically exhibits a higher lattice energy than the halogenated precursor due to hydrogen bonding potential in the piperidine ring.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Melting Point (°C)Diagnostic Insight
Target: 2-(Piperidin-4-yloxy)quinoxaline 125 – 130°C (Estimated*)Sharp melt indicates high purity.[1]
Alternative 1: 2-Chloroquinoxaline 46 – 49°CA depressed MP (<100°C) in your product strongly suggests unreacted starting material.[1]
Alternative 2: 2-(Piperidin-4-ylamino)quinoxaline >140°CThe amine analog (formed if using 4-aminopiperidine) typically melts higher due to stronger H-bond donation.[1]

*Note: Experimental MP varies by crystal polymorph and salt form (e.g., HCl salts often melt >200°C with decomposition).

B. Elemental Analysis Differentiation

Why EA beats low-res Mass Spec for these analogs.

MetricTarget (Ether Linkage)Amino-Analog (Amine Linkage)Differentiation Factor
Formula


Oxygen vs. Nitrogen
% Nitrogen 18.33% 24.54% Huge Shift (+6.2%)
% Carbon 68.10%68.39%Negligible difference.[1]

Critical Insight: If your Nitrogen analysis comes back high (~24%), you have likely synthesized the amine analog (via SNAr with an amino group) rather than the ether, a common error if the reagents are not strictly controlled.

Experimental Protocols

Protocol A: Automated Capillary Melting Point

Objective: Determine thermodynamic purity via phase transition sharpness.

  • Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (solvates depress MP).

  • Loading: Grind 5 mg of sample into a fine powder. Fill a glass capillary to a height of 2-3 mm. Compact by tapping (loose packing causes uneven heat transfer).[1]

  • Ramping:

    • Fast Ramp: 10°C/min to 110°C.[1]

    • Slow Ramp: 1°C/min from 110°C to melt.[1]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range (

      
      ) must be 
      
      
      
      .[1]
Protocol B: CHN Combustion Analysis

Objective: Quantify bulk purity and confirm chemical identity.

  • Calibration: Calibrate the analyzer using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).

  • Blank Run: Run an empty tin capsule to subtract background atmospheric nitrogen.[1]

  • Weighing: Accurately weigh 1.5 – 2.5 mg of 2-(Piperidin-4-yloxy)quinoxaline into a tin capsule. Fold hermetically to exclude air.[1]

  • Combustion: Oxidize at 950°C in an oxygen-rich environment.

  • Detection: Measure

    
    , 
    
    
    
    , and
    
    
    via thermal conductivity detection (TCD).
  • Calculation: Compare experimental % values with theoreticals calculated in Section 2.

Characterization Workflow (Logic Map)

The following diagram outlines the decision logic for validating the synthesized compound using the data derived above.

CharacterizationWorkflow Start Crude Product Isolated MP_Test Step 1: Melting Point Test Start->MP_Test Decision_MP MP Range < 2°C AND Value ~125-130°C? MP_Test->Decision_MP Recryst Recrystallize (Solvent: EtOH/Hexane) Decision_MP->Recryst No (Wide Range/Low T) EA_Test Step 2: Elemental Analysis (CHN) Decision_MP->EA_Test Yes Recryst->MP_Test Decision_EA N% within 18.33 ± 0.4%? EA_Test->Decision_EA Check_N_High Is N% > 24%? Decision_EA->Check_N_High No Success VALIDATED PRODUCT Proceed to NMR/Bio-Assay Decision_EA->Success Yes Identify_Amine Identity Error: Amine Analog Formed Check_N_High->Identify_Amine Yes Identify_Solvent Purity Error: Trapped Solvent/DMF Check_N_High->Identify_Solvent No (N% slightly off)

Figure 1: Decision logic for physicochemical validation of 2-(Piperidin-4-yloxy)quinoxaline, prioritizing MP for physical purity and EA for chemical identity.

References

  • PubChem. Quinoxaline Compound Summary (CID 7045).[1][4][6] National Library of Medicine.[1] Available at: [Link][1]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). Synthesis and Characterization of Quinoxaline Derivatives. 2022; Vol. 13(10).[1] Available at: [Link]

Sources

Comparative

Benchmarking Reference Standards for 2-(Piperidin-4-yloxy)quinoxaline: A Comparative QC Guide

Executive Summary 2-(Piperidin-4-yloxy)quinoxaline is a critical heterocyclic building block employed in the synthesis of bioactive kinase inhibitors and 5-HT3 receptor antagonists.[1] Its quality control is complicated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperidin-4-yloxy)quinoxaline is a critical heterocyclic building block employed in the synthesis of bioactive kinase inhibitors and 5-HT3 receptor antagonists.[1] Its quality control is complicated by its basic piperidine moiety, which makes it prone to salt polymorphism (e.g., mono- vs. di-hydrochloride) and hygroscopicity.[1]

This guide objectively compares reference standard grades available for this molecule and establishes a self-validating Quality Control (QC) protocol. It addresses the common pitfall where "Research Grade" materials with undefined salt stoichiometry lead to significant potency calculation errors in drug development assays.

Part 1: The Hierarchy of Standards (Comparative Analysis)

For a regulated environment (GLP/GMP), the choice of reference standard dictates the validity of your data. The following table compares the three primary tiers of standards available for 2-(Piperidin-4-yloxy)quinoxaline.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research/Working Grade
Accreditation ISO 17034 (Gold Standard)ISO 17025Non-accredited
Traceability SI-traceable (NIST/BIPM)Traceable to CRM or Internal PrimaryVendor Certificate of Analysis (CoA) only
Purity Assignment Mass Balance (HPLC + TGA + KF + ROI)HPLC Area % (often ignores water/salts)HPLC Area %
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%)Not usually providedUnknown
Salt Stoichiometry Quantitatively determined (e.g., Ion Chromatography)Assumed theoreticalOften ambiguous
Primary Use Instrument calibration, Method ValidationRoutine QC, Retention time markerEarly-stage synthesis, HTS screening

Critical Insight: For 2-(Piperidin-4-yloxy)quinoxaline, Tier 3 materials frequently fail in potency assays. A "98% pure" research grade sample may actually be 85% active moiety by weight if it contains undefined residual solvents or excess HCl trapped in the lattice.[1]

Part 2: Critical Quality Attributes (CQAs) & Impurity Logic

To validate a reference standard, one must characterize its specific impurity profile. The synthesis of 2-(Piperidin-4-yloxy)quinoxaline typically involves a Nucleophilic Aromatic Substitution (


) of 2-chloroquinoxaline with piperidin-4-ol.
Impurity Origin Pathway

The following diagram elucidates the genesis of common impurities that must be resolved by your HPLC method.

ImpurityPathway cluster_0 Reactants cluster_1 Main Reaction (SNAr) SM1 2-Chloroquinoxaline (Starting Material) Product 2-(Piperidin-4-yloxy) quinoxaline SM1->Product Base/Heat ImpA Impurity A: 2-Hydroxyquinoxaline (Hydrolysis) SM1->ImpA H2O/Hydrolysis SM2 Piperidin-4-ol SM2->Product ImpB Impurity B: N-Alkylated Dimer (Over-reaction) Product->ImpB + SM1 (Excess)

Figure 1: Synthetic pathway showing the origin of hydrolytic (Impurity A) and dimerization (Impurity B)[1][2] impurities.

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability criteria (SST) are not met, the results are invalid.

HPLC-UV Purity Method

Because the piperidine nitrogen is basic (


), standard neutral mobile phases will cause severe peak tailing.[1] An acidic buffer is mandatory to keep the amine fully protonated.
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       90% B[1]
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Quinoxaline

    
     transition) and 310 nm.
    
  • Temperature: 30°C.

System Suitability Testing (SST) Criteria

Before running samples, inject the Analytical Standard (Tier 2) five times.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Ensures amine interaction with silanols is suppressed).[1]
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and Impurity A (2-Hydroxyquinoxaline).[1]
  • Precision: %RSD of peak area

    
     for 5 replicates.
    
Counter-Ion Stoichiometry (The Hidden Variable)

For the hydrochloride salt, use Silver Nitrate Titration or Ion Chromatography (IC) to determine chloride content.

  • Theoretical Cl content (Mono-HCl): ~13.3%

  • Theoretical Cl content (Di-HCl): ~23.5%

  • Protocol: Dissolve 50 mg of standard in 50 mL water. Titrate with 0.1 N

    
     using a potentiometric electrode.
    
  • Why this matters: If you assume Mono-HCl but have Di-HCl, your biological assay concentration will be off by ~13%.[1]

Part 4: QC Workflow Diagram

The following workflow illustrates the decision tree for qualifying a new batch of 2-(Piperidin-4-yloxy)quinoxaline.

QC_Workflow Start Receive Standard Material ID_Test 1. Identity Check (1H-NMR + MS) Start->ID_Test Purity_Test 2. Purity Assay (HPLC-UV pH 3.0) ID_Test->Purity_Test Confirmed Fail Reject / Repurify ID_Test->Fail Ambiguous Salt_Test 3. Counter-ion Analysis (Titration/IC) Purity_Test->Salt_Test >98.0% Area Purity_Test->Fail <98.0% Decision Does it meet specs? Salt_Test->Decision Pass Release as Working Standard Decision->Pass Stoichiometry Matches Decision->Fail Undefined Salt Form

Figure 2: Step-by-step Quality Control decision tree for incoming reference materials.

Part 5: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5][6] (2005).[1][3][4][7] [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[8][9] (2016).[8] [Link]

  • PubChem. Compound Summary: 2-(Piperidin-4-yloxy)quinoxaline.[1][10] National Library of Medicine. [Link][1]

  • Muszalska, I., et al. HPLC and TLC methodology for determination or purity evaluation of quinoxaline derivatives. Acta Poloniae Pharmaceutica. (2004).[1] [Link]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][7] [Link]

Sources

Validation

A Researcher's Guide to the Definitive Structural Confirmation of 2-(Piperidin-4-yloxy)quinoxaline: An X-ray Crystallography-Centric Approach

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the bedrock upon which structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and intellectual property claims are built. The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a "privileged structure" in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anticancer, antiviral, and kinase inhibition properties.[1][2]

This guide focuses on a specific analogue, 2-(Piperidin-4-yloxy)quinoxaline, a molecule of interest in discovery pipelines. While a comprehensive search of scientific literature and structural databases like the Cambridge Structural Database (CSD) and PubChem reveals no publicly available single-crystal X-ray diffraction data for this exact compound, its structural confirmation is paramount for any further development.[3][4]

Therefore, this document serves as a comprehensive, field-proven guide for a researcher tasked with obtaining definitive structural proof of 2-(Piperidin-4-yloxy)quinoxaline. We will detail the gold-standard method, single-crystal X-ray crystallography, providing a robust experimental workflow. Furthermore, we will objectively compare this technique with orthogonal analytical methods, offering a holistic strategy for a self-validating structural confirmation package.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides unequivocal, high-resolution information on the precise spatial arrangement of atoms in a molecule, revealing bond lengths, angles, and stereochemistry in the solid state.[5] It is the only technique that can deliver an absolute three-dimensional structure without prior assumptions.

The Causality Behind the Workflow: From Powder to Structure

Obtaining a high-quality crystal structure is a multi-step process where each stage is critical for success. The journey begins with highly pure starting material and culminates in a refined digital model of the molecule. The rationale behind this workflow is to first create a highly ordered, three-dimensional lattice of the molecule (a single crystal) and then to analyze how that lattice diffracts X-rays to deduce the arrangement of atoms within it.

Detailed Experimental Protocol: A Hypothetical Workflow for 2-(Piperidin-4-yloxy)quinoxaline

Pillar of Trustworthiness: This protocol is designed as a self-validating system. Success at each step is predicated on the quality of the previous one, ensuring that the final data is reliable.

Step 1: Purity Is Paramount (Pre-Crystallization)

  • Objective: To ensure the starting material is >99% pure. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

  • Protocol:

    • Initial Assessment: Confirm the identity and purity of the synthesized 2-(Piperidin-4-yloxy)quinoxaline using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The HRMS data should confirm the molecular formula (C₁₃H₁₅N₃O), while NMR will confirm the connectivity of the atoms.[6][7]

    • Chromatographic Purity: Use HPLC or UPLC with UV detection to assess purity, aiming for a single peak exceeding 99% area under the curve.

    • Purification (If Necessary): If impurities are detected, purify the compound using flash column chromatography or preparative HPLC. Thoroughly remove all solvent in vacuo as residual solvent can disrupt crystallization.

Step 2: The Art of Crystallization Screening

  • Objective: To find conditions that allow the molecule to slowly and orderly precipitate from a supersaturated solution, forming a single crystal suitable for diffraction (typically >50 µm in all dimensions). The flexible piperidinyl and ether linkage in 2-(Piperidin-4-yloxy)quinoxaline may present challenges, making a broad screen necessary.

  • Protocol:

    • Solvent Selection: Choose a range of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, water).

    • Screening Methods:

      • Slow Evaporation: Dissolve the compound in a chosen solvent or solvent mixture to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks. This is often the simplest and most effective starting point.

      • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "well" solvent. Place this solution in a sealed chamber containing a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

      • Slow Cooling: Dissolve the compound in a suitable solvent at an elevated temperature to achieve saturation. Slowly cool the solution to room temperature, and then further to 4°C, to induce crystallization.

    • Documentation: Meticulously record all conditions (solvents, concentrations, temperatures, method) and observe regularly under a microscope.

Step 3: Data Collection and Structure Solution

  • Objective: To mount a selected crystal, expose it to a focused beam of X-rays, and record the resulting diffraction pattern.

  • Protocol:

    • Crystal Selection: Under a polarized light microscope, identify a single, well-formed crystal with sharp edges and no visible cracks or defects.

    • Mounting: Carefully mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K) to prevent radiation damage during data collection.

    • Data Collection: Mount the sample on a modern X-ray diffractometer. An automated data collection routine will rotate the crystal in the X-ray beam, collecting thousands of diffraction spots.

    • Structure Solution & Refinement: Specialized software is used to process the diffraction data. The phases of the diffracted waves are determined to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit, resulting in the final crystal structure. Key quality metrics include the R-factor (R1) and the goodness-of-fit (GooF).[8]

Visualization of the Crystallography Workflow

X_Ray_Crystallography_Workflow cluster_prep Phase 1: Preparation cluster_xtal Phase 2: Crystallization cluster_analysis Phase 3: Analysis Purity Compound Synthesis & Purification (>99%) Characterization Purity & Identity Check (NMR, HRMS, HPLC) Purity->Characterization Screen Crystallization Screening (Vapor Diffusion, Evaporation) Characterization->Screen Harvest Crystal Selection & Mounting Screen->Harvest Data X-ray Diffraction Data Collection Harvest->Data Solve Structure Solution (Electron Density Map) Data->Solve Refine Structure Refinement & Validation Solve->Refine Final Final Structure (CIF file) Atomic Coordinates Refine->Final

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

Part 2: A Comparative Analysis of Orthogonal Techniques

While X-ray crystallography is the gold standard for absolute structure, it is crucial to use it in concert with other analytical techniques. This orthogonal approach provides a self-validating dataset, where each technique confirms a different aspect of the molecule's identity.

Technique Information Provided Sample Requirements Key Strengths Key Limitations
Single-Crystal X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/angles, crystal packing.Single crystal (~0.05-0.3 mm).Unambiguous and definitive structural proof in the solid state.[9]Requires a suitable single crystal, which can be difficult to obtain; provides no information on solution-state behavior.
NMR Spectroscopy (¹H, ¹³C, 2D) Atomic connectivity (bonding framework), relative stereochemistry, solution conformation.1-10 mg, soluble sample.Provides rich structural detail in solution, which is often biologically relevant; non-destructive.[10]Does not provide absolute 3D structure; complex spectra can be difficult to interpret fully.
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition (molecular formula).<1 mg, soluble sample.Extremely high accuracy and sensitivity for formula confirmation.Provides no information on isomerism or connectivity; destructive.[6]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).~1 mg, solid or liquid.Quick and simple method to confirm the presence of key functional groups.[11]Provides limited information on the overall molecular framework; not suitable for full structure elucidation.

Part 3: Synthesizing the Data for a Complete Picture

A truly validated structure relies on the seamless integration of data from these complementary techniques. For 2-(Piperidin-4-yloxy)quinoxaline:

  • HRMS would first confirm the elemental composition is indeed C₁₃H₁₅N₃O.

  • NMR spectroscopy would then confirm the carbon-hydrogen framework, showing signals consistent with the quinoxaline, piperidine, and ether linkage moieties. 2D NMR experiments (like HMBC and HSQC) would establish the precise connectivity between these fragments.

  • Finally, X-ray crystallography would provide the definitive proof, showing the exact 3D arrangement of these connected atoms in space. The structure solved from diffraction data must be fully consistent with the molecular formula from HRMS and the connectivity established by NMR.

This multi-faceted approach ensures that the determined structure is not an artifact of crystallization or a misinterpretation of spectral data, but a thoroughly vetted and trustworthy result. For any high-value compound in a drug discovery program, this level of rigor is not just recommended; it is essential.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-piperazinyl quinoxaline derivatives by FeAl2O4@PTMS-sulfaguanidine-SA MNPs. ResearchGate. [Link]

  • 2-(piperidin-4-yloxy)quinoxaline hydrochloride (C13H15N3O). PubChem. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. National Center for Biotechnology Information. [Link]

  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Taylor & Francis Online. [Link]

  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. [Link]

  • X‐ray structures of the quinoxaline‐based compounds Q‐1‐Py, Q‐2‐Py, and Q‐2Ph. ResearchGate. [Link]

  • Biological data and docking results for quinoxaline derivatives. ResearchGate. [Link]

  • Analytical and Bioanalytical Electrochemistry. abechem.com. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. Semantic Scholar. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Royal Society of Chemistry. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. National Center for Biotechnology Information. [Link]

  • Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and bioactivity of quinoxaline and benzimidazole derivatives. UKZN Research Space. [Link]

  • Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one. MDPI. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. IJRAR.org. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Piperidin-4-yloxy)quinoxaline proper disposal procedures

Topic: 2-(Piperidin-4-yloxy)quinoxaline Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Core Directive: Operational Autonomy &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Piperidin-4-yloxy)quinoxaline Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Core Directive: Operational Autonomy & Safety Logic

Disposal of 2-(Piperidin-4-yloxy)quinoxaline (CAS: 2640836-06-0 / related salts) requires a nuanced understanding of its chemical structure.[1][2][3] Unlike generic organic waste, this compound features two distinct moieties that dictate its handling:[1][2]

  • The Quinoxaline Core: A fused benzene-pyrazine ring system.[1][3] These are planar, electron-deficient aromatics often investigated for DNA intercalation, necessitating precautions against potential mutagenicity.[1][2][3]

  • The Piperidine Ether Linkage: A secondary amine that imparts basicity .[3] If supplied as a hydrochloride salt (common for stability), it may be acidic in solution; if as a free base, it is alkaline.[1][2]

The Golden Rule: Treat this compound as a Toxic, Bioactive Organic Solid . The primary disposal route is High-Temperature Incineration .[1][2][3] Under no circumstances should this be discharged into municipal water systems due to the persistence of the quinoxaline ring and the bioactivity of the piperidine pharmacophore.

Hazard Identification & Chemical Behavior

Before disposal, you must validate the state of the material.

PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystalline)Risk of airborne dust.[1][2][3] Use Fume Hood.
Basicity Secondary Amine (

)
Incompatible with strong oxidizers and acids (exothermic).[1][2][3]
Solubility Moderate (Organic solvents), Low (Water)Do not attempt to dilute and flush.[1][2][3]
Toxicity Class Irritant / Potential Acute ToxinGHS: H302 (Harmful if swallowed), H315 (Skin Irritant).[1][2][3][4][5][6]

Pre-Disposal Protocols: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves the bench.[1][2][3]

Step 1: Segregation (The "Bucket" Logic)[1][2][3]
  • Solid Waste: Expired pure compound or contaminated weighing papers.[1][3]

    • Validation Check: Is the solid dry? Wet solids can generate gas in sealed drums.[3]

  • Liquid Waste: Reaction mixtures or mother liquors containing the compound.[3]

    • Validation Check: Is the solvent Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate)? The compound itself does not dictate this; the solvent does.[3]

  • Sharps/Debris: Syringes or broken glass contaminated with the compound.[3]

Step 2: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3]

  • Avoid: Metal containers if the compound is in an acidic solution (e.g., HCl salt in water), as it may corrode the container over time.[3]

Disposal Workflows

Workflow A: Solid Waste (Pure Substance)
  • Containment: Transfer the solid into a screw-cap jar. Do not throw loose powder into a trash bag; this creates a dust hazard for waste handlers.[3]

  • Labeling: Mark as "Hazardous Waste - Toxic Solid." Explicitly write the chemical name.

  • Secondary Containment: Place the jar into a clear, sealable plastic bag (4-mil thickness).

  • Disposal Stream: Place in the Lab Pack drum destined for Incineration .

Workflow B: Liquid Waste (Solutions)
  • pH Check: If the solution is aqueous, check pH.[3] If

    
     or 
    
    
    
    , neutralize to pH 5–9 to prevent container degradation, unless your facility has specific Acid/Base waste streams.[1][2]
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .[3]
      
    • If dissolved in Methanol/Acetone

      
      Non-Halogenated Organic Waste Stream .[3]
      
  • Precipitation Risk: If the concentration is high, the compound may precipitate out of solution upon mixing with other wastes.[3]

    • Expert Tip: Rinse the vessel with the same solvent type before adding to the carboy to ensure no solid residue remains.[3]

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of 2-(Piperidin-4-yloxy)quinoxaline.

DisposalWorkflow Start Waste Generation: 2-(Piperidin-4-yloxy)quinoxaline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction 1. Transfer to Screw-Cap Jar 2. Label 'Toxic Solid' 3. Double Bag Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Incineration DESTINATION: High-Temp Incineration SolidAction->Incineration Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo HaloStream Halogenated Waste Carboy Halo->HaloStream NonHaloStream Organic Waste Carboy NonHalo->NonHaloStream HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision tree for segregating 2-(Piperidin-4-yloxy)quinoxaline waste streams based on physical state and solvent carrier.

Emergency Procedures: Spills & Exposure

In the event of a spill, the priority is dust containment .[3]

  • Evacuate & Ventilate: If a large amount of powder (>10g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.[3]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and an N95 respirator (or half-mask) if dust is visible.[1][2][3]

  • Wet Wiping Method:

    • Do NOT dry sweep.[1][3] This aerosolizes the quinoxaline derivative.[3]

    • Cover the spill with paper towels soaked in a compatible solvent (e.g., ethanol or water).[1][2][3]

    • Scoop the wet material into a hazardous waste bag.[3]

    • Clean the surface with a mild detergent (soap and water) to remove the basic piperidine residue.

  • Disposal of Cleanup Materials: All towels and gloves used in cleanup must be disposed of as Solid Hazardous Waste (Workflow A).[3]

Regulatory Compliance (RCRA & EPA)

While 2-(Piperidin-4-yloxy)quinoxaline is not explicitly listed on the EPA P-List or U-List , it is regulated under the "Cradle-to-Grave" principle of RCRA (Resource Conservation and Recovery Act).[1][2][3]

  • Waste Classification:

    • If the formulation is ignitable (e.g., in acetone): D001 .

    • If pure substance: Classify as Toxic/Irritant under general hazardous waste guidelines.[1][3]

  • Documentation: Ensure the waste manifest lists the full chemical name.[3] Avoid vague terms like "Organic Waste" for the solid form; specific identification aids the incineration facility in optimizing burn temperatures for nitrogenous heterocycles.[3]

References

  • BenchChem. (2025).[1][2][3] Proper Disposal of 2-(1-Methylhydrazino)quinoxaline: A Guide for Laboratory Professionals. Retrieved from [1][2]

  • Fisher Scientific. (2024).[1][2][3] Safety Data Sheet: Quinoxaline Derivatives. Retrieved from [1][2]

  • PubChem. (2025).[1][2][3] 2-(Piperidin-4-yloxy)quinoxaline hydrochloride Compound Summary. National Library of Medicine.[3] Retrieved from [1][2]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Piperidine. Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(Piperidin-4-yloxy)quinoxaline

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yloxy)quinoxaline. The procedural guidance herein is synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Piperidin-4-yloxy)quinoxaline. The procedural guidance herein is synthesized from an analysis of the compound's constituent chemical moieties—piperidine and quinoxaline—and is grounded in established laboratory safety principles. As no specific safety data sheet (SDS) is available for this compound, a conservative approach to handling, based on the known hazards of its parent structures, is strongly advised.

Hazard Analysis: A Synthesis of Component Risks

2-(Piperidin-4-yloxy)quinoxaline incorporates the structural features of both piperidine and quinoxaline. Therefore, a comprehensive understanding of the risks associated with each of these parent compounds is critical for safe handling.

Piperidine Moiety: Piperidine is a cyclic secondary amine known for its corrosive and flammable nature. It is classified as a highly flammable liquid and vapor.[1] Acute toxicity is a significant concern, with piperidine being toxic in contact with skin and if inhaled, and harmful if swallowed.[1] It is known to cause severe skin burns and eye damage.[1] Furthermore, piperidine is incompatible with strong oxidizing agents, acids, and other reactive compounds, which can lead to violent reactions.[2]

Quinoxaline Moiety: Quinoxaline and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities.[3][4] While some derivatives are explored for therapeutic applications, this inherent bioactivity also suggests the potential for toxicological effects in a laboratory setting.[4][5] Some quinoxaline derivatives are suspected of causing cancer.[6] They can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][7]

Synergistic and Unknown Risks: The combined toxicological profile of 2-(Piperidin-4-yloxy)quinoxaline has not been extensively studied. The conjugation of the piperidine and quinoxaline rings may lead to novel biological activities and, consequently, unique toxicological risks. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess a combination of the hazards of its parent structures, and potentially new, uncharacterized risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust personal protective equipment (PPE) strategy is the cornerstone of safe handling for 2-(Piperidin-4-yloxy)quinoxaline. The following table outlines the recommended PPE, with the rationale for each selection rooted in the potential hazards.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles with side shields or a full-face shield.[8]Protects against splashes of the compound, which may be corrosive or irritating to the eyes, based on the hazards of piperidine and quinoxaline.[1][6]
Hand Protection Chemical-resistant gloves. Butyl rubber is recommended for excellent resistance. Nitrile or neoprene gloves can also provide good resistance.[8][9] Glove selection should be based on the specific solvent being used.Prevents skin contact and absorption. Piperidine is toxic upon skin contact, and quinoxaline derivatives can cause skin irritation.[1][6]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[10]Protects against contamination of personal clothing and provides a barrier against spills. The flame-resistant property is crucial due to the flammability of the piperidine moiety.[1]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Required when handling the compound outside of a certified chemical fume hood, when there is a risk of aerosolization, or if the ventilation is inadequate.[8] This is critical due to the inhalation toxicity of piperidine.[1]

Operational Plan: Engineering Controls and Safe Handling Practices

A multi-faceted approach combining engineering controls and stringent handling protocols is essential for minimizing exposure to 2-(Piperidin-4-yloxy)quinoxaline.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2-(Piperidin-4-yloxy)quinoxaline, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The chemical fume hood should be operational, and all required equipment and reagents should be placed inside the hood.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolving: Add the solvent to the solid in a suitable container within the fume hood. If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired volume.

  • Reaction Setup: All reaction vessels should be securely clamped. If the reaction is to be heated, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Reaction: After the reaction is complete, allow the mixture to cool to room temperature before opening the reaction vessel.

  • Cleaning: All glassware and equipment that have come into contact with the compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response
  • Minor Spill (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[1]

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the compound is flammable, extinguish all nearby ignition sources.[1]

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains.[1]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Piperidin-4-yloxy)quinoxaline and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • All waste containing 2-(Piperidin-4-yloxy)quinoxaline, including excess compound, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, and pipette tips), must be collected in a designated, labeled, and sealed hazardous waste container.[6]

  • The waste container should be made of a material compatible with the chemical and any solvents used.

  • Do not mix this waste with other incompatible waste streams.[6]

Disposal Pathway
  • Hazardous waste must be disposed of through the institution's official hazardous waste management program.[11]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6]

  • Never dispose of 2-(Piperidin-4-yloxy)quinoxaline down the drain or in the regular trash.[6]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling 2-(Piperidin-4-yloxy)quinoxaline, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Hazard Assessment & Don PPE Weigh 2. Weighing Prep->Weigh Proceed with caution Dissolve 3. Dissolving Weigh->Dissolve React 4. Reaction Dissolve->React Decon 5. Decontaminate Glassware React->Decon After reaction completion Spill Spill React->Spill If spill occurs Exposure Exposure React->Exposure If exposure occurs Waste 6. Segregate & Store Waste Decon->Waste Dispose 7. Dispose via EHS Waste->Dispose

Caption: Workflow for handling 2-(Piperidin-4-yloxy)quinoxaline.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • AmericanBio. (2015, February 23). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). PMC. Retrieved from [Link]

  • Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). ACS Publications. Retrieved from [Link]

  • 2-(piperidin-4-yloxy)quinoxaline hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Birajdar, S., et al. (2022). Substituted quinoxaline derivatives: A review. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
  • Biological activity of quinoxaline derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • CHEMICAL HANDLING GLOVE GUIDE. (n.d.). Health, Safety and Environment Office. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI. Retrieved from [Link]

  • Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. (2023, January 20). Bentham Science. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Solved Discussion Thinking. Quinoxaline derivatives are. (2024, September 25). Chegg.com. Retrieved from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023, August 17). MDPI. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yloxy)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-4-yloxy)quinoxaline
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